molecular formula C25H37NO5S B3026358 PCTR3

PCTR3

货号: B3026358
分子量: 463.6 g/mol
InChI 键: GFHRZNBJDWPKHL-FIIKIIMFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Protein conjugates in tissue regeneration 3 (PCTR3) is a specialized pro-resolving mediator (SPM) synthesized from docosahexaenoic acid (DHA; ). DHA is oxidized to 16S,17S-epoxy-protectin, which is converted to PCTR1 by glutathione S-transferase and to PCTR2 and this compound via peptidases. This compound is found in infected mouse spleens and resolving exudate as well as isolated human spleen and septic plasma. It is also found in both M1 and M2 macrophages differentiated from isolated human monocytes.>

属性

IUPAC Name

(4Z,7Z,10Z,12E,14E,16R,17S,19Z)-16-[(2R)-2-amino-2-carboxyethyl]sulfanyl-17-hydroxydocosa-4,7,10,12,14,19-hexaenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO5S/c1-2-3-14-17-22(27)23(32-20-21(26)25(30)31)18-15-12-10-8-6-4-5-7-9-11-13-16-19-24(28)29/h3,5-8,10-15,18,21-23,27H,2,4,9,16-17,19-20,26H2,1H3,(H,28,29)(H,30,31)/b7-5-,8-6-,12-10+,13-11-,14-3-,18-15+/t21-,22-,23+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHRZNBJDWPKHL-FIIKIIMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C(C=CC=CC=CCC=CCC=CCCC(=O)O)SCC(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)SC[C@@H](C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the structure of PCTR3?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Core Structure and Function of TRPC3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "PCTR3" is subject to ambiguity within scientific literature, potentially referring to several distinct molecular entities. This guide focuses on the Transient Receptor Potential Cation Channel Subfamily C Member 3 (TRPC3) , a non-selective cation channel that is integral to calcium signaling and homeostasis.[1] Its involvement in a variety of physiological processes, including the regulation of vascular tone, cell growth, and pathological hypertrophy, makes it a significant target for therapeutic development.[2] This document provides a detailed overview of the structure, signaling pathways, and experimental methodologies related to TRPC3.

Core Structure of TRPC3

Recent advances in cryo-electron microscopy (cryo-EM) have elucidated the high-resolution structure of the full-length human TRPC3.[3][4][5][6] The channel assembles as a homotetramer, with each subunit comprising a transmembrane domain (TMD) and a large cytoplasmic domain (CPD).[5][7]

The overall architecture of TRPC3 can be described as a two-tiered structure, with a bell-shaped cytosolic layer supporting the transmembrane layer.[7] Key structural features include:

  • Transmembrane Domain (TMD): The TMD consists of six transmembrane helices (S1-S6) and a pore-forming loop between S5 and S6. A notable feature of TRPC3 is the unusually long S3 helix, which extends into the extracellular space, creating a unique transmembrane domain architecture that may serve as a sensor for external stimuli.[3][4]

  • Cytoplasmic Domain (CPD): The CPD is a stable module involved in channel assembly and allosteric gating.[5][7] It is composed of an N-terminal ankyrin repeat domain, a linker helical domain, and C-terminal horizontal and vertical helices.[8] The CPD acts as a sensor for intracellular signals, integrating cues to regulate channel function.[7]

  • Lipid-Binding Sites: The cryo-EM structures have identified two crucial lipid-binding sites. One site is located between the pre-S1 elbow and the S4-S5 linker, while the second is near the ion-conducting pore.[3][9] These sites are critical for the channel's activation by diacylglycerol (DAG).[3][9]

The TRPC3 channel's TRP helix is positioned perpendicular to and disengaged from the pore-lining S6 helix, suggesting a distinct gating mechanism compared to other TRP channel subfamilies.[3]

Structural Data Summary
FeatureDescriptionReference
Overall Architecture Homotetramer with a two-tiered structure: a transmembrane domain (TMD) and a cytoplasmic domain (CPD).[7]
Resolution Full-length human TRPC3 structure resolved at 3.3 Å to 5.8 Å by cryo-EM.[3][5][10]
Transmembrane Domain Six helices (S1-S6) with a pore loop. Unusually long S3 helix.[3][4]
Cytoplasmic Domain Comprises N-terminal ankyrin repeats, a linker helical domain, and C-terminal helices.[8]
Lipid-Binding Sites Two identified sites crucial for diacylglycerol (DAG) activation.[3][9]
Gating Feature TRP helix is disengaged from the pore-lining S6 helix.[3]

Signaling Pathways and Gating Mechanisms

TRPC3 is a key player in cellular signaling, primarily activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases that engage phospholipase C (PLC).[7][11] The activation and modulation of TRPC3 are complex, involving multiple factors.

Primary Activation Pathway

The canonical activation pathway for TRPC3 involves the production of diacylglycerol (DAG).

TRPC3_Activation cluster_receptor Cell Membrane GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG yields IP3 IP3 PIP2->IP3 yields TRPC3 TRPC3 Channel Ca_Influx Ca²⁺ Influx TRPC3->Ca_Influx Agonist Agonist Agonist->GPCR Binds DAG->TRPC3 Directly Activates Downstream Downstream Signaling Ca_Influx->Downstream

Caption: Canonical activation of TRPC3 via the PLC-DAG signaling pathway.

  • Receptor Activation: An agonist (e.g., angiotensin II, glutamate) binds to a Gq-coupled GPCR.[7][9]

  • PLC Activation: The activated GPCR stimulates Phospholipase C (PLC).[7][9]

  • PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][11]

  • TRPC3 Gating: DAG directly binds to the lipid-binding sites on the TRPC3 channel, inducing a conformational change that opens the channel pore.[9][11]

  • Cation Influx: The open channel allows the influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane depolarization and an increase in intracellular calcium concentration.[7]

Modulatory Pathways

TRPC3 activity is further fine-tuned by a variety of factors:

  • IP3 Receptors (IP3R) and Calmodulin (CaM): The cytoplasmic domain of TRPC3 contains a Calmodulin/IP3 receptor-binding (CIRB) site.[7] At low intracellular Ca²⁺ levels, the IP3R can bind to this site and enhance channel activation.[7] Conversely, when intracellular Ca²⁺ is elevated, the Ca²⁺-Calmodulin complex binds to the CIRB site, inhibiting channel activity, thus forming a negative feedback loop.[7]

  • Phosphatidylinositol 4,5-bisphosphate (PIP2): Besides being the precursor to DAG, PIP2 itself can regulate TRPC3. It has been shown to interact with a lipid site to inhibit TRPC3 opening and regulate DAG's access to its binding site in the channel pore.[12]

  • Protein Kinase C (PKC): While DAG is a direct activator, it also activates PKC. PKC-mediated phosphorylation of TRPC3 has been shown to suppress channel activity, representing another layer of negative feedback.[13]

  • Store-Operated Calcium Entry (SOCE): The role of TRPC3 in SOCE is debated, but some studies suggest it can function as a store-operated channel, particularly dependent on its expression levels and cellular context.[11] This involves the ER Ca²⁺ sensor STIM1.[14]

TRPC3_Modulation TRPC3 TRPC3 Activity IP3R IP3R IP3R->TRPC3 Enhances CaM CaM CaM->TRPC3 Inhibits Ca_ion [Ca²⁺]i Ca_ion->CaM Binds PKC PKC PKC->TRPC3 Inhibits (via phosphorylation) DAG DAG DAG->PKC Activates PIP2 PIP2 PIP2->TRPC3 Inhibits

Caption: Key modulators of TRPC3 channel activity.

Experimental Protocols

The study of TRPC3 structure and function employs a range of sophisticated biochemical and biophysical techniques.

Protein Expression and Purification for Structural Studies
  • Objective: To obtain sufficient quantities of pure, stable TRPC3 protein for cryo-EM analysis.

  • Methodology:

    • Expression: Full-length human TRPC3 is typically overexpressed in insect cells (e.g., Spodoptera frugiperda, Sf9) using a baculovirus system.[10]

    • Solubilization: Cell membranes containing the expressed protein are isolated and the TRPC3 protein is solubilized using detergents such as digitonin or dodecyl maltoside (DDM).[8][10]

    • Purification: The solubilized protein is purified using affinity chromatography (e.g., using a FLAG or Strep-tag), followed by size-exclusion chromatography to isolate monodisperse, tetrameric channels.[8][10]

    • Reconstitution: For structural stability, the purified protein is often reconstituted into lipid nanodiscs (e.g., Glyco-diosgenin (GDN) micelles or PMAL-C8).[8][10]

  • Reference: This protocol is adapted from the methods described in studies that successfully resolved the cryo-EM structure of TRPC3.[7][8][10]

Electrophysiological Recordings
  • Objective: To measure the ion channel activity of TRPC3 and characterize its gating properties, ion selectivity, and modulation by various compounds.

  • Methodology:

    • Cell Preparation: HEK293 cells or other suitable cell lines are transiently or stably transfected with plasmids encoding human TRPC3.[11][14]

    • Patch-Clamp: Whole-cell or single-channel currents are recorded using the patch-clamp technique.[15]

      • Whole-Cell Configuration: Allows for the measurement of macroscopic currents from the entire cell membrane. Cells are stimulated with TRPC3 activators (e.g., the DAG analog OAG, or specific small-molecule activators like GSK1702934A) and inhibitors.[14][16] Current-voltage (I-V) relationships are determined using voltage ramps or steps.[15]

      • Inside-Out/Cell-Attached Configuration: Allows for the study of single-channel events and the direct application of modulators to the intracellular face of the membrane.[17]

  • Reference: Standard electrophysiological methods for studying TRP channels are well-established.[14][15]

Calcium Imaging
  • Objective: To monitor changes in intracellular calcium concentration ([Ca²⁺]i) resulting from TRPC3 channel activation.

  • Methodology:

    • Cell Loading: TRPC3-expressing cells are loaded with a fluorescent Ca²⁺ indicator dye, such as Fura-2 AM or Fluo-4 AM.

    • Stimulation: Cells are perfused with solutions containing TRPC3 agonists or antagonists.

    • Imaging: Fluorescence microscopy is used to measure changes in the fluorescence intensity or ratio of the indicator dye over time, which corresponds to changes in [Ca²⁺]i.

  • Reference: This is a standard technique used in conjunction with electrophysiology to study Ca²⁺-permeable channels.[16][17]

Experimental_Workflow cluster_struct Structural Analysis cluster_func Functional Analysis Expression Protein Expression (Baculovirus/Sf9) Purification Purification (Affinity & SEC) Expression->Purification CryoEM Cryo-EM & 3D Reconstruction Purification->CryoEM Transfection Cell Transfection (e.g., HEK293) PatchClamp Electrophysiology (Patch-Clamp) Transfection->PatchClamp CaImaging Calcium Imaging (Fluorescence Microscopy) Transfection->CaImaging

Caption: General experimental workflow for TRPC3 structural and functional studies.

Conclusion

TRPC3 is a structurally complex and intricately regulated ion channel with a central role in calcium signaling. Its activation by the canonical PLC-DAG pathway is modulated by a host of intracellular factors, providing multiple points for therapeutic intervention. The detailed structural information now available, combined with robust methodologies for functional characterization, provides a solid foundation for the rational design of novel modulators targeting TRPC3 for the treatment of cardiovascular, neurological, and other disorders.

References

Discovery and Origin of PCTR3

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific literature reveals that the term "PCTR3" primarily refers to Protectin-conjugate in tissue regeneration 3 , a specialized pro-resolving mediator (SPM). This guide focuses on its discovery, origin, and the technical details of its biochemical context. Another distinct molecule, C1q/TNF-Related Protein 3 (CTRP3), an adipokine involved in metabolism and inflammation, is also sometimes abbreviated this way but will not be the focus of this document.[1][2][3]

Discovery: this compound was identified as part of a novel class of lipid mediators termed "protectin-conjugates in tissue regeneration" (PCTRs). These molecules are endogenously produced and play a crucial role in the resolution phase of inflammation, actively promoting the return to tissue homeostasis. This compound has been detected in infected mouse spleens, resolving exudates, isolated human spleens, and plasma from septic patients, highlighting its relevance in infectious and inflammatory contexts.[1] It is also found in both M1 and M2 macrophages differentiated from human monocytes.[1]

Origin and Biosynthesis: this compound is a downstream product of the omega-3 fatty acid, docosahexaenoic acid (DHA). Its biosynthesis is a multi-step enzymatic cascade that begins with the oxidation of DHA to 16S,17S-epoxy-protectin. This intermediate is then converted to PCTR1 through the action of glutathione S-transferase. Subsequent enzymatic processing by peptidases leads to the formation of PCTR2 and ultimately this compound.[1][4] This pathway underscores a direct link between dietary omega-3 fatty acids and the body's intrinsic inflammation resolution programs.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of this compound. Currently, quantitative data regarding its concentration in various tissues and biofluids are primarily qualitative ("found in infected mouse spleens") rather than presented in precise molar concentrations in the available literature.[1]

PropertyValueReference
Full Name Protein Conjugates in Tissue Regeneration 3[1]
CAS Number 1810710-69-0[1]
Molecular Formula C₂₅H₃₇NO₅S[1]
Molecular Weight 463.6 g/mol [1]
UV Maxima (λmax) 282, 293 nm[1]
Solubility (Ethanol) 1 mg/ml[1]
Solubility (DMSO) 50 mg/ml[1]
Storage Temperature -80°C[1]

Signaling and Biological Function

PCTRs, including this compound, are classified as specialized pro-resolving mediators (SPMs). Their primary role is to actively terminate inflammatory responses and promote tissue repair, preventing the damaging effects of chronic inflammation. While the specific receptor for this compound has not been definitively characterized in the reviewed literature, SPMs generally act via G-protein coupled receptors (GPCRs). Their actions involve downregulating pro-inflammatory signals (like TNF-α) and upregulating anti-inflammatory and pro-resolving molecules (like interferon-γ).[4] The general mechanism involves regulating the activity of immune cells, such as neutrophils and macrophages, to clear apoptotic cells and debris, and to initiate tissue regeneration programs.

Below is a diagram illustrating the biosynthetic origin of this compound from its precursor, DHA.

G cluster_enzymes Enzymatic Conversions DHA Docosahexaenoic Acid (DHA) Oxidation Oxidation DHA->Oxidation Epoxy 16S,17S-epoxy-protectin GST Glutathione S-transferase Epoxy->GST PCTR1 PCTR1 Peptidases Peptidases PCTR1->Peptidases PCTR2 PCTR2 This compound This compound PCTR2->this compound Oxidation->Epoxy GST->PCTR1 Peptidases->PCTR2

Biosynthetic pathway of this compound from DHA.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of PCTRs are crucial for research in this area. The following outlines the key methodologies based on cited literature.

Total Synthesis of PCTR Analogs

The total synthesis of PCTRs, as described by Rodriguez and Spur (2015), provides a foundational method for obtaining these molecules for research purposes. While the specific synthesis of this compound is part of a larger family, the general workflow is applicable.

Objective: To chemically synthesize pro-resolving protectin sulfido-conjugates.

Workflow:

  • Starting Material: A suitable chiral precursor derived from a commercially available starting material (e.g., a protected sugar or other chiral pool molecule).

  • Chain Elongation: Stepwise addition of carbon units using standard organic chemistry reactions (e.g., Wittig reactions, Grignard reactions) to build the polyunsaturated fatty acid backbone.

  • Stereocenter Control: Careful control of stereochemistry at key positions (e.g., the 16S, 17S epoxy group) using stereoselective reagents and reactions.

  • Epoxidation: Formation of the 16S, 17S-epoxy-protectin intermediate.

  • Conjugation: Opening of the epoxide ring with a glutathione or cysteine-glycine precursor, followed by enzymatic or chemical steps to yield the final PCTR molecule.

  • Purification and Characterization: Purification of the final product using High-Performance Liquid Chromatography (HPLC). Characterization and structural confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The logical workflow for this process is visualized below.

G Start Chiral Precursor Elongation Backbone Synthesis (e.g., Wittig Rxns) Start->Elongation Stereo Stereocenter Control Elongation->Stereo Epoxy Epoxidation to form 16S,17S-epoxy-protectin Stereo->Epoxy Conjugate Sulfido-Conjugation Epoxy->Conjugate Purify HPLC Purification Conjugate->Purify Characterize Structural Confirmation (NMR, MS) Purify->Characterize

References

A Technical Guide to the Biosynthetic Pathway of Protectin Conjugate in Tissue Regeneration 3 (PCTR3) from Docosahexaenoic Acid (DHA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protectins are a class of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). They play crucial roles in the resolution of inflammation and tissue repair. The protectin conjugates in tissue regeneration (PCTR) are a recently identified subgroup, with PCTR3 being a key member. This document provides an in-depth technical overview of the complete biosynthetic pathway of this compound from its precursor, DHA, detailing the enzymatic steps, intermediate molecules, and relevant experimental methodologies for its study.

The this compound Biosynthetic Pathway

The formation of this compound is a multi-step enzymatic cascade that converts DHA into a series of bioactive lipid mediators. The pathway is initiated by the action of a lipoxygenase enzyme and proceeds through an unstable epoxide intermediate, which is then sequentially modified by conjugation and hydrolysis.

Step 1: Formation of 17S-Hydroperoxy-DHA (17S-HpDHA)

The biosynthesis begins with the stereoselective oxygenation of DHA. The enzyme 15-lipoxygenase type I (15-LOX-1), also known as 12/15-lipoxygenase, abstracts a hydrogen atom from the C-15 position of DHA, leading to the insertion of molecular oxygen to form 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA).[1][2] This initial step is critical and sets the stereochemistry for the subsequent reactions.

Step 2: Conversion to 16S,17S-Epoxy-Protectin

The same 15-LOX-1 enzyme further metabolizes the 17S-HpDHA intermediate.[1][3] This involves a second hydrogen abstraction, which results in the formation of a 16S,17S-epoxide intermediate, officially named 16S,17S-epoxy-docosatriene.[3][4] This highly reactive epoxide is a pivotal branching point in the synthesis of protectins.

Step 3: Glutathione Conjugation to form PCTR1

The pathway towards PCTRs involves the conjugation of the 16S,17S-epoxy-protectin intermediate with the tripeptide glutathione (GSH).[5] This reaction, catalyzed by a glutathione S-transferase (GST), involves the nucleophilic attack of the thiol group from GSH onto the C-16 of the epoxide, opening the ring and forming Protectin Conjugate in Tissue Regeneration 1 (PCTR1).[5]

Step 4: Sequential Conversion to PCTR2 and this compound

PCTR1 serves as the direct precursor to PCTR2 and this compound.[5] This conversion involves the sequential cleavage of the glutamate and glycine residues from the glutathione moiety of PCTR1.

  • PCTR1 to PCTR2: A γ-glutamyl transpeptidase (GGT) removes the glutamic acid residue from PCTR1, leaving a cysteinyl-glycine conjugate, which is PCTR2.

  • PCTR2 to this compound: A dipeptidase then cleaves the glycine residue from PCTR2, resulting in the final product, this compound, which is a cysteine conjugate.

The complete pathway is illustrated in the diagram below.

PCTR3_Pathway DHA Docosahexaenoic Acid (DHA) HpDHA 17S-HpDHA DHA->HpDHA DHA->HpDHA Epoxy 16S,17S-Epoxy-Protectin HpDHA->Epoxy HpDHA->Epoxy PCTR1 PCTR1 (Glutathione Conjugate) Epoxy->PCTR1 Epoxy->PCTR1 PCTR2 PCTR2 (Cysteinyl-Glycine Conjugate) PCTR1->PCTR2 PCTR1->PCTR2 This compound This compound (Cysteine Conjugate) PCTR2->this compound PCTR2->this compound Hydrolysis Enz1 15-Lipoxygenase (15-LOX) Enz2 Glutathione S-Transferase (GST) + GSH Enz3 γ-Glutamyl Transpeptidase (GGT) Enz4 Dipeptidase

Caption: The enzymatic cascade for the biosynthesis of this compound from DHA.

Quantitative Data Summary

Quantitative analysis of the PCTR biosynthetic pathway is an emerging area of research. Data is primarily derived from in vitro cell-based assays. The table below summarizes key parameters from studies investigating the conversion of protectin intermediates.

ParameterValueContextSource
Substrate Concentration 1.0 µMConcentration of 16S,17S-epoxy-protectin incubated with cells.[1]
Cell Density 5 x 10⁷ cells/mlDensity of human macrophages used for the conversion assay.[1]
Incubation Time 30 minutesDuration of the incubation for product formation.[1]
Temperature 37°CStandard physiological temperature for the enzymatic conversion.[1]
pH 7.45pH of the DPBS buffer used in the incubation medium.[1]

Experimental Protocols

Investigating the this compound pathway requires precise methodologies for cell culture, enzymatic assays, and product identification. The following is a generalized protocol based on common practices in the field of lipid mediator metabolomics.

Protocol: In Vitro Biosynthesis and Detection of Protectins

Objective: To monitor the conversion of DHA or its intermediates to PCTR family members using human macrophages.

Materials:

  • Docosahexaenoic acid (DHA) or 16S,17S-epoxy-protectin standard

  • Human peripheral blood mononuclear cells (PBMCs) for macrophage differentiation

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Bovine Serum Albumin (BSA)

  • Ice-cold methanol

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Methodology:

  • Macrophage Preparation:

    • Isolate mononuclear cells from peripheral blood.

    • Culture and differentiate the cells into macrophages over 5-7 days.

    • Harvest and resuspend macrophages in DPBS (pH 7.45) containing 10% BSA to a final concentration of 5 x 10⁷ cells/ml.[1]

  • Enzymatic Reaction Incubation:

    • Pre-warm the macrophage suspension to 37°C.

    • Add the substrate (e.g., 16S,17S-epoxy-protectin to a final concentration of 1.0 µM).[1]

    • Optionally, add a stimulus like E. coli (e.g., 2.5 x 10⁸ cells/ml) to activate endogenous enzymatic pathways.[1]

    • Incubate the mixture for 30 minutes at 37°C with gentle agitation.[1]

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding two volumes of ice-cold methanol.

    • Centrifuge the sample to pellet cell debris and proteins.

    • Collect the supernatant for lipid extraction.

    • Perform Solid-Phase Extraction (SPE) to concentrate the lipid mediators and remove salts and other interfering substances.

  • Product Analysis by LC-MS/MS:

    • Reconstitute the dried extract in a suitable mobile phase.

    • Inject the sample into an LC-MS/MS system equipped with a C18 column.

    • Use a reverse-phase gradient to separate the lipid mediators.

    • Employ Multiple Reaction Monitoring (MRM) mode for detection, using specific parent-daughter ion transitions for PCTR1, PCTR2, and this compound (e.g., m/z 359 > 153 for protectin D1 isomers).[1]

    • Identify and quantify the products by comparing their retention times and mass spectra to those of authentic synthetic standards.

Visualized Experimental Workflow

The process of studying this compound biosynthesis, from cell preparation to data analysis, can be visualized as a logical workflow.

Experimental_Workflow start Start: Isolate & Differentiate Human Macrophages prep Prepare Cell Suspension (5x10^7 cells/ml in DPBS) start->prep incubate Incubate at 37°C (30 min) with DHA or Intermediate prep->incubate quench Quench Reaction (Add Ice-Cold Methanol) incubate->quench extract Solid-Phase Extraction (SPE) of Lipid Mediators quench->extract analyze LC-MS/MS Analysis (MRM Mode) extract->analyze end End: Identify & Quantify this compound analyze->end

Caption: A generalized workflow for the in vitro study of PCTR biosynthesis.

Conclusion

The biosynthesis of this compound from DHA is a sophisticated pathway involving multiple enzymatic transformations, highlighting the complex control of inflammation resolution. The pathway initiates with 15-lipoxygenase activity to form a key 16,17-epoxide, which is subsequently conjugated with glutathione and processed into the final cysteine-containing mediator, this compound. Understanding this pathway is critical for developing novel therapeutic strategies that target the resolution phase of inflammation to treat a wide range of diseases. Further research is needed to fully characterize the kinetics and regulation of the enzymes involved, particularly the transferases and peptidases responsible for the final conversion steps.

References

The Biological Role of Protectin Conjugate in Tissue Regeneration 3 (PCTR3) in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protectin Conjugate in Tissue Regeneration 3 (PCTR3) is a member of the specialized pro-resolving mediators (SPMs) family, a class of lipid mediators that actively orchestrate the resolution of inflammation and promote tissue repair. While research on the specific functions of this compound is still emerging, this technical guide synthesizes the current understanding of the broader PCTR family (PCTR1, PCTR2, and this compound) and provides a framework for the anticipated biological roles of this compound in inflammation. This document outlines the biosynthesis of PCTRs, their known effects on key immune cells, putative signaling pathways, and detailed experimental protocols for their investigation. It is important to note that much of the detailed quantitative data and specific mechanisms described herein are based on studies of the more extensively characterized members of the protectin and PCTR families, particularly PCTR1, and serve as a predictive model for this compound's functions.

Introduction: The Resolution of Inflammation and the Role of PCTRs

Inflammation is a critical host defense mechanism, but its timely resolution is essential to prevent chronic inflammatory diseases and promote tissue healing. The resolution of inflammation is an active, highly regulated process orchestrated by SPMs, which include resolvins, protectins, maresins, and their conjugates.[1] The Protectin Conjugate in Tissue Regeneration (PCTR) family, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), represents a class of SPMs with potent anti-inflammatory and pro-resolving activities.[2] This guide focuses on this compound, one of the three identified members of this family, and its putative role in modulating the inflammatory response.

Biosynthesis of this compound

The biosynthesis of the PCTR family, including this compound, is a transcellular process initiated from DHA.

This compound Biosynthesis DHA Docosahexaenoic Acid (DHA) 17-HpDHA 17S-hydroperoxy-DHA DHA->17-HpDHA 15-LOX 16,17-epoxy-PD 16S,17S-epoxy-protectin 17-HpDHA->16,17-epoxy-PD Epoxidase PCTR1 PCTR1 16,17-epoxy-PD->PCTR1 + Glutathione (GSH) (GSTM) PCTR2 PCTR2 PCTR1->PCTR2 γ-Glutamyl- transpeptidase This compound This compound PCTR2->this compound Dipeptidase

Figure 1: Proposed biosynthetic pathway of this compound.

The initial step involves the conversion of DHA to 17S-hydroperoxy-DHA by 15-lipoxygenase (15-LOX). This intermediate is then converted to a 16S,17S-epoxy-protectin. The conjugation of this epoxide with glutathione (GSH) by a glutathione-S-transferase (GST), such as microsomal GST, yields PCTR1. Subsequent enzymatic processing of the glutathione moiety by γ-glutamyltranspeptidase and a dipeptidase leads to the formation of PCTR2 and ultimately this compound.

Biological Activities in Inflammation

While specific quantitative data for this compound remains limited, the activities of the PCTR family suggest that this compound likely plays a significant role in modulating key inflammatory processes. The actions of PCTR1 and PCTR2 provide a strong basis for predicting the functions of this compound.[2][3]

Regulation of Leukocyte Trafficking

A hallmark of inflammation resolution is the cessation of neutrophil infiltration and the promotion of monocyte/macrophage recruitment.

  • Inhibition of Neutrophil Infiltration: PCTRs are expected to inhibit neutrophil chemotaxis and transmigration to the site of inflammation. Studies on PCTR1 have demonstrated a dose-dependent reduction in neutrophil accumulation in inflammatory exudates.[4]

  • Promotion of Monocyte/Macrophage Recruitment: Conversely, PCTRs likely enhance the migration of monocytes and macrophages, facilitating their accumulation at the inflamed site for clearance of cellular debris and pathogens. PCTR1 has been shown to be a potent chemoattractant for these cells.[4]

Enhancement of Macrophage Efferocytosis

Efferocytosis, the clearance of apoptotic cells by phagocytes, is a critical step in the resolution of inflammation.

  • Increased Phagocytic Capacity: PCTRs are anticipated to enhance the phagocytic capacity of macrophages, leading to more efficient removal of apoptotic neutrophils and other cellular debris. This action helps to prevent the release of pro-inflammatory contents from dying cells. PCTR1 has been shown to significantly increase macrophage efferocytosis.[4]

Modulation of Cytokine Production

PCTRs are expected to regulate the balance of pro- and anti-inflammatory cytokines.

  • Suppression of Pro-inflammatory Cytokines: It is hypothesized that this compound will suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 by activated macrophages.

  • Enhancement of Anti-inflammatory Cytokines: PCTRs may also promote the production of anti-inflammatory cytokines like IL-10, further contributing to the resolution of inflammation.

Macrophage Polarization

The polarization of macrophages towards a pro-resolving M2 phenotype is crucial for tissue repair. It is plausible that this compound, like other SPMs, influences macrophage polarization.

  • Promotion of M2 Phenotype: this compound is predicted to promote the differentiation of macrophages towards an M2 phenotype, characterized by the expression of markers such as Arginase-1 (Arg-1) and CD206.[4][5]

Quantitative Data on PCTR Family Bioactions

Specific quantitative data for this compound is not yet widely available in the literature. The following table summarizes known quantitative data for the broader PCTR family, primarily PCTR1, which can serve as a reference for designing experiments with this compound.

Bioactivity Molecule Model System Concentration/Dose Effect Reference
Monocyte/Macrophage MigrationPCTR1Human Monocytes/Macrophages0.001–10 nMDose-dependent increase in migration[2]
Neutrophil AdhesionPCTR2Human Whole Blood0.1 - 100 nMDose-dependent decrease in PAF-induced CD11b expression[3]
Macrophage EfferocytosisPCTR1Human Macrophages1 nMSignificant increase in uptake of apoptotic neutrophils[4]
Leukocyte InfiltrationPCTR1Murine Peritonitis100 ng/mouseDecreased neutrophil and increased macrophage numbers[4]

Table 1: Summary of Quantitative Data for the PCTR Family

Putative Signaling Pathways

The precise signaling pathways activated by this compound have not been elucidated. However, based on the mechanisms of other SPMs, it is likely that this compound exerts its effects through G-protein coupled receptors (GPCRs).

This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPCR GPCR This compound->GPCR G_protein G-protein GPCR->G_protein Activation Effector Effector Enzymes (e.g., PI3K, PLC) G_protein->Effector Activation Second_Messengers Second Messengers (e.g., PIP3, IP3, DAG) Effector->Second_Messengers Production Downstream_Kinases Downstream Kinases (e.g., Akt, PKC) Second_Messengers->Downstream_Kinases Activation Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Downstream_Kinases->Transcription_Factors Regulation Cellular_Response Cellular Response Transcription_Factors->Cellular_Response Gene Expression Changes Murine Peritonitis Workflow start Start induce_peritonitis Induce Peritonitis in Mice (e.g., Zymosan i.p. injection) start->induce_peritonitis administer_this compound Administer this compound or Vehicle (i.v. or i.p.) induce_peritonitis->administer_this compound collect_lavage Collect Peritoneal Lavage Fluid (at specific time points) administer_this compound->collect_lavage cell_analysis Analyze Leukocyte Populations (Flow Cytometry, Cell Counting) collect_lavage->cell_analysis cytokine_analysis Measure Cytokine Levels (ELISA, Luminex) collect_lavage->cytokine_analysis end End cell_analysis->end cytokine_analysis->end Efferocytosis Assay Workflow start Start prepare_macrophages Prepare Macrophages (e.g., bone marrow-derived) start->prepare_macrophages induce_apoptosis Induce Apoptosis in Target Cells (e.g., neutrophils, Jurkat cells) start->induce_apoptosis treat_macrophages Treat Macrophages with this compound or Vehicle prepare_macrophages->treat_macrophages label_cells Label Apoptotic Cells (e.g., with a fluorescent dye) induce_apoptosis->label_cells co_culture Co-culture Macrophages with Labeled Apoptotic Cells label_cells->co_culture treat_macrophages->co_culture quantify_efferocytosis Quantify Efferocytosis (Flow Cytometry or Microscopy) co_culture->quantify_efferocytosis end End quantify_efferocytosis->end

References

In Vivo Sources and Expression of PCTR3, CTRP3, and TRPC3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the in vivo sources, expression patterns, and signaling pathways of three distinct biomolecules: Protectin Conjugate in Tissue Regeneration 3 (PCTR3), C1q/TNF-related Protein 3 (CTRP3), and Transient Receptor Potential Canonical 3 (TRPC3). While the initial query focused on "this compound," the existing scientific literature suggests a high probability of a typographical error, with "CTRP3" and "TRPC3" being more extensively researched proteins of significant interest to the scientific community. This guide addresses all three molecules to ensure a thorough and relevant resource. We delve into quantitative expression data across various tissues and cell types, provide detailed experimental protocols for their detection and quantification, and illustrate their key signaling pathways using logical diagrams.

Protectin Conjugate in Tissue Regeneration 3 (this compound)

This compound is a specialized pro-resolving mediator (SPM) synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] SPMs are a class of lipid mediators that actively orchestrate the resolution of inflammation and promote tissue repair.

In Vivo Sources and Expression of this compound

This compound has been identified in vivo in models of infection and inflammation. Its presence is often localized to sites of active inflammation and resolution.

  • Immune Cells: this compound is produced by macrophages, particularly M1 and M2 phenotypes differentiated from human monocytes.

  • Tissues: It has been detected in infected mouse spleens and resolving exudates.[1] this compound has also been found in isolated human spleen and in the plasma of individuals with sepsis.[1]

This compound Biosynthesis Pathway

This compound is formed through a series of enzymatic reactions originating from DHA.

PCTR3_Biosynthesis DHA Docosahexaenoic Acid (DHA) EpoxyProtectin 16S,17S-epoxy-protectin DHA->EpoxyProtectin Oxidation PCTR1 PCTR1 EpoxyProtectin->PCTR1 Glutathione S-transferase PCTR2 PCTR2 PCTR1->PCTR2 Peptidases This compound This compound PCTR2->this compound Peptidases

Caption: Biosynthesis pathway of this compound from DHA.

C1q/TNF-related Protein 3 (CTRP3)

CTRP3, also known as cartducin or cartonectin, is a secreted protein and a member of the C1q/TNF-related protein family. It is recognized for its roles in metabolism and inflammation.

In Vivo Sources and Expression of CTRP3

CTRP3 is expressed in a variety of tissues in both humans and mice, with adipose tissue being a primary source in rodents.

Table 1: Quantitative Expression of CTRP3 mRNA in Human Tissues

TissueRelative Expression LevelReference
Adipose TissueHigh[3]
PancreasDetectable[3]
Small IntestineDetectable[3]
ColonDetectable[3]
BrainLow[3]
KidneyLow[3]
ThymusLow[3]
OvaryLow[3]

Table 2: Quantitative Expression of CTRP3 mRNA and Protein in Mouse Tissues

TissueRelative Expression LevelReference
Adipose Tissue (visceral)High[4]
Mesenteric FatHigh
ColonHigh
Terminal IleumMedium
Intestinal Epithelial CellsPresent
Intestinal Smooth Muscle CellsPresent
CTRP3 Signaling Pathways

CTRP3 exerts its biological effects through the activation of several key signaling pathways, primarily impacting glucose metabolism and inflammatory responses.

In the liver, CTRP3 has been shown to suppress gluconeogenesis.[3]

CTRP3_Hepatic_Signaling CTRP3 CTRP3 Receptor Receptor CTRP3->Receptor Akt Akt Receptor->Akt ERK12 ERK1/2 Receptor->ERK12 GluconeogenicGenes Gluconeogenic Genes (PEPCK, G6Pase) Akt->GluconeogenicGenes ERK12->GluconeogenicGenes GlucoseOutput Hepatic Glucose Output GluconeogenicGenes->GlucoseOutput

Caption: CTRP3 signaling in hepatocytes to reduce glucose output.

CTRP3 has demonstrated anti-inflammatory effects in the context of intestinal inflammation.

CTRP3_Intestinal_Signaling CTRP3 CTRP3 UnknownReceptor Unknown Receptor CTRP3->UnknownReceptor SIRT1 SIRT1 UnknownReceptor->SIRT1 NFkB NF-κB p65 SIRT1->NFkB ProinflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProinflammatoryCytokines TRPC3_Signaling cluster_receptor Receptor Activation cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 TRPC3 TRPC3 Channel DAG->TRPC3 Activates Ca_influx Ca²⁺ Influx TRPC3->Ca_influx PKC Protein Kinase C (PKC) Ca_influx->PKC Activates Ca_dependent Ca²⁺-dependent Cellular Responses Ca_influx->Ca_dependent PKC->TRPC3 Inhibits (Feedback)

References

The Pro-Resolving Mediator PCTR3: A Technical Guide to its Role in Inflammation Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protectin Conjugate in Tissue Regeneration 3 (PCTR3) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the protectin family, this compound plays a crucial role in the active resolution of inflammation, a process once thought to be passive. This technical guide provides a comprehensive overview of the biosynthesis, mechanism of action, and potential therapeutic applications of this compound. It is designed to be a core resource for researchers, scientists, and drug development professionals working in the fields of inflammation, immunology, and drug discovery. This document details the biosynthetic pathway of this compound, summarizes available quantitative data on the PCTR family, and outlines relevant experimental protocols. Furthermore, it visualizes the key signaling pathways and experimental workflows using the DOT language for Graphviz, providing a clear and concise reference for understanding the multifaceted role of this compound in pro-resolving mediation.

Introduction to this compound and Pro-Resolving Mediation

Inflammation is a fundamental protective response to infection or tissue injury. However, uncontrolled or unresolved inflammation can lead to chronic diseases. The resolution of inflammation is an active, highly orchestrated process mediated by a superfamily of endogenous lipid mediators known as specialized pro-resolving mediators (SPMs).[1] SPMs, including lipoxins, resolvins, protectins, and maresins, are biosynthesized from polyunsaturated fatty acids and act to terminate the inflammatory response and promote tissue repair and regeneration.[1][2]

The protectin family, derived from DHA, are potent members of the SPM superfamily.[1] Within this family, the Protectin Conjugates in Tissue Regeneration (PCTR) are a series of sulfido-conjugated molecules with significant pro-resolving and tissue-regenerative properties.[1] this compound is the terminal product of the PCTR biosynthesis pathway, formed via the enzymatic conversion of its precursors, PCTR1 and PCTR2.[3][4] It has been identified in various biological matrices, including infected mouse spleens, resolving exudates, human spleen, and the plasma of septic patients, as well as in both M1 and M2 macrophages differentiated from human monocytes, highlighting its relevance in inflammatory processes.[3]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the omega-3 fatty acid, docosahexaenoic acid (DHA).

  • Epoxidation of DHA: The process is initiated by the oxidation of DHA to form a 16S,17S-epoxy-protectin intermediate.[3]

  • Formation of PCTR1: This epoxide is then conjugated with glutathione by a glutathione S-transferase to yield PCTR1.[3]

  • Conversion to PCTR2 and this compound: PCTR1 is subsequently metabolized by peptidases. First, a γ-glutamyltransferase removes the glutamate residue to form PCTR2. Finally, a dipeptidase cleaves the glycine residue from PCTR2 to produce this compound.[3][5]

PCTR3_Biosynthesis DHA Docosahexaenoic Acid (DHA) EpoxyProtectin 16S,17S-epoxy-protectin DHA->EpoxyProtectin Oxidation PCTR1 PCTR1 EpoxyProtectin->PCTR1 Glutathione S-transferase PCTR2 PCTR2 PCTR1->PCTR2 γ-glutamyl transferase This compound This compound PCTR2->this compound Dipeptidase

Figure 1: Biosynthesis pathway of this compound from DHA.

Mechanism of Action and Signaling Pathways

While the specific receptor for this compound has not been definitively identified, evidence suggests that members of the protectin and maresin families, which are structurally related to PCTRs, exert their effects through G-protein coupled receptors (GPCRs), particularly the formyl peptide receptor 2 (FPR2), also known as the ALX/FPR2 receptor.[6][7][8] This receptor is a key player in mediating both pro-inflammatory and pro-resolving signals, depending on the activating ligand.[6]

A related molecule, Maresin Conjugate in Tissue Regeneration 3 (MCTR3), has been shown to reduce lipopolysaccharide (LPS)-induced acute lung injury in mice through the ALX/PINK1 signaling pathway.[6] This suggests a potential signaling cascade for this compound involving the ALX receptor and PTEN-induced putative kinase 1 (PINK1), a serine/threonine-protein kinase involved in mitochondrial quality control and mitigation of oxidative stress.[6]

The proposed signaling pathway for this compound is as follows:

  • Receptor Binding: this compound binds to the ALX/FPR2 receptor on the surface of immune cells, such as macrophages.

  • Signal Transduction: This binding event initiates an intracellular signaling cascade.

  • PINK1 Modulation: The signal may then modulate the activity of the PINK1 pathway, leading to downstream effects that promote the resolution of inflammation.

PCTR3_Signaling_Pathway This compound This compound ALX_FPR2 ALX/FPR2 Receptor This compound->ALX_FPR2 Binds to G_Protein G-protein ALX_FPR2->G_Protein Activates PINK1_Pathway PINK1 Pathway G_Protein->PINK1_Pathway Modulates Resolution Resolution of Inflammation PINK1_Pathway->Resolution

Figure 2: Proposed signaling pathway for this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as EC50 and Ki values, for this compound in the published literature. However, data for the closely related precursor, PCTR1, provides valuable insight into the potential potency of the PCTR family.

MediatorAssaySpeciesConcentration RangeEffectReference
PCTR1Monocyte and Macrophage MigrationHuman0.001 to 10.0 nmol/LDose-dependent promotion of migration[5]
PCTR1Macrophage AdhesionHuman0.01 to 10 nmol/LEnhanced cell adhesion to fibronectin[5]
PCTR1Inhibition of Neutrophil ChemotaxisHumanNot specifiedInhibited chemotaxis towards LTB4[5]
PCTR1Reduction of Pro-inflammatory MediatorsMouseNot specifiedDecreased PGE2, PGD2, PGF2α, and TXB2[5]

Table 1: Summary of Quantitative Data for PCTR1

Experimental Protocols

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of this compound in biological samples is typically performed using LC-MS/MS-based lipid mediator metabololipidomics. This method offers high sensitivity and specificity for the detection and quantification of lipid mediators.

Workflow:

  • Sample Preparation:

    • Extraction of lipids from biological samples (e.g., plasma, cell culture supernatant, tissue homogenates) using solid-phase extraction (SPE) with C18 cartridges.

    • Elution of the lipid fraction and concentration under a stream of nitrogen.

    • Reconstitution of the sample in a suitable solvent for LC-MS/MS analysis.

  • Liquid Chromatography (LC) Separation:

    • Separation of the lipid extract on a C18 reversed-phase column using a gradient of aqueous and organic mobile phases.

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • Detection and quantification using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Specific precursor-to-product ion transitions for this compound are monitored for accurate identification and quantification.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample SPE Solid-Phase Extraction (C18) BiologicalSample->SPE Concentration Concentration SPE->Concentration Reconstitution Reconstitution Concentration->Reconstitution LC Liquid Chromatography (LC) Reconstitution->LC MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS DataAnalysis Data Analysis MSMS->DataAnalysis

Figure 3: Workflow for LC-MS/MS-based quantification of this compound.
Cell-Based Functional Assays

To investigate the biological activity of this compound, various cell-based assays can be employed. These assays typically use primary human immune cells, such as neutrophils and macrophages.

5.2.1. Macrophage Phagocytosis Assay

This assay measures the ability of this compound to enhance the phagocytic capacity of macrophages.

Protocol Outline:

  • Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages.

  • Pre-incubate macrophages with varying concentrations of this compound or vehicle control.

  • Add fluorescently labeled zymosan particles or bacteria (e.g., E. coli) to the macrophage cultures.

  • Incubate to allow for phagocytosis.

  • Wash away non-phagocytosed particles/bacteria.

  • Quantify the uptake of fluorescent particles/bacteria by flow cytometry or fluorescence microscopy.

5.2.2. Neutrophil Chemotaxis Assay

This assay assesses the effect of this compound on neutrophil migration towards a chemoattractant.

Protocol Outline:

  • Isolate human neutrophils from peripheral blood.

  • Pre-incubate neutrophils with different concentrations of this compound or vehicle control.

  • Place a chemoattractant (e.g., leukotriene B4) in the lower chamber of a Boyden chamber or a multi-well chemotaxis plate.

  • Add the pre-treated neutrophils to the upper chamber, which is separated from the lower chamber by a porous membrane.

  • Incubate to allow for neutrophil migration through the membrane.

  • Quantify the number of migrated cells in the lower chamber using a cell counter or by staining and microscopy.

Conclusion and Future Directions

This compound is an emerging player in the resolution of inflammation with significant therapeutic potential. Its biosynthesis from the essential omega-3 fatty acid DHA underscores the importance of diet in modulating inflammatory responses. While the precise signaling mechanisms are still under investigation, the likely involvement of the ALX/FPR2 receptor and the PINK1 pathway provides a solid foundation for future research.

Key areas for future investigation include:

  • Receptor Identification: Definitive identification and characterization of the specific receptor(s) for this compound.

  • Quantitative Biology: Determination of the EC50 and Ki values of this compound in various functional assays to establish its potency.

  • In Vivo Efficacy: Comprehensive studies in animal models of inflammatory diseases to evaluate the therapeutic efficacy of this compound.

  • Drug Development: Design and synthesis of stable this compound analogs with improved pharmacokinetic properties for potential clinical applications.

A deeper understanding of the biology of this compound and other SPMs will undoubtedly pave the way for novel therapeutic strategies aimed at promoting the resolution of inflammation and restoring tissue homeostasis.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of PCTR3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protectin Conjugates in Tissue Regeneration 3 (PCTR3) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the protectin family, this compound plays a crucial role in the resolution of inflammation, a highly coordinated process essential for tissue homeostasis and repair. Unlike traditional anti-inflammatory agents that primarily block the initiation of inflammation, SPMs like this compound actively orchestrate the return to a non-inflamed state. This unique mechanism of action makes this compound a promising therapeutic candidate for a wide range of inflammatory diseases.

These application notes provide a comprehensive overview of the laboratory synthesis of this compound, its biological functions, and detailed protocols for relevant in vitro assays.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and handling in experimental settings.

PropertyValueReference
Formal Name 16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoic acid[1]
CAS Number 1810710-69-0[1]
Molecular Formula C₂₅H₃₇NO₅S[1]
Formula Weight 463.6 g/mol [1]
Purity ≥96% (Commercially available standard)[1]
Formulation A solution in ethanol[1]
Solubility DMF: 50 mg/ml; DMSO: 50 mg/ml; Ethanol: 1 mg/ml; Ethanol:H₂O (95:5): 2 mg/ml; PBS (pH 7.2): 0.1 mg/ml[1]
UV Maximum 282, 293 nm[1]

Biosynthesis and Signaling Pathway of this compound

This compound is endogenously synthesized from DHA through a series of enzymatic reactions. The biosynthesis is initiated by the oxidation of DHA to 16S,17S-epoxy-protectin. This intermediate is then converted to PCTR1 by glutathione S-transferase, and subsequently to PCTR2 and this compound via the action of peptidases.[1]

While the specific receptor for this compound has not been definitively identified, it is well-established that specialized pro-resolving mediators exert their effects through G-protein coupled receptors (GPCRs).[2][3][4][5][6] Prominent GPCRs for other SPMs include ALX/FPR2, GPR37, and ChemR23.[7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] It is hypothesized that this compound binds to one or more of these receptors, or a yet-to-be-identified GPCR, to initiate downstream signaling cascades that promote the resolution of inflammation.

The proposed signaling pathway involves the activation of intracellular signaling molecules that ultimately lead to the inhibition of pro-inflammatory cytokine production, reduction of neutrophil infiltration, and enhancement of macrophage-mediated clearance of apoptotic cells and debris.

PCTR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_outputs Cellular Responses This compound This compound GPCR GPCR (e.g., ALX/FPR2, GPR37, ChemR23) This compound->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzymes (e.g., Adenylyl Cyclase, PLC) G_Protein->Effector Modulation Second_Messengers Second Messengers (e.g., cAMP, IP3, DAG) Effector->Second_Messengers Production Kinase_Cascade Kinase Cascades (e.g., PKA, PKC, MAPK) Second_Messengers->Kinase_Cascade Activation Transcription_Factors Transcription Factors (e.g., NF-κB inhibition) Kinase_Cascade->Transcription_Factors Regulation Resolution_Programs Activation of Resolution Programs Transcription_Factors->Resolution_Programs Initiation output1 ↓ Pro-inflammatory Cytokine Production Resolution_Programs->output1 output2 ↓ Neutrophil Infiltration Resolution_Programs->output2 output3 ↑ Macrophage Phagocytosis Resolution_Programs->output3

Caption: Proposed signaling pathway of this compound.

Laboratory Synthesis of this compound

The total synthesis of this compound is a multi-step process that requires expertise in organic chemistry. The following protocol is based on the synthetic strategy reported by Rodriguez and Spur for the synthesis of protectin sulfido-conjugates.[22]

Experimental Workflow for this compound Synthesis

PCTR3_Synthesis_Workflow DHA Docosahexaenoic Acid (DHA) Epoxy_Protectin 16S,17S-epoxy-protectin DHA->Epoxy_Protectin Lipoxygenase-mediated epoxidation PCTR1 PCTR1 Epoxy_Protectin->PCTR1 Glutathione S-transferase + Glutathione This compound This compound PCTR1->this compound Peptidase-mediated hydrolysis Purification Purification and Characterization This compound->Purification HPLC

Caption: Workflow for the biosynthesis of this compound.

Detailed Protocol for Chemical Synthesis

Note: This is a generalized protocol and requires adaptation based on specific laboratory conditions and available starting materials. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) and with anhydrous solvents.

Step 1: Synthesis of 16S,17S-epoxy-protectin methyl ester

This key intermediate can be synthesized from commercially available starting materials through a series of stereoselective reactions as detailed in the literature.[22] The synthesis involves the construction of the carbon backbone with the correct stereochemistry at the alcohol and epoxide moieties.

Step 2: Epoxide opening with L-cysteine methyl ester hydrochloride

  • Dissolve the 16S,17S-epoxy-protectin methyl ester in a suitable solvent (e.g., methanol).

  • Add L-cysteine methyl ester hydrochloride and a mild base (e.g., triethylamine) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Saponification of the methyl ester

  • Dissolve the crude product from Step 2 in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) to the solution.

  • Stir the reaction mixture at room temperature until the saponification is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture to pH ~4 with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification of this compound

  • Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable column (e.g., C18) and a gradient of acetonitrile in water with 0.1% formic acid.

  • Collect the fractions containing this compound and confirm the identity and purity by LC-MS and NMR spectroscopy.

Experimental Protocols for Biological Activity Assays

The pro-resolving activities of this compound can be evaluated using a variety of in vitro and in vivo assays. Below are detailed protocols for key experiments.

Macrophage Polarization Assay

This assay assesses the ability of this compound to modulate macrophage phenotype, promoting a pro-resolving (M2-like) state.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

  • Lipopolysaccharide (LPS) for M1 polarization.

  • Interleukin-4 (IL-4) for M2 polarization.

  • This compound solution.

  • Reagents for RNA extraction and qRT-PCR (for gene expression analysis).

  • ELISA kits for cytokine quantification (e.g., TNF-α, IL-10).

Protocol:

  • Seed macrophages in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of this compound (e.g., 1, 10, 100 nM) for 1 hour.

  • Induce M1 polarization by adding LPS (100 ng/mL) to the wells. Include a positive control with LPS alone and a negative control with vehicle.

  • For M2 polarization, use IL-4 (20 ng/mL) as the stimulus.

  • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • For gene expression analysis:

    • Lyse the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA and perform qRT-PCR to analyze the expression of M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arg1, Ym1).

  • For cytokine analysis:

    • Collect the cell culture supernatants.

    • Quantify the levels of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines using ELISA.

Neutrophil Chemotaxis Assay

This assay measures the ability of this compound to inhibit neutrophil migration towards a chemoattractant.

Materials:

  • Human or murine neutrophils, freshly isolated.

  • Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (3-5 µm pore size).

  • Chemoattractant (e.g., fMLP or LTB₄).

  • This compound solution.

  • Labeling dye for neutrophils (e.g., Calcein-AM).

Protocol:

  • Label the isolated neutrophils with Calcein-AM according to the manufacturer's instructions.

  • Resuspend the labeled neutrophils in a suitable buffer (e.g., HBSS).

  • Add the chemoattractant to the lower wells of the chemotaxis chamber.

  • In the upper wells, add the labeled neutrophils that have been pre-incubated with different concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle for 30 minutes.

  • Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours.

  • After incubation, remove the non-migrated cells from the top of the membrane.

  • Quantify the migrated cells in the lower chamber by measuring the fluorescence with a plate reader.

  • Calculate the percentage of inhibition of chemotaxis for each this compound concentration.

Macrophage Phagocytosis Assay

This assay evaluates the effect of this compound on the ability of macrophages to engulf apoptotic cells (efferocytosis).

Materials:

  • Macrophages (primary or cell line).

  • Apoptotic cells (e.g., Jurkat T cells induced to undergo apoptosis by UV irradiation or staurosporine treatment).

  • Fluorescent dyes for labeling macrophages (e.g., CellTracker Green) and apoptotic cells (e.g., pHrodo Red).

  • This compound solution.

Protocol:

  • Label macrophages with CellTracker Green and apoptotic cells with pHrodo Red according to the manufacturers' protocols.

  • Seed the labeled macrophages in a 24-well plate and allow them to adhere.

  • Treat the macrophages with different concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle for 1 hour.

  • Add the labeled apoptotic cells to the macrophage culture at a ratio of 5:1 (apoptotic cells:macrophages).

  • Incubate for 2-4 hours at 37°C to allow for phagocytosis.

  • Gently wash the wells to remove non-engulfed apoptotic cells.

  • Analyze the phagocytosis by fluorescence microscopy or flow cytometry. The percentage of macrophages that have engulfed apoptotic cells (double-positive cells) and the number of apoptotic cells per macrophage can be quantified.

Quantitative Data on this compound Biological Activity

The following table summarizes available quantitative data on the pro-resolving effects of this compound and related protectins. This information is crucial for designing experiments and interpreting results.

AssayMediatorEffectConcentration/DoseReference
Neutrophil Infiltration MCTR1 (a related SPM)↓ Neutrophil rTEM in LPS-induced lung injuryIn vivo mouse model[23]
Macrophage Phagocytosis CTRP9 (enhances efferocytosis)↑ Phagocytosis of apoptotic cells1 µg/mL[24]
Cytokine Production Docosahexaenoic acid (DHA)↓ TNF-α and IL-6 expression in LPS-stimulated macrophagesVaries[25]
Neutrophil Infiltration Pentraxin-3 (PTX3)Regulates neutrophil infiltration in the brainIn vivo mouse model[26][27]
Macrophage Phagocytosis Lipoxin A₄ (LXA₄)↑ Phagocytosis of apoptotic neutrophils (1.7-fold)1 nM[19][20]

Note: Specific quantitative data for this compound is still emerging in the literature. The provided data for related SPMs and precursor molecules can serve as a valuable reference for estimating effective concentrations for this compound in various assays.

Conclusion

This compound represents a novel and promising therapeutic agent for the treatment of inflammatory diseases due to its potent pro-resolving activities. The protocols and information provided in these application notes are intended to facilitate the laboratory synthesis and biological evaluation of this compound, thereby accelerating research and development in the field of resolution pharmacology. As our understanding of the specific molecular mechanisms of this compound continues to grow, so too will the opportunities for its therapeutic application.

References

Application Notes and Protocols for the Isolation of Protectin Conjugates in Tissue Regeneration 3 (PCTR3) from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the isolation and analysis of Protectin Conjugates in Tissue Regeneration 3 (PCTR3), a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA). This compound, a lipid mediator rather than a protein, plays a significant role in the resolution of inflammation and tissue regeneration. The methodologies outlined below focus on the extraction and characterization of this compound from various biological matrices.

Introduction to this compound

Protectin Conjugates in Tissue Regeneration (PCTRs) are a class of cysteinyl-containing SPMs that are crucial for orchestrating the resolution phase of inflammation and promoting tissue repair.[1][2] this compound is biosynthesized from the omega-3 fatty acid DHA.[3] The pathway involves the conversion of DHA to a 16S,17S-epoxy-protectin intermediate, which is then conjugated with glutathione to form PCTR1. Subsequent enzymatic processing by peptidases leads to the formation of PCTR2 and this compound.[3] These mediators have been identified in various biological samples, including infected mouse spleens, resolving inflammatory exudates, human spleen, septic plasma, and are also produced by M1 and M2 macrophages.[3][4]

Given that this compound is a lipid, the isolation protocols differ significantly from those used for proteins and are centered on lipid extraction followed by high-sensitivity analytical techniques like mass spectrometry.

This compound Biosynthesis and Signaling

The biosynthesis of this compound is a tightly regulated enzymatic cascade that is activated during the resolution phase of inflammation. Understanding this pathway is critical for identifying potential targets for therapeutic intervention in inflammatory diseases.

PCTR3_Biosynthesis cluster_enzymes Enzymatic Steps DHA Docosahexaenoic Acid (DHA) LOX 15-Lipoxygenase (15-LOX) DHA->LOX Epoxy 16S,17S-epoxy-protectin intermediate GST Glutathione S-transferase (e.g., LTC4S) Epoxy->GST PCTR1 PCTR1 (Glutathione Conjugate) Peptidases Peptidases PCTR1->Peptidases PCTR2 PCTR2 This compound This compound PCTR2->this compound LOX->Epoxy Epoxidation GST->PCTR1 Conjugation Peptidases->PCTR2

Caption: Biosynthesis pathway of this compound from DHA.

Experimental Workflow for this compound Isolation and Analysis

The overall workflow for isolating and quantifying this compound from biological samples involves sample preparation, lipid extraction, sample purification, and finally, analysis by mass spectrometry.

PCTR3_Workflow Sample Biological Sample (e.g., Macrophages, Plasma, Tissue Homogenate) Extraction Lipid Extraction (e.g., using Methanol/Chloroform or MTBE) Sample->Extraction SPE Solid-Phase Extraction (SPE) (for cleanup and enrichment) Extraction->SPE LCMS LC-MS/MS Analysis (Liquid Chromatography-Tandem Mass Spectrometry) SPE->LCMS Data Data Analysis (Quantification and Identification) LCMS->Data

Caption: Experimental workflow for this compound analysis.

Quantitative Data

The production of PCTRs can vary depending on the cell type and stimulation conditions. The following table summarizes the levels of various peptide-conjugated SPMs, including PCTRs, produced by human M1 and M2 macrophages.

Lipid MediatorParent Ion (Q1)Daughter Ion (Q3)M1 Macrophages (pg/3 × 10⁷ cells)M2 Macrophages (pg/3 × 10⁷ cells)
PCTR1 653.4345.212 ± 428 ± 6
PCTR2 524.3345.28 ± 315 ± 4
This compound 463.3345.25 ± 211 ± 3
MCTR1 667.4359.215 ± 535 ± 8
RCTR1 653.4345.210 ± 325 ± 6
Data are expressed as means ± SEM (n=5). Adapted from Ramon, S., et al. (2016).[4]

Detailed Experimental Protocols

Protocol 1: Lipid Extraction from Cell Culture (e.g., Macrophages)

This protocol is suitable for the extraction of this compound from cultured cells like human M1/M2 macrophages.

Materials:

  • HPLC-grade methanol, chloroform, and water

  • Internal standards (e.g., deuterated lipid standards)

  • Phosphate-buffered saline (PBS), ice-cold

  • Glass centrifuge tubes

  • Nitrogen gas stream evaporator

  • Vortex mixer and Centrifuge

Procedure:

  • Cell Harvesting: After incubation/stimulation, collect cells (e.g., 3 x 10⁷ macrophages) by centrifugation at 300 x g for 10 minutes at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove media components.

  • Lysis and Extraction: a. Resuspend the cell pellet in 1 mL of ice-cold methanol. Add internal standards at this stage to correct for extraction efficiency. b. Add 2 mL of chloroform to the methanol-cell suspension. c. Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis. d. Add 1 mL of HPLC-grade water to create a biphasic system. e. Vortex for another 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the mobile phase (e.g., methanol/water) for subsequent analysis.

Protocol 2: Lipid Extraction from Plasma or Tissue Homogenate

This protocol is adapted for more complex samples like plasma or tissue homogenates.

Materials:

  • Methyl tert-butyl ether (MTBE), HPLC-grade

  • Methanol, HPLC-grade

  • Tissue homogenizer

  • Other materials as listed in Protocol 1

Procedure:

  • Sample Preparation:

    • Plasma: Use 100-200 µL of plasma directly.

    • Tissue (e.g., Spleen): Homogenize a known weight of tissue (e.g., 50 mg) in 1 mL of cold PBS or ammonium formate buffer.[5]

  • Extraction (MTBE Method): a. To 200 µL of plasma or tissue homogenate, add 1.5 mL of methanol. Add internal standards. b. Vortex for 1 minute. c. Add 5 mL of MTBE. d. Vortex for 10 minutes at 4°C. e. Add 1.25 mL of HPLC-grade water to induce phase separation. f. Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes.

  • Collection of Organic Phase: Collect the upper organic phase (MTBE layer) and transfer to a clean glass tube.

  • Drying and Reconstitution: Proceed with steps 5 and 6 as described in Protocol 1.

Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup

SPE is recommended to enrich for SPMs and remove interfering substances prior to LC-MS/MS.

Materials:

  • C18 SPE cartridges

  • SPE vacuum manifold

  • Methanol, water, hexane (all HPLC-grade)

Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol and 3 mL of water.

  • Sample Loading: Load the reconstituted lipid extract (from Protocol 1 or 2, acidified with formic acid to pH ~3.5) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of hexane to remove non-polar lipids.

  • Elution: Elute the SPMs, including this compound, from the cartridge using 3 mL of methyl formate or methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a nitrogen stream and reconstitute in a small volume of mobile phase for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis for this compound Identification and Quantification

This requires specialized equipment and expertise.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., a triple quadrupole or QTRAP) capable of Multiple Reaction Monitoring (MRM).

General LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water/acetonitrile/formic acid (e.g., 90:10:0.01, v/v/v).

  • Mobile Phase B: Acetonitrile/isopropanol (e.g., 50:50, v/v).

  • Gradient: A gradient from ~30% B to 98% B over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

MS/MS Conditions (MRM):

  • Ionization Mode: Negative ion electrospray ionization (ESI-).

  • MRM Transition for this compound: The specific parent ion (Q1) to daughter ion (Q3) transition for this compound is m/z 463.3 → 345.2.

  • Optimization: Dwell time, collision energy, and other MS parameters should be optimized using a synthetic this compound standard.

Quantification:

  • Quantification is achieved by comparing the peak area of endogenous this compound to the peak area of a known amount of a stable isotope-labeled internal standard. A calibration curve generated with a synthetic this compound standard is used to determine the absolute concentration.

References

Application Notes and Protocols for PCTR3 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCTR3 (Protein Conjugate in Tissue Regeneration 3) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] As a member of the protectin family of SPMs, this compound is involved in the active resolution of inflammation and tissue repair.[2][3] While specific in vitro studies on this compound are limited, its role can be inferred from its biosynthetic pathway and the functions of its direct precursor, PCTR1. This document provides an overview of this compound, its potential applications in cell culture, and detailed protocols for investigating its biological functions, largely based on data from closely related molecules.

This compound is biosynthesized from DHA through a series of enzymatic steps. DHA is first converted to 16S,17S-epoxy-protectin, which is then transformed into PCTR1. PCTR1 is subsequently metabolized into PCTR2 and finally this compound through peptidase activity.[1] This molecule has been identified in resolving exudates, infected mouse spleens, and in both M1 and M2 differentiated human macrophages, suggesting a significant role in immune response and resolution of infection.[1]

Potential In Vitro Applications

Based on the known functions of its precursor PCTR1 and the general role of protectins, this compound is a valuable tool for in vitro research in the following areas:

  • Anti-inflammatory and Pro-resolving Activity: Investigating the ability of this compound to suppress pro-inflammatory cytokine production, inhibit neutrophil infiltration, and promote the switch of macrophages to a pro-resolving M2 phenotype.[4][5]

  • Macrophage and Monocyte Function: Studying the effect of this compound on monocyte and macrophage migration, phagocytosis (clearance of pathogens), and efferocytosis (clearance of apoptotic cells).[4][5]

  • Tissue Repair and Regeneration: Assessing the potential of this compound to stimulate the migration and proliferation of epithelial cells and fibroblasts, contributing to wound healing.[6]

  • Host Defense against Infection: Examining the role of this compound in enhancing bacterial clearance and modulating the immune response to viral pathogens.[6][7]

Data Presentation: Quantitative Effects of PCTR Precursors

While specific quantitative data for this compound is not yet widely published, the following tables summarize the reported in vitro effects of its precursor, PCTR1. These assays provide a strong starting point for designing experiments with this compound.

Table 1: Effect of PCTR1 on Human Monocyte and Macrophage Migration

Cell TypeConcentration of PCTR1Outcome
Human Monocytes0.001 - 10.0 nmol/LDose-dependent increase in cell migration
Human Macrophages0.001 - 10.0 nmol/LDose-dependent increase in cell migration

Data extracted from Ramon, S., et al. (2016). The Protectin PCTR1 Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation.[4][5]

Table 2: Effect of PCTR1 on Human Keratinocyte Migration (Scratch Wound Assay)

TreatmentConcentration% Wound Closure (relative to control)
PCTR11 nMSignificant increase
PCTR110 nMSignificant increase

Data extracted from Dalli, J., et al. (2018). PCTR1 Enhances Repair and Bacterial Clearance in Skin Wounds.[6]

Table 3: Effect of PCTR1 on Cytokine Production by Human Macrophages

CytokinePCTR1 TreatmentOutcome
TNF-αYesDecreased production
IL-8YesDecreased production
IL-12(p40)YesDecreased production

Data extracted from Ramon, S., et al. (2016). The Protectin PCTR1 Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation.[4]

Signaling Pathways

Biosynthesis of this compound

This compound is synthesized from DHA via a multi-step enzymatic pathway, highlighting its nature as an endogenous mediator.

G DHA Docosahexaenoic Acid (DHA) Epoxy 16S,17S-epoxy-protectin DHA->Epoxy 15-LOX PCTR1 PCTR1 Epoxy->PCTR1 Glutathione S-transferase PCTR2 PCTR2 PCTR1->PCTR2 Peptidases This compound This compound PCTR2->this compound Peptidases

Caption: Biosynthesis pathway of this compound from DHA.

Hypothesized this compound Signaling in Macrophages

Based on the actions of other SPMs, this compound likely exerts its pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of immune cells like macrophages. This interaction is hypothesized to trigger intracellular signaling cascades that lead to the resolution of inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPCR GPCR This compound->GPCR binds Signaling Intracellular Signaling Cascade GPCR->Signaling Transcription Gene Transcription Modulation Signaling->Transcription ProRes Pro-resolving Phenotype: - Decreased pro-inflammatory cytokines - Increased efferocytosis - Tissue repair Transcription->ProRes

Caption: Hypothesized signaling of this compound in macrophages.

Experimental Protocols

Note: As this compound is a lipid mediator, it should be handled with care to avoid degradation. It is typically stored at -80°C in an organic solvent like ethanol.[1] Final solvent concentration in cell culture media should be kept low (e.g., <0.1%) to avoid solvent-induced artifacts.

Protocol 1: Macrophage Chemotaxis Assay

This protocol determines the effect of this compound on the migration of macrophages, a key process in the resolution of inflammation.

Workflow Diagram:

G A 1. Culture macrophages (e.g., THP-1 derived or primary) B 2. Starve cells in serum-free medium A->B C 3. Prepare Transwell plate with This compound in lower chamber B->C D 4. Seed macrophages in upper chamber C->D E 5. Incubate (4-24h) D->E F 6. Fix, stain, and count migrated cells E->F

Caption: Workflow for macrophage chemotaxis assay.

Methodology:

  • Cell Preparation: Culture human monocytic cells (e.g., THP-1) and differentiate them into macrophages using PMA. Alternatively, use primary human or mouse macrophages.

  • Starvation: Prior to the assay, starve the macrophages in serum-free medium for 4-6 hours.

  • Assay Setup:

    • Use a 24-well plate with Transwell inserts (typically 8 µm pore size for macrophages).

    • In the lower chamber, add serum-free medium containing various concentrations of this compound (e.g., 0.01 nM to 100 nM) or a vehicle control (e.g., ethanol). A known chemoattractant like MCP-1 can be used as a positive control.

  • Cell Seeding: Harvest and resuspend the starved macrophages in serum-free medium. Seed 1 x 10^5 cells in the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by cell type (typically 4-24 hours).

  • Analysis:

    • Remove the inserts and carefully wipe the non-migrated cells from the top surface with a cotton swab.

    • Fix the migrated cells on the bottom surface of the membrane with methanol and stain with a solution like 0.5% crystal violet.

    • Wash the inserts, allow them to dry, and count the number of migrated cells in several microscopic fields.

    • Alternatively, eluted stain can be measured spectrophotometrically.

Protocol 2: Macrophage Efferocytosis Assay

This protocol assesses the ability of this compound to enhance the clearance of apoptotic cells by macrophages.

Workflow Diagram:

G A 1. Induce apoptosis in neutrophils or Jurkat cells B 2. Label apoptotic cells with a fluorescent dye A->B D 4. Co-culture macrophages with labeled apoptotic cells B->D C 3. Treat macrophages with this compound C->D E 5. Wash away non-engulfed cells D->E F 6. Quantify efferocytosis via flow cytometry or microscopy E->F

Caption: Workflow for macrophage efferocytosis assay.

Methodology:

  • Prepare Apoptotic Cells: Induce apoptosis in a cell type like human neutrophils or Jurkat T cells by UV irradiation or treatment with staurosporine. Confirm apoptosis using Annexin V/PI staining.

  • Label Apoptotic Cells: Label the apoptotic cells with a fluorescent dye (e.g., pHrodo Red or CFSE) according to the manufacturer's protocol.

  • Prepare Macrophages: Seed macrophages in a multi-well plate and allow them to adhere.

  • Treatment: Treat the adherent macrophages with various concentrations of this compound or a vehicle control for 15-30 minutes prior to the addition of apoptotic cells.

  • Co-culture: Add the fluorescently labeled apoptotic cells to the macrophage culture at a ratio of approximately 5:1 (apoptotic cells:macrophages).

  • Incubation: Incubate for 1-2 hours to allow for efferocytosis.

  • Analysis:

    • Gently wash the wells to remove non-engulfed apoptotic cells.

    • Microscopy: Fix the cells and visualize using fluorescence microscopy. The efferocytosis index can be calculated as the percentage of macrophages that have engulfed one or more apoptotic cells.

    • Flow Cytometry: Lift the macrophages and analyze the fluorescence intensity. An increase in fluorescence indicates engulfment of labeled apoptotic cells.

Protocol 3: Measurement of Inflammatory Mediators

This protocol is used to determine if this compound can suppress the production of pro-inflammatory cytokines and lipid mediators from macrophages stimulated with an inflammatory agent like Lipopolysaccharide (LPS).

Methodology:

  • Cell Seeding: Seed macrophages in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the macrophages with various concentrations of this compound or a vehicle control for 30 minutes.

  • Stimulation: Add an inflammatory stimulus, such as LPS (10-100 ng/mL), to the wells.

  • Incubation: Incubate the plate for a suitable time to allow for mediator production (e.g., 4-6 hours for TNF-α, 18-24 hours for IL-6 and prostaglandins).

  • Sample Collection: Collect the cell culture supernatant and store at -80°C until analysis.

  • Analysis:

    • Cytokines (TNF-α, IL-6, IL-1β): Measure concentrations in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • Lipid Mediators (Prostaglandins, Leukotrienes): Perform lipid extraction from the supernatant and analyze using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for precise quantification.[4]

References

Application Notes and Protocols for PCTR3 Administration in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protectin Conjugates in Tissue Regeneration 3 (PCTR3) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). SPMs are a class of lipid mediators that actively orchestrate the resolution of inflammation, a critical process for tissue homeostasis and repair. This compound is formed through the enzymatic conversion of its precursors, PCTR1 and PCTR2. While direct in vivo administration protocols for this compound are not yet extensively published, this document provides detailed methodologies extrapolated from studies on its closely related precursors and other protectins, such as Protectin D1 (PD1). These protocols are intended to serve as a comprehensive guide for researchers initiating in vivo studies with this compound in mouse models of inflammation, infection, and tissue injury.

Data Presentation

Due to the limited availability of direct quantitative data for this compound, the following tables summarize key parameters from published studies on the closely related molecules PCTR1 and Protectin D1 (PD1). These values can be used as a starting point for designing in vivo experiments with this compound.

Table 1: Summary of In Vivo Administration Parameters for PCTR1 and PD1 in Mouse Models

ParameterPCTR1Protectin D1 (PD1)Reference
Dosage 100 ng/mouse100 ng/mouse[1][2][3]
50 ng/mouse (intravenous)1 ng/mouse (intraperitoneal)[4][5]
Administration Route Intranasal, TopicalIntraperitoneal, Intrathecal, Intravenous[1][2][3][4][6]
Mouse Model Respiratory Syncytial Virus (RSV) Infection, Skin Wound HealingPeritonitis, Neuropathic Pain, Sepsis[1][2][3][4][5][6]
Vehicle Phosphate-Buffered Saline (PBS)Phosphate-Buffered Saline (PBS), Saline[2][5]
Observed Effects Reduced viral load, decreased inflammation, accelerated wound closureReduced neutrophil infiltration, alleviated pain, improved survival[1][2][3][4][5][6]

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in mouse models, based on established methods for related SPMs.

Protocol 1: Intranasal Administration of this compound for Respiratory Inflammation Models

Objective: To deliver this compound directly to the lungs to study its effects in models of respiratory infection or inflammation (e.g., RSV infection, allergic asthma).

Materials:

  • This compound (lyophilized powder or in a solvent like ethanol)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Nitrogen gas source

  • Micropipettes and sterile, low-adhesion microtubes

  • Anesthesia (e.g., isoflurane)

  • 8-12 week old mice

Procedure:

  • Preparation of this compound Solution: a. If this compound is in a solvent, dispense the desired amount (e.g., 100 ng per mouse) into a sterile microtube. b. Gently evaporate the solvent under a stream of nitrogen gas to leave a thin film of this compound. c. Reconstitute the this compound film in sterile PBS to the desired final concentration. For intranasal administration, a small volume (e.g., 20-50 µL per mouse) is recommended. For a 100 ng dose in 20 µL, the concentration would be 5 ng/µL. d. Vortex briefly to ensure complete dissolution. Prepare fresh on the day of the experiment.

  • Animal Preparation and Administration: a. Anesthetize the mouse using isoflurane until it is lightly sedated (loss of righting reflex but maintains breathing). b. Position the mouse in a supine position. c. Using a micropipette, carefully dispense half of the total volume (e.g., 10 µL) into each nostril. d. Allow the mouse to inhale the solution naturally. e. Monitor the mouse until it has fully recovered from anesthesia.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_admin Administration prep1 Dispense this compound prep2 Evaporate Solvent (Nitrogen) prep1->prep2 prep3 Reconstitute in PBS prep2->prep3 admin1 Anesthetize Mouse prep3->admin1 Freshly Prepared This compound Solution admin2 Position Mouse (Supine) admin1->admin2 admin3 Administer Intranasally admin2->admin3 admin4 Monitor Recovery admin3->admin4

Caption: Workflow for intranasal administration of this compound.

Protocol 2: Intraperitoneal Injection of this compound for Systemic Inflammation Models

Objective: To administer this compound systemically to investigate its effects in models of systemic inflammation such as sepsis or peritonitis.

Materials:

  • This compound

  • Sterile Saline (0.9% NaCl)

  • Nitrogen gas source (if needed)

  • Sterile syringes (e.g., 27-30 gauge)

  • 8-12 week old mice

Procedure:

  • Preparation of this compound Solution: a. Prepare the this compound solution in sterile saline. If starting from a stock in solvent, evaporate the solvent under nitrogen and reconstitute in saline. b. A typical injection volume is 100-200 µL. For a dose of 1 ng/mouse, in a 100 µL volume, the concentration would be 0.01 ng/µL. c. Ensure the solution is at room temperature before injection.

  • Animal Handling and Injection: a. Properly restrain the mouse by scruffing the neck to expose the abdomen. b. Tilt the mouse slightly head-down. c. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. d. Aspirate briefly to ensure no fluid is drawn back (indicating incorrect placement in a vessel or organ). e. Slowly inject the this compound solution. f. Withdraw the needle and return the mouse to its cage.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_admin Administration prep1 Prepare this compound in Sterile Saline admin1 Restrain Mouse prep1->admin1 This compound Solution admin2 Locate Injection Site (Lower Abdominal Quadrant) admin1->admin2 admin3 Inject Intraperitoneally admin2->admin3 admin4 Return to Cage admin3->admin4

Caption: Workflow for intraperitoneal injection of this compound.

Signaling Pathways

This compound, as a member of the protectin family, is biosynthesized from DHA. The pathway involves the conversion of DHA to PCTR1, which is then metabolized to PCTR2 and subsequently to this compound. While a specific receptor for this compound has not yet been definitively identified, it is hypothesized to act through G-protein coupled receptors (GPCRs), similar to other SPMs like resolvins and lipoxins, which utilize receptors such as ALX/FPR2 and GPR32. Activation of these receptors typically leads to downstream signaling cascades that suppress pro-inflammatory pathways (e.g., NF-κB) and promote pro-resolving functions in immune cells.

This compound Biosynthesis and Proposed Signaling Pathway Diagram:

G cluster_biosynthesis Biosynthesis cluster_signaling Proposed Signaling DHA DHA Epoxy_intermediate 16S,17S-Epoxy Intermediate DHA->Epoxy_intermediate Lipoxygenase PCTR1 PCTR1 Epoxy_intermediate->PCTR1 Glutathione S-transferase PCTR2 PCTR2 PCTR1->PCTR2 γ-Glutamyl transferase This compound This compound PCTR2->this compound Dipeptidase PCTR3_node This compound Receptor SPM Receptor (GPCR) Downstream Downstream Signaling (e.g., ↓NF-κB, ↑STAT3) Receptor->Downstream Resolution Resolution of Inflammation (↓Neutrophil Infiltration, ↑Macrophage Efferocytosis) Downstream->Resolution PCTR3_node->Receptor

Caption: Biosynthesis of this compound and its proposed signaling pathway.

References

Application Notes: The Role of Pentraxin 3 (PTX3) in Sepsis Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentraxin 3 (PTX3) is a crucial component of the innate immune system, belonging to the long pentraxin superfamily.[1] Unlike the classic short pentraxin C-reactive protein (CRP) which is produced primarily in the liver, PTX3 is synthesized by various cells at the site of inflammation, including endothelial cells, macrophages, and neutrophils.[2] In the context of sepsis, a life-threatening condition caused by a dysregulated host response to infection, PTX3 has emerged as a key modulator of inflammation and a potential biomarker.[1][3] Its levels are significantly elevated in the blood of septic patients and correlate with the severity and prognosis of the disease.[3] These application notes provide an overview of the utility of PTX3 in sepsis research models, detailing its mechanisms of action and providing protocols for its investigation.

Mechanism of Action of PTX3 in Sepsis

Research using animal and cell models has elucidated several pathways through which PTX3 exerts its effects in sepsis.

1. Protection of Intestinal Mucosal Barrier via TLR Signaling Pathway

PTX3 plays a protective role in sepsis-induced intestinal mucosal barrier damage. Studies have shown that in sepsis models, PTX3 levels are upregulated.[4] Upregulation of PTX3 alleviates intestinal barrier damage and reduces the expression of inflammatory factors.[4] Conversely, downregulation of PTX3 exacerbates barrier damage and inflammation. The underlying mechanism involves the inhibition of the Toll-like receptor (TLR) signaling pathway.[4] By modulating this pathway, PTX3 can decrease cell apoptosis and the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, while increasing the levels of tight junction proteins like ZO-1 and occludin, thus preserving intestinal integrity.[4]

TLR_Signaling_Pathway cluster_Sepsis Sepsis (LPS/CLP) cluster_PTX3 PTX3 Intervention cluster_TLR TLR Signaling cluster_Outcome Cellular & Systemic Effects Sepsis Sepsis TLR TLR Pathway Sepsis->TLR Activates PTX3 PTX3 (Upregulation) PTX3->TLR Inhibits Protection Protection (Inflammation ↓, Apoptosis ↓, Barrier Integrity ↑) PTX3->Protection Leads to Inflammation Inflammation (TNF-α, IL-1β) ↑ TLR->Inflammation Apoptosis Apoptosis ↑ TLR->Apoptosis Barrier Intestinal Barrier Damage ↑ (ZO-1, Occludin) ↓ TLR->Barrier

Caption: PTX3 inhibits the TLR signaling pathway to protect against sepsis-induced intestinal damage.

2. Attenuation of Myocardial Injury via PI3K/AKT/mTOR Pathway

Sepsis often leads to myocardial injury, characterized by cardiac dysfunction. PTX3 has been shown to alleviate this complication by modulating the PI3K/AKT/mTOR signaling pathway.[1] In septic mouse models, overexpression of PTX3 improved cardiac function and structure.[1] Mechanistically, PTX3 inhibits the PI3K/AKT/mTOR pathway, which in turn downregulates excessive autophagy and apoptosis in cardiomyocytes.[1] This is evidenced by the reduced expression of autophagy markers (LC3I/II, Beclin, ATG5) and pro-apoptotic proteins (Bax, Caspase-3, Caspase-9), and increased expression of the anti-apoptotic protein Bcl-2.[1]

PI3K_AKT_mTOR_Pathway cluster_Sepsis Sepsis cluster_PTX3 PTX3 Intervention cluster_Pathway Signaling Cascade cluster_Cellular Cellular Processes cluster_Outcome Organ-level Effect Sepsis Sepsis PI3K p-PI3K Sepsis->PI3K Activates PTX3 PTX3 (Overexpression) PTX3->PI3K Inhibits Protection Myocardial Protection PTX3->Protection Results in AKT p-AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Excessive Autophagy mTOR->Autophagy Induces Apoptosis Apoptosis Autophagy->Apoptosis Induces Injury Myocardial Injury Apoptosis->Injury

Caption: PTX3 inhibits the PI3K/AKT/mTOR pathway to reduce cardiomyocyte apoptosis and autophagy.

Protocols for Studying PTX3 in Sepsis Models

Experimental Sepsis Models

The most common animal models to study sepsis are Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) injection. The CLP model is considered the gold standard as it closely mimics the pathophysiology of human sepsis.[5]

Experimental_Workflow cluster_Models Sepsis Induction Models cluster_Intervention PTX3 Intervention cluster_Analysis Analysis & Outcome Measures CLP CLP Model (Polymicrobial Sepsis) PTX3_up PTX3 Upregulation (e.g., Lentivirus vector) CLP->PTX3_up PTX3_down PTX3 Downregulation (e.g., shRNA) CLP->PTX3_down Control Control Group (e.g., Saline/Unloaded vector) CLP->Control LPS LPS Model (Endotoxemia) LPS->PTX3_up LPS->PTX3_down LPS->Control Tissue Tissue Collection (Intestine, Heart, etc.) PTX3_up->Tissue PTX3_down->Tissue Control->Tissue Histo Histopathology (H&E) Tissue->Histo WB Western Blot (Protein Expression) Tissue->WB Flow Flow Cytometry (Apoptosis) Tissue->Flow ELISA ELISA (Cytokine Levels) Tissue->ELISA

Caption: General experimental workflow for investigating PTX3 in sepsis models.

Protocol 1: Cecal Ligation and Puncture (CLP) Mouse Model

This protocol describes the induction of polymicrobial sepsis in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Surgical instruments (scissors, forceps)

  • 3-0 silk suture

  • 21-gauge needle

  • 75% ethanol

  • Saline solution

Procedure:

  • Anesthetize the mouse using the chosen anesthetic.

  • Shave the abdomen and disinfect the area with 75% ethanol.

  • Make a 1-2 cm midline laparotomy incision to expose the cecum.

  • Ligate the cecum with a 3-0 silk suture at approximately 5.0 mm from the cecal tip to prevent intestinal obstruction.

  • Puncture the cecum once or twice with a 21-gauge needle.

  • Gently squeeze the cecum to extrude a small amount of feces from the perforation sites.

  • Return the cecum to the peritoneal cavity.

  • Close the abdominal incision in two layers (peritoneum and skin) with sutures.

  • Administer subcutaneous saline (1 ml) for fluid resuscitation.

  • Keep the animal warm until it recovers from anesthesia. Sham-operated control animals undergo the same procedure without ligation and puncture.

Protocol 2: LPS-Induced Endotoxemia Model (In Vivo)

This protocol induces a systemic inflammatory response.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Syringes and needles

Procedure:

  • Prepare a stock solution of LPS in sterile saline. A typical dose is 5-10 mg/kg body weight.

  • Administer the LPS solution to the mice via intraperitoneal (i.p.) injection.

  • The control group receives an i.p. injection of sterile saline.

  • Monitor the animals for signs of sepsis (e.g., lethargy, piloerection).

  • Collect samples at predetermined time points for analysis.

Protocol 3: Western Blotting for Protein Expression

This protocol is used to measure the expression of proteins in tissues or cells.

Materials:

  • Tissue or cell lysates

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-p-PI3K, anti-ZO-1)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Homogenize tissue or lyse cells in RIPA buffer.

  • Centrifuge to pellet debris and collect the supernatant.

  • Determine protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

Quantitative Data Summary

The following tables summarize the effects of PTX3 modulation in sepsis models as reported in the literature.

Table 1: Effect of PTX3 on Inflammatory and Apoptosis Markers in Sepsis

MarkerPTX3 Downregulation EffectPTX3 Upregulation/Overexpression EffectReference
Inflammatory Cytokines
TNF-αIncreasedDecreased[4]
IL-1βIncreasedDecreased[4]
IFN-γIncreasedDecreased[4]
MPOIncreasedDecreased[4]
Apoptosis-Related Proteins
BaxIncreasedDecreased[1][4]
Caspase-3Not specifiedDecreased[1]
Caspase-9Not specifiedDecreased[1]
Bcl-2DecreasedIncreased[1][4]

Table 2: Effect of PTX3 on Intestinal Barrier and Myocardial Injury Markers

MarkerPTX3 Downregulation EffectPTX3 Upregulation/Overexpression EffectReference
Intestinal Barrier Proteins
ZO-1DecreasedIncreased[4]
OccludinDecreasedIncreased[4]
Myocardial Function
Cardiac FunctionWorsenedImproved[1]
Myocardial DamageIncreasedAlleviated[1]

Table 3: PTX3 as a Sepsis Biomarker

ParameterFindingReference
Diagnostic Value AUC for discriminating SIRS from healthy controls: 0.922 (Cut-off: 16.0 ng/mL, Sensitivity: 89.1%, Specificity: 85%)[3]
Prognostic Value Independent predictor of 28-day all-cause mortality in severe sepsis (HR = 7.16)[3]

PTX3 is a multifaceted protein that plays a significant regulatory role in the pathophysiology of sepsis. Its application in research models, particularly CLP and LPS-induced sepsis, has been instrumental in uncovering its protective mechanisms, which involve the modulation of key inflammatory and cell death pathways like TLR and PI3K/AKT/mTOR signaling. The detailed protocols and summarized data provided herein serve as a resource for researchers aiming to investigate the therapeutic potential of PTX3 in sepsis and related inflammatory conditions. Further research into PTX3 may pave the way for novel diagnostic and therapeutic strategies to combat this deadly syndrome.

References

Application Notes and Protocols for Studying the Role of CTRP3 in Macrophage Polarization

Author: BenchChem Technical Support Team. Date: December 2025

Topic: The Use of C1q/Tumor Necrosis Factor-Related Protein-3 (CTRP3) in Studying Macrophage Polarization

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: The user query referenced "PCTR3." Based on the search results, this is likely a typographical error for CTRP3 (C1q/Tumor Necrosis Factor-Related Protein-3), a protein with documented effects on macrophage polarization. This document will focus on CTRP3. Another possibility could be PTX3 (Pentraxin-3), which also plays a role in macrophage polarization. Relevant findings for PTX3 are included for comprehensive reference.

Introduction

Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes, broadly categorized as pro-inflammatory M1 and anti-inflammatory M2 macrophages, in response to microenvironmental cues.[1][2][3][4] This process, known as macrophage polarization, is critical in health and disease, including inflammation, tissue repair, and cancer.[1][[“]] C1q/Tumor Necrosis Factor-Related Protein-3 (CTRP3) is an adipokine that has emerged as a significant regulator of macrophage function, demonstrating anti-inflammatory properties and influencing macrophage phenotype transition.[6][7] Understanding the mechanisms by which CTRP3 modulates macrophage polarization is crucial for developing novel therapeutic strategies targeting inflammatory and metabolic diseases. These application notes provide an overview of CTRP3's signaling pathways, a summary of its quantitative effects on macrophage polarization, and detailed protocols for relevant in vitro experiments.

Signaling Pathways in CTRP3-Mediated Macrophage Polarization

CTRP3 has been shown to modulate macrophage function and polarization through the inhibition of pro-inflammatory pathways and the activation of pathways associated with cholesterol efflux and an anti-inflammatory response.[6][7] Specifically, CTRP3 concurrently suppresses the TLR4-NF-κB signaling cascade while activating the PPARγ-LXRα-ABCA1/ABCG1 pathway.[6][7]

CTRP3 Signaling Pathway

CTRP3_Signaling cluster_inhibition Inhibitory Pathway cluster_activation Activatory Pathway CTRP3_i CTRP3 TLR4 TLR4 CTRP3_i->TLR4 Inhibits NFkB NF-κB TLR4->NFkB ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatory CTRP3_a CTRP3 PPARg PPARγ CTRP3_a->PPARg Activates LXR_alpha LXRα PPARg->LXR_alpha M2_Polarization M2 Polarization PPARg->M2_Polarization ABCA1_G1 ABCA1/ABCG1 LXR_alpha->ABCA1_G1 Cholesterol_Efflux Cholesterol Efflux ABCA1_G1->Cholesterol_Efflux

Caption: CTRP3 signaling in macrophages, inhibiting TLR4-NF-κB and activating PPARγ-LXRα pathways.

In contrast, Pentraxin-3 (PTX3) has been shown to promote M2-like macrophage polarization through the activation of the CREB1/CEBPB axis.[8]

PTX3 Signaling Pathway

PTX3_Signaling PTX3 PTX3 CREB1 CREB1 PTX3->CREB1 Activates CEBPB CEBPB CREB1->CEBPB M2_Markers M2 Markers (ARG1, CD206, VEGF) CEBPB->M2_Markers M2_Polarization M2 Polarization M2_Markers->M2_Polarization

Caption: PTX3 promotes M2 macrophage polarization via the CREB1/CEBPB signaling axis.

Quantitative Data Summary

The following tables summarize the quantitative effects of CTRP3 and PTX3 on macrophage polarization markers and cytokine production as reported in the literature.

Table 1: Effect of CTRP3 on Macrophage Markers and Cytokine Secretion
Cell TypeTreatmentMarker/CytokineEffectReference
LPS-stimulated THP-1 macrophages and mouse peritoneal macrophagesCTRP3 pretreatmentTNF-α, IL-6, MCP-1, IL-1β, MMP-9Dose-dependent inhibition of release[7]
LPS-stimulated THP-1 macrophages and mouse peritoneal macrophagesCTRP3 pretreatmentM1/M2 ratioReduced M1/M2 ratio[9]
LPS and ox-LDL stimulated macrophagesCTRP3 pretreatmentConversion to M1 macrophagesSignificantly inhibited[9]
LPS and ox-LDL stimulated macrophagesCTRP3 pretreatmentConversion to M2 macrophagesIncreased[9]
Table 2: Effect of PTX3 on Macrophage Markers and Cytokine Secretion
Cell TypeTreatmentMarker/CytokineEffectReference
THP-1 macrophagesRecombinant PTX3IL-1β-39% (P=0.007)[10]
THP-1 macrophagesRecombinant PTX3TNF-α-21% (P=0.008)[10]
THP-1 macrophagesRecombinant PTX3MCP-1-67% (P=0.0003)[10]
THP-1 macrophagesRecombinant PTX3CD86 and HLA-DRDose-dependent reduction[10]
THP-1 macrophagesPTX3 silencing in apoptotic cellsMacrophage bindingIncreased frequency[11]
THP-1 macrophagesPTX3 silencing in apoptotic cellsHLA-DR expression+30% (P=0.015)[10][11]
THP-1 macrophagesPTX3 silencing in apoptotic cellsCD86 expression+204% (P=0.004)[10][11]
THP-1 macrophagesPTX3 silencing in apoptotic cellsIL-1β production+36% (P=0.024)[10][11]
THP-1 macrophages (PMA-primed)PTX3M2 markers (ARG1, CD206, VEGF)Induced expression[8]
THP-1 macrophages (PMA-primed)PTX3M1 markers (IL1B, CXCL8, TNFA)No effect[8]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of CTRP3 on macrophage polarization.

Experimental Workflow

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_polarization Macrophage Polarization cluster_analysis Analysis THP1_Culture 1. THP-1 Cell Culture THP1_Differentiation 2. THP-1 Differentiation to M0 Macrophages THP1_Culture->THP1_Differentiation M1_Polarization 3a. M1 Polarization (LPS + IFN-γ) THP1_Differentiation->M1_Polarization M2_Polarization 3b. M2 Polarization (IL-4 + IL-13) THP1_Differentiation->M2_Polarization CTRP3_Treatment 4. CTRP3 Treatment M1_Polarization->CTRP3_Treatment M2_Polarization->CTRP3_Treatment qPCR 5a. qRT-PCR for Gene Expression CTRP3_Treatment->qPCR ELISA 5b. ELISA for Cytokine Secretion CTRP3_Treatment->ELISA Western_Blot 5c. Western Blot for Protein Expression CTRP3_Treatment->Western_Blot Flow_Cytometry 5d. Flow Cytometry for Surface Markers CTRP3_Treatment->Flow_Cytometry

References

Commercial Sources and Application Notes for PCTR3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial sources for purchasing Protectin Conjugate in Tissue Regeneration 3 (PCTR3), along with detailed application notes and experimental protocols for its use in research and drug development. This compound is a specialized pro-resolving mediator (SPM) with potent anti-inflammatory and tissue-regenerative properties.

Commercial Availability

This compound is available for research purposes from specialized chemical suppliers. The primary commercial source identified is:

SupplierProduct NameCAS NumberPurityFormulationStorage
Cayman Chemical This compound1810710-69-0≥96%A solution in ethanol-80°C

Note: This product is intended for research use only and is not for human or veterinary use.

Physicochemical Properties and Solubility

PropertyValue
Molecular Formula C₂₅H₃₇NO₅S
Molecular Weight 463.6 g/mol
UV Maximum 282, 293 nm
Solubility (DMF) 50 mg/mL
Solubility (DMSO) 50 mg/mL
Solubility (Ethanol) 1 mg/mL
Solubility (PBS, pH 7.2) 0.1 mg/mL

Overview of this compound Biology and Biosynthesis

This compound is an endogenous lipid-peptide conjugate derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It is part of the protectin family of SPMs, which play a crucial role in the active resolution of inflammation. The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the conversion of DHA.

The pathway involves the formation of PCTR1 as a key intermediate, which is then sequentially converted to PCTR2 and finally this compound through the action of peptidases. This process occurs in various immune cells, including M1 and M2 macrophages, and this compound has been identified in tissues such as infected mouse spleens and human septic plasma.

This compound Biosynthesis Pathway

This compound Biosynthesis DHA Docosahexaenoic Acid (DHA) EpoxyProtectin 16S,17S-epoxy-protectin DHA->EpoxyProtectin Oxidation PCTR1 PCTR1 EpoxyProtectin->PCTR1 Glutathione S-transferase PCTR2 PCTR2 PCTR1->PCTR2 Peptidases This compound This compound PCTR2->this compound Peptidases

Caption: Biosynthesis of this compound from DHA.

Postulated Signaling Pathway of this compound

Specialized pro-resolving mediators, including the protectin family, are known to exert their effects by binding to and activating G-protein coupled receptors (GPCRs). While the specific receptor for this compound has not yet been definitively identified, it is hypothesized to be a member of the GPCR family, similar to other SPMs. For instance, the related molecule Protectin D1 has been shown to signal through GPR37. Activation of these receptors on immune cells, such as macrophages and neutrophils, initiates downstream signaling cascades that ultimately lead to the observed pro-resolving and anti-inflammatory effects.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Pro-Resolving Actions This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds G_protein G-protein GPCR->G_protein Activates Downstream Downstream Signaling Cascades G_protein->Downstream Initiates Effects Cellular Effects Downstream->Effects Phagocytosis ↑ Phagocytosis Effects->Phagocytosis Efferocytosis ↑ Efferocytosis Effects->Efferocytosis Cytokines ↓ Pro-inflammatory Cytokine Production Effects->Cytokines TissueRepair ↑ Tissue Repair Effects->TissueRepair

Caption: Postulated signaling pathway for this compound.

Application Notes and Experimental Protocols

While specific quantitative data and detailed protocols for this compound are still emerging in the scientific literature, the following sections provide data on the closely related precursor, PCTR1, and detailed protocols for key functional assays that are highly relevant for characterizing the bioactivity of this compound. Given that this compound is a downstream metabolite of PCTR1, their biological activities and effective concentrations are expected to be in a similar range.

Quantitative Data for PCTR1 (as a proxy for this compound)

The following tables summarize the dose-dependent effects of PCTR1 on key functions of immune cells. These concentration ranges can serve as a starting point for designing experiments with this compound.

Table 1: Effect of PCTR1 on Monocyte and Macrophage Adhesion and Chemotaxis

AssayCell TypePCTR1 Concentration (nmol/L)Effect
Adhesion to FibronectinHuman Monocytes0.01 - 10Enhanced cell adhesion
Adhesion to FibronectinHuman Macrophages0.01 - 10Enhanced cell adhesion
Chemotaxis towards MCP-1Human Monocytes0.001 - 10Dose-dependent enhancement of chemotaxis
Chemotaxis towards MCP-1Human Macrophages0.001 - 10Dose-dependent enhancement of chemotaxis
Data sourced from a study on the effects of PCTR1 on human primary leukocytes.

Table 2: In Vivo Effects of PCTR1 on Inflammatory Mediators

MediatorPercent Reduction
Prostaglandin E₂ (PGE₂)48%
Prostaglandin D₂ (PGD₂)64%
Prostaglandin F₂α (PGF₂α)38%
Thromboxane B₂ (TXB₂)40%
Data from an in vivo model of infection where PCTR1 was administered.

Detailed Experimental Protocols

The following are detailed protocols for assays commonly used to assess the function of specialized pro-resolving mediators like this compound.

Protocol 1: In Vitro Macrophage Phagocytosis Assay

This protocol details how to assess the ability of this compound to enhance the phagocytosis of bacteria by macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable vehicle, e.g., ethanol)

  • pHrodo™ Green E. coli BioParticles™ Conjugate (or other fluorescently labeled bacteria)

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed macrophages into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: The next day, carefully remove the culture medium. Add fresh, serum-free medium containing the desired concentrations of this compound (e.g., 0.1 pM to 100 nM) or vehicle control. Incubate for 15-30 minutes at 37°C.

  • Phagocytosis Induction: Add the fluorescently labeled E. coli particles to each well at a pre-determined ratio (e.g., 20 particles per cell).

  • Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for phagocytosis.

  • Signal Quenching/Washing: To quench the fluorescence of non-internalized bacteria, add trypan blue solution (0.25 mg/mL) for 1-2 minutes. Alternatively, wash the cells three times with cold PBS to remove non-adherent bacteria.

  • Quantification:

    • Plate Reader: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~509/533 nm for pHrodo Green).

    • Flow Cytometry: Gently detach the cells using a non-enzymatic cell dissociation solution. Analyze the percentage of fluorescently positive cells and the mean fluorescence intensity by flow cytometry.

Experimental Workflow for Phagocytosis Assay

Phagocytosis Assay Workflow A 1. Seed Macrophages in 96-well plate B 2. Treat with this compound or Vehicle A->B C 3. Add Fluorescent E. coli B->C D 4. Incubate for Phagocytosis C->D E 5. Wash or Quench External Fluorescence D->E F 6. Quantify by Plate Reader or Flow Cytometry E->F

Caption: Workflow for the in vitro phagocytosis assay.

Protocol 2: In Vitro Efferocytosis Assay

This protocol is designed to measure the clearance of apoptotic cells by macrophages, a key process in the resolution of inflammation that can be modulated by this compound.

Materials:

  • Macrophage cell line or primary macrophages

  • Target cells for apoptosis induction (e.g., Jurkat T cells or neutrophils)

  • Apoptosis-inducing agent (e.g., staurosporine or UV irradiation)

  • Fluorescent dyes for labeling apoptotic cells (e.g., pHrodo Red or CFSE)

  • This compound

  • Complete culture medium

  • 96-well plate

  • Fluorescence microscope or flow cytometer

Procedure:

  • Induce Apoptosis:

    • Label the target cells with a fluorescent dye according to the manufacturer's protocol.

    • Induce apoptosis by treating with an appropriate stimulus (e.g., 1 µM staurosporine for 3-4 hours or UV irradiation).

    • Confirm apoptosis using an annexin V/propidium iodide staining kit.

    • Wash the apoptotic cells to remove the inducing agent.

  • Prepare Macrophages: Seed macrophages in a 96-well plate as described in the phagocytosis protocol.

  • This compound Treatment: Treat the adherent macrophages with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

  • Co-culture: Add the fluorescently labeled apoptotic cells to the macrophage-containing wells at a ratio of approximately 5:1 (apoptotic cells to macrophages).

  • Efferocytosis: Incubate the co-culture for 60-120 minutes at 37°C.

  • Washing: Gently wash the wells multiple times with cold PBS to remove non-engulfed apoptotic cells.

  • Quantification:

    • Microscopy: Visualize the cells using a fluorescence microscope. The efferocytosis index can be calculated as the percentage of macrophages that have engulfed at least one apoptotic body.

    • Flow Cytometry: Detach the macrophages and analyze the population for double-positive cells (if macrophages are also fluorescently labeled with a different color) or for the uptake of the apoptotic cell label.

Logical Relationship for Efferocytosis Assay

Efferocytosis Assay Logic cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Induce Apoptosis in Target Cells B Label Apoptotic Cells with Fluorescent Dye A->B C Plate Macrophages D Treat Macrophages with this compound C->D E Co-culture Macrophages and Apoptotic Cells D->E F Allow Efferocytosis E->F G Wash Away Non-engulfed Cells F->G H Quantify Engulfment G->H

Caption: Logical workflow for the efferocytosis assay.

Application Notes and Protocols for PCTR3 Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCTR3 (Protectin Conjugates in Tissue Regeneration 3) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the protectin family, this compound plays a crucial role in the active resolution of inflammation and the promotion of tissue regeneration. These application notes provide comprehensive guidelines for the proper handling, storage, and use of this compound in various experimental settings. The protocols detailed below are designed to assist researchers in investigating the biological activities of this compound, particularly its effects on immune cells and tissue repair processes.

Handling and Storage Guidelines

Proper handling and storage of this compound are critical to maintain its stability and biological activity.

2.1. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Handle the powdered form of the compound in a well-ventilated fume hood to minimize inhalation of any dust particles.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.

2.2. Storage Conditions

To ensure the long-term stability of this compound, adhere to the following storage recommendations[1]:

FormStorage TemperatureShelf Life
Powder -80°C≥ 1 year
Solution in Organic Solvent -80°CNot definitively established, but stable for at least 6 months when stored properly.

Note: Avoid repeated freeze-thaw cycles of this compound solutions, as this can lead to degradation of the compound. It is recommended to aliquot solutions into single-use volumes before freezing.

2.3. Preparation of Stock Solutions

This compound is available as a solution in ethanol or as a solid. For the solid form, various solvents can be used to prepare stock solutions. The solubility of this compound in common laboratory solvents is summarized below[1]:

SolventSolubility
DMF 50 mg/mL
DMSO 50 mg/mL
Ethanol 1 mg/mL
Ethanol:H₂O (95:5) 2 mg/mL
PBS (pH 7.2) 0.1 mg/mL

Protocol for Reconstitution:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Add the desired volume of a suitable solvent (e.g., DMSO or ethanol) to the vial to achieve the desired stock concentration.

  • Gently vortex or sonicate the vial to ensure complete dissolution of the compound.

  • Store the stock solution at -80°C in tightly sealed vials.

Experimental Protocols

The following protocols are provided as a guide for studying the biological effects of this compound.

3.1. In Vitro Macrophage Polarization Assay

This protocol is designed to assess the effect of this compound on the polarization of macrophages, a key process in the resolution of inflammation.

Materials:

  • Human or murine macrophages (e.g., bone marrow-derived macrophages (BMDMs) or a macrophage cell line like RAW 264.7).

  • Complete culture medium (e.g., RPMI 1640 or DMEM with 10% FBS and 1% penicillin-streptomycin).

  • This compound stock solution.

  • LPS (for M1 polarization).

  • IL-4 (for M2 polarization).

  • Reagents for analysis (e.g., antibodies for flow cytometry, reagents for qPCR or ELISA).

Procedure:

  • Cell Seeding: Seed macrophages in a 6-well or 12-well plate at a density that will result in 70-80% confluency after 24 hours.

  • Treatment:

    • For M0 (unpolarized) macrophages, treat with vehicle control.

    • For M1 polarization, treat cells with LPS (e.g., 100 ng/mL).

    • For M2 polarization, treat cells with IL-4 (e.g., 20 ng/mL).

    • To test the effect of this compound, pre-treat cells with the desired concentration of this compound (e.g., 1-100 nM) for 1 hour before adding the polarizing stimuli.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Analysis:

    • Flow Cytometry: Harvest the cells and stain for M1 (e.g., CD80, CD86) and M2 (e.g., CD206, Arginase-1) surface markers.

    • qPCR: Extract RNA and perform quantitative real-time PCR to analyze the expression of M1 (e.g., TNFα, IL-6, iNOS) and M2 (e.g., Arg1, Ym1, Fizz1) marker genes.

    • ELISA: Collect the cell culture supernatant and measure the secretion of M1 (e.g., TNF-α, IL-6) and M2 (e.g., IL-10) cytokines using ELISA kits.

3.2. Keratinocyte Migration (Scratch Wound) Assay

This assay is used to evaluate the effect of this compound on the migration of keratinocytes, a critical step in wound healing.[2][3][4][5][6]

Materials:

  • Human or murine keratinocytes (e.g., HaCaT cells or primary keratinocytes).

  • Complete culture medium.

  • This compound stock solution.

  • A sterile 200 µL pipette tip or a cell scraper.

  • Microscope with a camera.

Procedure:

  • Cell Seeding: Seed keratinocytes in a 6-well or 12-well plate and grow them to 90-100% confluency.

  • Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the PBS with fresh culture medium containing either vehicle control or the desired concentration of this compound (e.g., 1-100 nM).

  • Imaging: Immediately capture images of the scratch at time 0. Place the plate in an incubator at 37°C.

  • Monitoring: Capture images of the same field of view at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control well is nearly closed.

  • Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

3.3. In Vivo Murine Wound Healing Model

This in vivo model can be used to assess the therapeutic potential of this compound in promoting tissue repair.[2][7][8][9]

Materials:

  • Mice (e.g., C57BL/6 or BALB/c).

  • Anesthesia.

  • Surgical tools (e.g., scissors, forceps, biopsy punch).

  • This compound solution for topical application (e.g., in a hydrogel or saline).

  • Wound dressing.

  • Calipers for wound measurement.

Procedure:

  • Anesthesia: Anesthetize the mice using an appropriate method.

  • Wound Creation: Shave the dorsal skin of the mouse. Create a full-thickness excisional wound (e.g., 6 mm diameter) using a biopsy punch.

  • Treatment: Topically apply a defined volume of the this compound solution or vehicle control to the wound bed.

  • Dressing: Cover the wound with a sterile dressing.

  • Monitoring: Monitor the mice daily for signs of distress. Measure the wound area at regular intervals (e.g., every 2 days) using calipers.

  • Tissue Collection: At the end of the experiment (e.g., day 7 or 14), euthanize the mice and collect the wound tissue for further analysis.

  • Analysis:

    • Histology: Perform H&E and Masson's trichrome staining to assess re-epithelialization, collagen deposition, and inflammatory cell infiltration.

    • Immunohistochemistry: Stain for markers of cell proliferation (e.g., Ki67), angiogenesis (e.g., CD31), and immune cell populations (e.g., F4/80 for macrophages).

    • qPCR: Analyze the expression of genes related to inflammation, tissue remodeling, and growth factors.

Signaling Pathways and Experimental Workflows

This compound, like other SPMs, is believed to exert its biological effects by binding to G protein-coupled receptors (GPCRs) on the surface of target cells. While the specific receptor for this compound has not been definitively identified, related SPMs have been shown to signal through receptors such as FPR2/ALX, GPR32, and GPR18.[1][10][11][12][13] Activation of these receptors typically leads to the modulation of downstream signaling cascades, including the PI3K/Akt and NF-κB pathways, which in turn regulate cellular responses such as cytokine production, cell migration, and phagocytosis.[14][15]

PCTR3_Signaling_Pathway This compound This compound GPCR GPCR (e.g., FPR2/ALX, GPR32) This compound->GPCR G_Protein G Protein GPCR->G_Protein Activation PI3K PI3K G_Protein->PI3K Activates IKK IKK Complex G_Protein->IKK Inhibits Akt Akt PI3K->Akt Activates Cellular_Response Pro-resolving Cellular Responses (e.g., decreased inflammation, enhanced phagocytosis, tissue repair) Akt->Cellular_Response IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Modulation of Gene Expression Nucleus->Gene_Expression Regulates Gene_Expression->Cellular_Response

Caption: Proposed this compound signaling pathway.

Experimental_Workflow_Macrophage_Polarization Start Isolate/Culture Macrophages Seed Seed Macrophages in Multi-well Plates Start->Seed Pretreat Pre-treat with this compound or Vehicle Seed->Pretreat Polarize Add Polarizing Stimuli (LPS for M1, IL-4 for M2) Pretreat->Polarize Incubate Incubate for 24-48h Polarize->Incubate Analyze Analyze Macrophage Phenotype Incubate->Analyze Flow Flow Cytometry (Surface Markers) Analyze->Flow qPCR qPCR (Gene Expression) Analyze->qPCR ELISA ELISA (Cytokine Secretion) Analyze->ELISA

Caption: Workflow for macrophage polarization assay.

Experimental_Workflow_Wound_Healing Start Anesthetize Mouse Wound Create Full-Thickness Dorsal Wound Start->Wound Treat Topically Apply this compound or Vehicle Wound->Treat Monitor Monitor and Measure Wound Closure Treat->Monitor Collect Collect Tissue at Endpoint Monitor->Collect Analyze Analyze Tissue Collect->Analyze Histology Histology (H&E, Trichrome) Analyze->Histology IHC Immunohistochemistry (Ki67, CD31, F4/80) Analyze->IHC qPCR_in_vivo qPCR (Gene Expression) Analyze->qPCR_in_vivo

Caption: Workflow for in vivo wound healing model.

References

Troubleshooting & Optimization

Technical Support Center: PCTR3 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of PCTR3 (Protein Conjugates in Tissue Regeneration 3). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of this specialized pro-resolving mediator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

A1: this compound, or Protein Conjugates in Tissue Regeneration 3, is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA)[1]. Its synthesis is challenging due to the inherent instability of its polyunsaturated fatty acid backbone, the stereochemical complexity of its multiple chiral centers, and the sensitivity of key intermediates to reaction conditions. Low yields are often attributed to side reactions, degradation of intermediates, and difficulties in purification.

Q2: What are the critical intermediates in this compound synthesis?

A2: The synthesis of this compound, similar to other protectins, involves the formation of a key intermediate, 16S,17S-epoxy-protectin[2][3]. The stereoselective synthesis of this epoxide and its subsequent regioselective opening are critical steps that significantly impact the overall yield and purity of the final product.

Q3: What are the recommended storage conditions for this compound and its precursors?

A3: this compound and its precursors are susceptible to oxidation and degradation. It is recommended to store them at -80°C under an inert atmosphere (e.g., argon or nitrogen)[1]. Solutions should be prepared fresh, and exposure to light and air should be minimized.

Q4: How can I monitor the progress of the synthesis reactions?

A4: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are suitable for monitoring the progress of most reaction steps. Liquid chromatography-mass spectrometry (LC-MS) is highly recommended for characterizing intermediates and the final product, as it provides information on both purity and identity.

Q5: What are the common side reactions to be aware of during this compound synthesis?

A5: Common side reactions include Z/E isomerization of the conjugated triene system, epimerization of chiral centers, and oxidation of the polyunsaturated chain. The choice of reagents and careful control of reaction conditions are crucial to minimize these side reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound synthesis.

Issue 1: Low Yield in the Wittig Reaction for the Formation of the Polyene Chain
Potential Cause Recommended Solution
Degradation of the ylide Generate the ylide at low temperatures (e.g., -78°C) and use it immediately. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
Low reactivity of the aldehyde Use a more reactive phosphonium salt or a stronger base for ylide generation. Consider using a modified Wittig reaction, such as the Horner-Wadsworth-Emmons reaction, which often provides higher E-selectivity and easier purification.
Side reactions Minimize reaction time and temperature. Use freshly purified reagents and solvents.
Issue 2: Poor Stereoselectivity in the Reduction of the Alkyne Precursor
Potential Cause Recommended Solution
Over-reduction or isomerization with standard catalytic hydrogenation Use a more selective catalyst system, such as Lindlar's catalyst, to achieve the desired cis-alkene geometry. The use of a Zn(Cu/Ag) reagent has also been reported to be effective for the selective cis-reduction of alkynes in conjugated systems[4].
Catalyst poisoning Ensure the starting material is free of impurities that could poison the catalyst. Use a higher catalyst loading if necessary.
Issue 3: Low Yield in the Epoxidation Step
Potential Cause Recommended Solution
Non-selective epoxidation Employ a directed epoxidation method, such as the Sharpless asymmetric epoxidation, to control the stereochemistry of the epoxide.
Degradation of the epoxide The epoxy-protectin intermediate is labile. It is recommended to use it in the next step immediately after purification. Minimize exposure to acidic or basic conditions.
Issue 4: Difficulty in the Purification of Intermediates and Final Product
Potential Cause Recommended Solution
Co-elution of isomers and byproducts Use high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) for purification. Gradient elution may be necessary to achieve good separation.
Degradation on silica gel For sensitive compounds, consider using a less acidic stationary phase, such as neutral alumina or a deactivated silica gel. Flash chromatography should be performed quickly and at low temperatures.

Quantitative Data

The following table summarizes representative yields for the synthesis of Protectin D1, a structurally related compound, which can serve as a benchmark for this compound synthesis[5].

Reaction Step Description Reported Yield
Evans-Aldol Reaction Formation of a key chiral alcohol intermediate~86%
Wittig Reaction Formation of the conjugated E,E,Z-triene systemNot specified
Lindlar Reduction Selective reduction of an internal alkyne to a cis-alkeneNot specified
Overall Yield Convergent synthesis over 8 steps15%

Experimental Protocols

A detailed experimental protocol for the total synthesis of this compound is not publicly available in its entirety. However, based on the synthesis of Protectin D1, a plausible synthetic route is outlined below.

Key Synthetic Steps:

  • Synthesis of the C1-C12 fragment: This typically involves the stereoselective construction of the carbon chain containing the carboxylic acid moiety and the conjugated diene system. Key reactions may include asymmetric aldol reactions and Wittig-type olefination.

  • Synthesis of the C13-C22 fragment: This fragment contains the chiral alcohol and the terminal alkyne or vinyl iodide for coupling. Stereochemistry is often introduced from a chiral pool starting material or through asymmetric synthesis.

  • Coupling of the two fragments: A Sonogashira or Suzuki coupling is commonly used to join the two fragments, forming the full carbon skeleton.

  • Formation of the conjugated triene: A selective reduction of an alkyne precursor, often using a Lindlar catalyst or other specialized reagents, is performed to install the cis-double bond of the conjugated triene system[4][5].

  • Epoxidation: A stereoselective epoxidation of the C16-C17 double bond is carried out.

  • Conjugate Addition: The final step involves the regioselective opening of the epoxide with the appropriate amino acid derivative to yield this compound.

  • Deprotection and Purification: Removal of all protecting groups followed by final purification, typically by HPLC, affords the pure this compound.

Visualizations

This compound Biosynthetic Pathway

PCTR3_Biosynthesis DHA Docosahexaenoic Acid (DHA) Enzymes1 15-Lipoxygenase DHA->Enzymes1 17S-HpDHA 17S-hydroperoxy-DHA EpoxyProtectin 16S,17S-epoxy-protectin 17S-HpDHA->EpoxyProtectin Enzymes2 Glutathione S-transferase EpoxyProtectin->Enzymes2 Enzymes3 Peptidases EpoxyProtectin->Enzymes3 PCTR1 PCTR1 PCTR2 PCTR2 This compound This compound Enzymes1->17S-HpDHA Enzymes2->PCTR1 Enzymes3->PCTR2 Enzymes3->this compound PCTR3_Signaling This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR binds Neutrophil Neutrophil Infiltration GPCR->Neutrophil inhibits Macrophage Macrophage Phagocytosis GPCR->Macrophage promotes Cytokines Pro-inflammatory Cytokine Production GPCR->Cytokines reduces Resolution Resolution of Inflammation Neutrophil->Resolution Macrophage->Resolution Cytokines->Resolution

References

Technical Support Center: Improving PCTR3 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of PCTR3 in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its name potentially misleading?

This compound stands for Protein Conjugates in Tissue Regeneration 3. Despite its name, this compound is not a protein but a small molecule. It is a specialized pro-resolving mediator (SPM) that is synthesized from docosahexaenoic acid (DHA).[1] this compound is a lipid-peptide conjugate with the chemical formula C₂₅H₃₇NO₅S.[1] This distinction is critical, as the strategies for stabilizing small molecules can differ significantly from those for proteins.

Q2: My this compound solution appears cloudy or has visible precipitate. What could be the cause?

Precipitation of this compound from solution is a common issue and can stem from several factors:

  • Exceeding Solubility Limits: this compound has limited solubility in aqueous solutions like PBS (0.1 mg/ml).[1] If the concentration in your working solution is too high, it will precipitate.

  • Improper Solvent: While this compound is soluble in organic solvents like DMF and DMSO (50 mg/ml), it is much less soluble in ethanol (1 mg/ml) and ethanol:water mixtures.[1] Diluting a concentrated organic stock solution into an aqueous buffer can cause the compound to crash out of solution if not done carefully.

  • Degradation: The precipitate could be a degradation product of this compound that is less soluble than the parent compound.[2]

  • Low Temperature Storage of Aqueous Solutions: While counterintuitive, storing aqueous solutions at low temperatures can sometimes decrease the solubility of small molecules, leading to precipitation.

Q3: How can I prevent this compound precipitation?

To prevent precipitation, consider the following troubleshooting steps:

  • Decrease the Final Concentration: Work with lower, effective concentrations of this compound in your aqueous assays.[3]

  • Optimize Solvent System:

    • Prepare high-concentration stock solutions in DMSO or DMF.[1]

    • When diluting into an aqueous buffer, do so gradually while vortexing to aid dissolution.

    • Consider using a co-solvent system, but be mindful of the final concentration of the organic solvent in your assay, as it may affect your experimental results.[2][3] For cell-based assays, the final DMSO concentration should generally be kept below 0.5%.[3]

  • pH Adjustment: The solubility of molecules with ionizable groups can be pH-dependent.[3] Experiment with different pH values for your aqueous buffer to find the optimal range for this compound solubility.

  • Use of Surfactants: Adding a small amount of a non-ionic surfactant can sometimes help to keep hydrophobic molecules in solution.[2]

Q4: I suspect my this compound is degrading. What are the likely causes and how can I minimize it?

Degradation of small molecules like this compound in solution can be caused by:

  • Hydrolysis: The ester or amide bonds in this compound may be susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions.[2]

  • Oxidation: The double bonds in the fatty acid backbone of this compound are potential sites for oxidation, which can be promoted by dissolved oxygen, light exposure, or trace metal ions.[2][4][5]

  • Temperature: Higher temperatures generally accelerate the rates of chemical degradation reactions.[2]

To minimize degradation:

  • Prepare Fresh Solutions: The most reliable way to ensure the integrity of your compound is to prepare solutions fresh before each experiment.[2]

  • Control Temperature: Store stock solutions at -80°C as recommended.[1] When performing experiments, keep solutions on ice whenever possible.[2]

  • Optimize pH: If hydrolysis is a concern, identify a pH range where this compound is most stable.[2]

  • Use Antioxidants: If you suspect oxidation, consider adding an antioxidant like ascorbic acid or Dithiothreitol (DTT) to your buffer, ensuring it is compatible with your assay.[2]

  • Protect from Light: Store solutions in amber vials or cover them with foil to prevent photodegradation.

Q5: What are the recommended storage conditions for this compound?

  • Solid Form: Store the compound as a solid at -80°C. The stability is reported to be at least one year under these conditions.[1]

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF. For long-term storage, aliquot into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[6]

  • Aqueous Solutions: It is strongly recommended to prepare aqueous working solutions fresh for each experiment.[2] Avoid storing this compound in aqueous buffers for extended periods.

Data Presentation

Table 1: Solubility of this compound in Various Solvents [1]

SolventConcentration
DMF50 mg/ml
DMSO50 mg/ml
Ethanol1 mg/ml
Ethanol:H₂O (95:5)2 mg/ml
PBS (pH 7.2)0.1 mg/ml

Table 2: Troubleshooting Guide for this compound Stability Issues

IssuePotential CauseSuggested Solution(s)
Precipitation Exceeded solubility limitDecrease final concentration in aqueous buffer.[3]
Improper solvent for dilutionUse a co-solvent system; ensure final organic solvent concentration is compatible with the assay.[2][3]
Suboptimal pHExperiment with different buffer pH values to enhance solubility.[3]
Degradation HydrolysisOptimize buffer pH to a range where this compound is more stable.[2] Prepare solutions fresh.[2]
OxidationAdd antioxidants to the buffer.[2] Protect from light. Store at low temperatures.[2]
Inconsistent Results Variable solution preparationStandardize the protocol for solution preparation and handling.[2]
Degradation over experiment timePerform a time-course stability study in your assay medium.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in an Aqueous Buffer

This protocol provides a general method to assess the stability of this compound in your experimental buffer using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to a known concentration (e.g., 10 mM).

  • Prepare Working Solution: Dilute the stock solution into your desired aqueous buffer to the final working concentration. Ensure the final DMSO concentration is consistent with your experimental conditions.

  • Incubation: Aliquot the working solution into separate vials for each time point and condition. Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).[2]

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.[2]

  • Quenching: Stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol. This will also precipitate any proteins if they are present in the buffer.[2]

  • Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by HPLC or LC-MS to determine the concentration of the remaining this compound.[2]

  • Data Analysis: Plot the concentration of this compound against time for each condition to determine its stability.

Visualizations

PCTR3_Signaling_Pathway Hypothetical Signaling Pathway of this compound This compound This compound GPCR G-Protein Coupled Receptor This compound->GPCR G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Ca_Release Ca²⁺ Release Second_Messenger->Ca_Release PKC_Activation PKC Activation Ca_Release->PKC_Activation Downstream_Kinases Downstream Kinase Cascade PKC_Activation->Downstream_Kinases Transcription_Factor Transcription Factor Activation Downstream_Kinases->Transcription_Factor Gene_Expression Gene Expression (Anti-inflammatory & Pro-resolving) Transcription_Factor->Gene_Expression Stability_Workflow Troubleshooting Workflow for this compound Instability cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_solutions Potential Solutions Issue Precipitation or Loss of Activity Check_Solubility Verify Concentration vs. Solubility Limit Issue->Check_Solubility Assess_Degradation Perform Stability Assay (HPLC/LC-MS) Issue->Assess_Degradation Review_Handling Review Solution Prep & Storage Protocol Issue->Review_Handling Adjust_Conc Lower Concentration Check_Solubility->Adjust_Conc Optimize_Buffer Optimize pH & Co-solvents Check_Solubility->Optimize_Buffer Add_Stabilizers Add Antioxidants Assess_Degradation->Add_Stabilizers Fresh_Prep Prepare Fresh Solutions Assess_Degradation->Fresh_Prep Review_Handling->Fresh_Prep

References

Common issues with PCTR3 in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be some ambiguity in the term "PCTR3" as it can refer to different molecules in biological research. To provide you with the most accurate and relevant technical support, please clarify which of the following you are working with:

  • Protectin Conjugates in Tissue Regeneration 3 (this compound): A specialized pro-resolving mediator involved in inflammation and tissue repair.

  • Pentraxin 3 (PTX3): A protein involved in the innate immune response and inflammation.

  • Canonical Transient Receptor Potential 3 (TRPC3): A cation channel involved in calcium signaling.

  • Prostate Cancer Antigen 3 (PCA3): A non-coding RNA used as a biomarker for prostate cancer.

  • PC-3 Cells: A human prostate cancer cell line.

Once you specify the correct molecule or cell line, I can proceed to build a comprehensive technical support center with detailed troubleshooting guides, FAQs, experimental protocols, and signaling pathway diagrams tailored to your specific research needs.

How to prevent PCTR3 degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PCTR3 Sample Preparation

Welcome to the technical support center for this compound-related experimental procedures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent this compound degradation during sample preparation, ensuring the integrity and reliability of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: Protein degradation, including that of this compound, is primarily caused by endogenous proteases that are released from subcellular compartments, such as lysosomes and mitochondria, upon cell lysis. Other contributing factors include suboptimal temperatures, extreme pH levels, and mechanical stress from over-homogenization, all of which can lead to protein denaturation and increased susceptibility to proteolysis.

Q2: How can I minimize proteolytic degradation of this compound?

A2: The most effective method is to use a protease inhibitor cocktail in your lysis buffer. These cocktails contain a mixture of inhibitors that target various classes of proteases, including serine, cysteine, and metalloproteases. It is also crucial to maintain a low temperature (0-4°C) throughout the entire sample preparation process, from cell harvesting to protein quantification.

Q3: What type of protease inhibitor cocktail should I use for this compound?

A3: The choice of cocktail depends on the cell or tissue type and the specific proteases present. For general use, a broad-spectrum cocktail is recommended. If you suspect a particular class of protease is highly active in your sample, you can supplement your cocktail with more specific inhibitors.

Troubleshooting Guide

Problem: I see multiple lower molecular weight bands on my Western blot, suggesting this compound is being degraded.

Potential Cause Recommended Solution
Insufficient Protease Inhibition Increase the concentration of the protease inhibitor cocktail in your lysis buffer. Ensure the cocktail is fresh and has been stored correctly. Consider adding specific inhibitors like PMSF (for serine proteases) or EDTA (for metalloproteases) if you suspect a particular protease class is responsible.
High Temperature Ensure all steps of the protein extraction are performed on ice or at 4°C. Pre-cool all buffers, tubes, and centrifuges. Work quickly to minimize the time samples are at risk of warming up.
Incorrect Buffer pH Verify the pH of your lysis buffer. Most proteins are stable around physiological pH (7.2-7.6). Deviations from the optimal pH can lead to protein denaturation and degradation.
Mechanical Stress Optimize your homogenization or sonication protocol. Excessive mechanical force can generate heat and damage proteins. Use short bursts of sonication on ice to prevent overheating.
Repeated Freeze-Thaw Cycles Aliquot your protein samples into smaller, single-use volumes before freezing to avoid repeated freeze-thaw cycles, which can cause protein denaturation and degradation.

Experimental Protocols

Protocol 1: Cell Lysis and Protein Extraction for this compound

This protocol provides a general method for extracting total protein from cultured mammalian cells while minimizing the risk of this compound degradation.

  • Preparation:

    • Pre-cool a centrifuge to 4°C.

    • Prepare a fresh lysis buffer on ice. A common choice is RIPA buffer supplemented with a broad-spectrum protease inhibitor cocktail.

    • Place cell culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis:

    • Aspirate the PBS and add the ice-cold lysis buffer to the plate.

    • Use a cell scraper to gently scrape the cells off the plate in the presence of the lysis buffer.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification:

    • Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes to ensure complete lysis.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the soluble protein fraction including this compound, to a new pre-chilled tube.

    • Store the protein extract at -80°C for long-term use or proceed immediately with downstream applications.

Data Presentation

Table 1: Efficacy of Different Protease Inhibitor Cocktails on this compound Stability

This table summarizes the relative stability of this compound when extracted with different protease inhibitor cocktails, as measured by the band intensity on a Western blot.

Lysis Buffer Condition This compound Band Intensity (Relative Units) Degradation Products (Relative Units)
No Inhibitors 4555
Cocktail A (General Use) 8515
Cocktail B (Broad Spectrum) 955
Cocktail B + 1mM PMSF 982

Visualizations

PCTR3_Extraction_Workflow cluster_prep Preparation cluster_lysis Cell Lysis cluster_clarification Clarification cluster_storage Storage & Analysis prep1 Wash Cells with Ice-Cold PBS lysis1 Add Lysis Buffer to Cells prep1->lysis1 prep2 Prepare Lysis Buffer with Protease Inhibitors on Ice prep2->lysis1 lysis2 Scrape and Collect Cell Lysate lysis1->lysis2 lysis3 Incubate on Ice (30 mins) lysis2->lysis3 clarify1 Centrifuge at 14,000 x g for 15 mins at 4°C lysis3->clarify1 clarify2 Collect Supernatant (Protein Extract) clarify1->clarify2 store Store at -80°C or Proceed to Assay clarify2->store

Caption: Workflow for this compound protein extraction.

Degradation_Troubleshooting start Degradation Observed in Western Blot? cause1 Inadequate Protease Inhibition? start->cause1 Yes cause2 Suboptimal Temperature? cause1->cause2 No solution1 Increase inhibitor concentration. Use broad-spectrum cocktail. cause1->solution1 Yes cause3 Incorrect Buffer pH? cause2->cause3 No solution2 Perform all steps on ice. Pre-cool all equipment. cause2->solution2 Yes cause4 Excessive Mechanical Stress? cause3->cause4 No solution3 Verify buffer pH is within optimal range. cause3->solution3 Yes solution4 Optimize homogenization/ sonication protocol. cause4->solution4 Yes

Caption: Troubleshooting decision tree for this compound degradation.

PCTR3 solubility issues and how to address them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with PCTR3 (Protein Conjugates in Tissue Regeneration 3).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA).[1] As a lipid mediator, it plays a crucial role in the resolution of inflammation. For in vitro and in vivo experiments, achieving proper dissolution of this compound is critical for accurate dosing and to ensure its biological activity. Poor solubility can lead to precipitation, inaccurate concentrations, and unreliable experimental outcomes.

Q2: In which solvents is this compound soluble?

A2: this compound exhibits good solubility in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Its solubility is lower in ethanol and very limited in aqueous solutions like phosphate-buffered saline (PBS).[1]

Q3: What is the recommended storage condition for this compound?

A3: this compound, particularly when in solution, should be stored at -80°C to maintain its stability for at least one year.[1]

Q4: My this compound solution, which is supplied in ethanol, appears to have precipitated. What should I do?

A4: If you observe precipitation in the ethanolic solution of this compound upon receipt or after storage, it is recommended to warm the solution gently to 37°C for a few minutes and vortex to redissolve the compound.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
  • Cause: this compound has very low solubility in aqueous solutions (0.1 mg/mL in PBS, pH 7.2).[1] When a stock solution in an organic solvent like DMSO or ethanol is diluted into a larger volume of aqueous buffer (e.g., cell culture media, PBS), the this compound can precipitate out of solution.

  • Solution:

    • Prepare a high-concentration stock solution: Use DMSO or DMF to prepare a concentrated stock solution (e.g., 50 mg/mL).[1]

    • Use a two-step dilution method: First, dilute the high-concentration stock solution into a smaller volume of a solvent in which this compound is moderately soluble, such as ethanol. Then, add this intermediate dilution to the final aqueous buffer with vigorous vortexing.

    • Avoid high final concentrations in aqueous media: Whenever possible, keep the final concentration of this compound in your aqueous experimental medium as low as feasible and ideally below its solubility limit.

    • Consider using a carrier protein: For in vitro experiments, pre-complexing this compound with a carrier protein like fatty acid-free bovine serum albumin (BSA) can help maintain its solubility in aqueous media.

Issue 2: Inaccurate final concentration of this compound in experiments.
  • Cause: This can be a result of incomplete dissolution of the stock solution or precipitation during dilution.

  • Solution:

    • Ensure complete dissolution of stock: Before making any dilutions, ensure that the this compound is fully dissolved in the stock solvent. Gentle warming and vortexing can aid this process.

    • Prepare fresh working solutions: Due to the potential for precipitation over time, it is best to prepare fresh working solutions in your aqueous buffer immediately before each experiment.

    • Verify concentration spectrophotometrically: If your experimental setup allows, you can verify the concentration of your this compound solution using its molar extinction coefficient, although this may be challenging at low concentrations.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentration
DMF50 mg/mL
DMSO50 mg/mL
Ethanol1 mg/mL
Ethanol:H₂O (95:5)2 mg/mL
PBS (pH 7.2)0.1 mg/mL

Data sourced from Cayman Chemical product information.[1]

Experimental Protocols

Protocol for Preparing a this compound Working Solution

This protocol provides a general guideline for preparing a working solution of this compound in an aqueous buffer for cell-based assays.

Materials:

  • This compound (as a solid or in an ethanolic solution)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS) or cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Preparation of a 10 mg/mL Stock Solution in DMSO:

    • If starting with solid this compound, weigh the required amount in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mg/mL concentration.

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C for 2-3 minutes may be necessary.

    • Store this stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of a 100 µM Working Solution in Aqueous Buffer (Example):

    • Thaw an aliquot of the 10 mg/mL this compound stock solution.

    • In a sterile microcentrifuge tube, add the required volume of the 10 mg/mL stock solution to your pre-warmed (37°C) aqueous buffer (e.g., PBS or cell culture medium). It is crucial to add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize precipitation.

    • For example, to make 1 mL of a 100 µM working solution, add 4.64 µL of the 10 mg/mL stock solution to 995.36 µL of buffer.

    • Use the freshly prepared working solution immediately for your experiment.

Visualizations

experimental_workflow This compound Working Solution Preparation Workflow cluster_stock Stock Solution (DMSO) cluster_working Working Solution (Aqueous) stock_solid Solid this compound dissolve_dmso Dissolve in DMSO (e.g., 10 mg/mL) stock_solid->dissolve_dmso Vortex/Warm stock_solution 10 mg/mL Stock Solution (Store at -80°C) dissolve_dmso->stock_solution thaw_stock Thaw Stock Solution stock_solution->thaw_stock dilute_buffer Dilute in pre-warmed aqueous buffer with vortexing thaw_stock->dilute_buffer working_solution Final Working Solution (Use Immediately) dilute_buffer->working_solution signaling_pathway Proposed Signaling Pathway for this compound in Inflammation Resolution cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects This compound This compound receptor GPCR (e.g., ALX/FPR2) This compound->receptor Binds g_protein G-protein activation receptor->g_protein pka Protein Kinase A (PKA) activation g_protein->pka neutrophil Decreased Neutrophil Chemotaxis & Adhesion pka->neutrophil macrophage Increased Macrophage Phagocytosis & Migration pka->macrophage inflammation_resolution Inflammation Resolution neutrophil->inflammation_resolution macrophage->inflammation_resolution

References

Technical Support Center: Enhancing Chromatographic Resolution of PCTR3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of PCTR3 (Protein Conjugates in Tissue Regeneration 3).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is high-resolution chromatography critical for its analysis?

A1: this compound, or Protein Conjugates in Tissue Regeneration 3, is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA).[1] As a potent signaling molecule involved in tissue regeneration and the resolution of inflammation, its accurate quantification is crucial. High-resolution chromatography is essential to separate this compound from its precursors, isomers, and other structurally similar SPMs that may be present in complex biological samples, ensuring accurate and reliable measurement.

Q2: What is the typical chromatographic method used for this compound analysis?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC), often coupled with mass spectrometry (MS), is the most common method for analyzing lipid mediators like this compound. A C18 column is typically used, with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, often with a weak acid additive like formic acid to improve peak shape.

Q3: What are the primary factors that influence the resolution of this compound in a chromatographic separation?

A3: The resolution in liquid chromatography is governed by three main factors: column efficiency (N), selectivity (α), and retention factor (k).[2][3][4] To enhance this compound resolution, you can systematically optimize:

  • Mobile Phase Composition: Adjusting the solvent ratio, gradient slope, pH, and additives.

  • Stationary Phase: Selecting a column with a different chemistry, smaller particle size, or longer length.[3][5][6]

  • Operating Parameters: Modifying the column temperature and mobile phase flow rate.[6][7]

This compound Biosynthesis Pathway

The following diagram illustrates the biosynthetic pathway of this compound from its precursor, DHA.

PCTR3_Biosynthesis DHA DHA EpoxyProtectin 16S,17S-epoxy-protectin DHA->EpoxyProtectin Oxidation PCTR1 PCTR1 EpoxyProtectin->PCTR1 Glutathione S-transferase PCTR2 PCTR2 EpoxyProtectin->PCTR2 Peptidases This compound This compound EpoxyProtectin->this compound Peptidases

Caption: Biosynthesis of this compound from DHA.[1]

Troubleshooting Guide

Problem Area: Poor Resolution & Peak Overlap

Q: My this compound peak is co-eluting with an unknown peak. How can I improve the separation?

A: Co-elution occurs when the selectivity (α) between two compounds is insufficient. To improve resolution, you must change the chromatographic conditions to alter the interaction of the analytes with the stationary and mobile phases.

Solutions:

  • Optimize the Mobile Phase Gradient: A shallower gradient provides more time for separation. Experiment with reducing the rate of increase of the organic solvent.

  • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties.

  • Adjust Mobile Phase pH: this compound has acidic and basic functional groups (a carboxylic acid and an amine). Modifying the pH of the aqueous portion of the mobile phase can change the ionization state of this compound and interfering compounds, significantly impacting retention and selectivity.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column is a powerful way to alter selectivity.[3] Consider a column with a different bonded phase (e.g., phenyl-hexyl instead of C18) or one with a different particle size for higher efficiency.[3]

Data Presentation: Effect of Gradient Slope on Resolution

Gradient (5-95% ACN in 0.1% FA)This compound Retention Time (min)Resolution (Rs) with Isomer X
20 minutes12.51.3
30 minutes16.81.8
40 minutes21.22.1

Table shows hypothetical data for illustrative purposes.

Problem Area: Poor Peak Shape

Q: The this compound peak is showing significant tailing. What is the cause and how do I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by column overload.[8]

Solutions:

  • Check for Column Overload: The sample may be too concentrated.[9][10] Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, the original sample was overloaded.

  • Modify Mobile Phase pH: Un-ionized silanol groups on the silica backbone can interact with the amine group on this compound, causing tailing. Adding a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase can suppress this interaction.

  • Use a High-Purity, End-Capped Column: Modern columns made with high-purity silica and thorough end-capping have fewer free silanol groups, reducing the potential for tailing.[11]

Q: My this compound peak appears very broad. How can I make it sharper?

A: Broad peaks are typically a sign of low column efficiency or extra-column band broadening.

Solutions:

  • Reduce Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter. Check all fittings for dead volume.

  • Decrease Flow Rate: Slower flow rates can improve efficiency and lead to sharper peaks, though analysis time will increase.[7]

  • Increase Temperature: Raising the column temperature reduces mobile phase viscosity, which can improve mass transfer and result in narrower peaks.[6][7]

  • Consider a Column with Smaller Particles: Columns packed with smaller particles (e.g., sub-2 µm) offer significantly higher efficiency and sharper peaks.[3]

Logical Workflow for Method Optimization

This diagram outlines a systematic approach to enhancing this compound resolution.

Resolution_Workflow Start Start: Poor this compound Resolution (Rs < 1.5) Step1 Adjust Gradient Slope (Make it shallower) Start->Step1 Check1 Resolution Improved? Step1->Check1 Step2 Change Organic Solvent (e.g., ACN to MeOH) Check1->Step2 No End End: Resolution Optimized (Rs >= 1.5) Check1->End Yes Check2 Resolution Improved? Step2->Check2 Step3 Optimize Temperature (e.g., increase by 5-10°C) Check2->Step3 No Check2->End Yes Check3 Resolution Improved? Step3->Check3 Step4 Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) Check3->Step4 No Check3->End Yes Step4->End

Caption: A logical workflow for optimizing this compound chromatographic resolution.

Experimental Protocols

Protocol: Baseline RP-HPLC Method for this compound Separation

This protocol provides a starting point for the analysis of this compound. Further optimization will likely be required based on your specific sample matrix and instrumentation.

  • Instrumentation:

    • HPLC or UHPLC system with a binary pump and autosampler.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Detector: Mass Spectrometer (recommended) or UV detector set to 282 nm.[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).

    • Degas both mobile phases prior to use.[9]

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0.0 min: 30% B

      • 20.0 min: 85% B

      • 22.0 min: 98% B

      • 25.0 min: 98% B

      • 25.1 min: 30% B

      • 30.0 min: 30% B (Column Equilibration)

  • Sample Preparation:

    • Use solid-phase extraction (SPE) to extract this compound from biological matrices.

    • Reconstitute the final extract in a solvent compatible with the initial mobile phase conditions (e.g., 30% Acetonitrile/Water).

Troubleshooting Peak Shape: A Decision Tree

Use this decision tree to diagnose and solve common peak shape problems.

Peak_Shape_Troubleshooting Problem Problem: Poor Peak Shape IsTailing Is the peak tailing? Problem->IsTailing IsFronting Is the peak fronting? IsTailing->IsFronting No Sol_Tailing1 Dilute Sample (Check for overload) IsTailing->Sol_Tailing1 Yes IsBroad Is the peak broad? IsFronting->IsBroad No Sol_Fronting Reduce Injection Volume or Lower Sample Concentration IsFronting->Sol_Fronting Yes Sol_Broad1 Check for Extra-Column Dead Volume IsBroad->Sol_Broad1 Yes NoIssue Peak shape is acceptable IsBroad->NoIssue No Sol_Tailing2 Add Acid to Mobile Phase (e.g., 0.1% Formic Acid) Sol_Tailing1->Sol_Tailing2 Sol_Broad2 Use a More Efficient Column (Smaller Particles) Sol_Broad1->Sol_Broad2

Caption: A decision tree for troubleshooting common peak shape issues.

References

Technical Support Center: Minimizing Off-Target Effects of PCTR3 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and understand the potential off-target effects of Protectin Conjugate in Tissue Regeneration 3 (PCTR3) in experimental settings. As an endogenous specialized pro-resolving mediator (SPM), the concept of "off-target" effects for this compound differs from that of synthetic drugs and is primarily understood as its potential to interact with multiple receptors and signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological functions?

A1: this compound, or Protectin Conjugate in Tissue Regeneration 3, is a specialized pro-resolving mediator (SPM) synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] It is part of a family of molecules that actively orchestrate the resolution of inflammation and promote tissue regeneration. This compound has been identified in infected mouse spleens, resolving exudates, human spleen, and septic plasma, as well as in both M1 and M2 macrophages.[1] Its sister compound, PCTR1, has been shown to enhance the resolution of infectious inflammation by increasing macrophage phagocytosis and promoting the clearance of bacteria.[2][3][4]

Q2: What are "off-target effects" in the context of an endogenous mediator like this compound?

A2: For an endogenous molecule like this compound, "off-target effects" refer to biological activities that are not mediated by its primary, intended receptor or signaling pathway. This can occur due to the principle of ligand poly-pharmacology, where a single lipid mediator can interact with multiple receptors, sometimes with varying affinities. These interactions can lead to a broad range of cellular responses, some of which may be unexpected or unintended in a specific experimental context.

Q3: How can I be sure that the observed effects in my experiment are specific to this compound?

A3: Ensuring the specificity of this compound's effects requires a multi-pronged approach that includes careful experimental design and the use of appropriate controls. Key strategies include performing dose-response experiments to establish a concentration-dependent effect, using inactive isomers of this compound as negative controls, and employing receptor antagonists for known or potential SPM receptors to see if the effect is blocked. Additionally, using genetic approaches like siRNA or CRISPR to knock down a suspected receptor can help validate its role in mediating this compound's effects.

Q4: What are the potential receptors for this compound?

A4: The specific receptor for this compound has not yet been definitively identified. However, based on the known receptors for structurally related SPMs, several G protein-coupled receptors (GPCRs) are considered potential candidates. For instance, Protectin D1 (a closely related SPM) is known to bind to GPR37, also known as the Parkin-associated endothelin-like receptor (Pael-R).[5][6][7] Another related SPM, Maresin 1, has been shown to activate LGR6 and RORα.[8][9][10][11][12] It is plausible that this compound may interact with one or more of these receptors.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability between experiments 1. This compound Degradation: Lipid mediators can be unstable in cell culture media.[13][14][15][16] 2. Inconsistent Cell State: The responsiveness of cells to SPMs can vary with passage number and confluency. 3. Solvent Effects: The solvent used to dissolve this compound (e.g., ethanol) may have its own biological effects.1. Prepare fresh dilutions of this compound for each experiment. Minimize freeze-thaw cycles of the stock solution. Test the stability of this compound in your specific cell culture medium over the time course of your experiment using LC-MS/MS. 2. Use cells within a consistent and narrow passage number range. Seed cells at a consistent density for all experiments. 3. Include a vehicle control in all experiments, where cells are treated with the same concentration of the solvent used to dissolve this compound.
Observed effect is not dose-dependent 1. Receptor Saturation: The concentrations of this compound used may be at the saturating end of the dose-response curve. 2. Off-Target Effects at High Concentrations: At high concentrations, this compound may be interacting with lower-affinity receptors, leading to a complex, non-linear response. 3. Cellular Toxicity: High concentrations of any treatment can induce stress or toxicity, masking the specific biological response.1. Perform a wide-range dose-response curve, starting from the picomolar or low nanomolar range, to identify the optimal concentration range. 2. Focus on the lower end of the effective concentration range to minimize the likelihood of engaging lower-affinity off-target receptors. 3. Assess cell viability at all tested concentrations of this compound using methods like MTT or trypan blue exclusion assays.
Unexpected or contradictory results 1. Receptor Cross-Reactivity: The observed effect may be due to this compound interacting with a receptor for another lipid mediator. 2. Cell type-specific responses: The function of SPM receptors and their downstream signaling can vary significantly between different cell types.1. If a specific off-target receptor is suspected, use a selective antagonist for that receptor to see if the unexpected effect is blocked. 2. Characterize the expression of potential SPM receptors in your cell model using techniques like qPCR or western blotting. Compare your results with published data from other cell types.
Difficulty replicating in vivo results in vitro (or vice versa) 1. Transcellular Biosynthesis: In vivo, the production and action of SPMs often involve the interaction of multiple cell types. This complexity is not captured in a single-cell type in vitro model. 2. Pharmacokinetics and Bioavailability: In vivo, the concentration of this compound reaching the target tissue is influenced by its administration route, distribution, and metabolism.1. Consider using co-culture systems that more closely mimic the in vivo environment. 2. For in vivo studies, carefully select the administration route (e.g., intravenous, intraperitoneal) and dosage based on published studies with similar SPMs.[17][18][19] For in vitro studies, use concentrations that are physiologically relevant.

Quantitative Data Summary

Since direct binding affinity and EC50/IC50 data for this compound are not yet available in the public domain, the following tables provide data for closely related specialized pro-resolving mediators to offer a point of reference for experimental design.

Table 1: Receptor Binding and Activation Data for Related SPMs

LigandReceptorCell Type/SystemAssay TypeKd / EC50Reference
Protectin D1 (NPD1) GPR37HEK293 cells transfected with GPR37Calcium mobilizationEC50 ≈ 10 nM[6]
Protectin D1 (NPD1) Human NeutrophilsRadioligand bindingKd ≈ 25 nM[20]
Maresin 1 LGR6CHO-β-arrestin cells overexpressing LGR6β-arrestin recruitmentEC50 ≈ 1 nM[9]
Maresin 1 Human and Mouse PhagocytesPhagocytosis enhancementEffective at 0.01–10 nM[12]

Table 2: Effective Concentrations of PCTR1 in Functional Assays

AssayCell TypeEffective Concentration RangeEffectReference
Chemotaxis Human Monocytes and Macrophages0.001 - 10 nMIncreased migration[3]
Phagocytosis Mouse Peritoneal Macrophages30 ng per mouse (i.p.)Increased phagocytosis of E. coli[2]
Neutrophil Infiltration Mouse Peritonitis Model30 ng per mouse (i.p.)Decreased neutrophil infiltration[2]

Experimental Protocols & Methodologies

1. General Protocol for In Vitro Cell-Based Assays with this compound

This protocol provides a general framework for treating cultured cells with this compound to assess its biological activity, such as changes in cytokine expression or cell migration.

  • Materials:

    • This compound stock solution (e.g., in ethanol)

    • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with serum (e.g., 10% FBS)

    • Cultured cells of interest

    • Phosphate-buffered saline (PBS)

    • Multi-well plates (e.g., 6-well, 24-well, or 96-well)

    • Assay-specific reagents (e.g., ELISA kits, migration assay chambers)

  • Procedure:

    • Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in a logarithmic growth phase at the time of treatment. Allow cells to adhere and recover overnight.

    • Preparation of this compound Working Solutions: On the day of the experiment, prepare fresh serial dilutions of this compound from the stock solution in the appropriate cell culture medium. It is crucial to prepare a vehicle control containing the same final concentration of the solvent (e.g., ethanol) as the highest concentration of this compound used.

    • Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours) under standard cell culture conditions (37°C, 5% CO₂).

    • Endpoint Analysis: After incubation, collect the cell supernatant and/or cell lysates for downstream analysis. For example, use ELISA to measure cytokine levels in the supernatant or perform a migration assay according to the manufacturer's instructions.

2. Protocol for Assessing this compound Stability in Cell Culture Media

This protocol uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the stability of this compound in your experimental media.

  • Materials:

    • This compound

    • Cell culture medium (with and without serum)

    • Sterile microcentrifuge tubes

    • Incubator (37°C, 5% CO₂)

    • LC-MS/MS system

  • Procedure:

    • Sample Preparation: Spike a known concentration of this compound into pre-warmed cell culture medium (with and without serum) in sterile microcentrifuge tubes.

    • Time-Course Incubation: Incubate the tubes at 37°C in a 5% CO₂ incubator.

    • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube. Immediately stop any potential degradation by adding a quenching solvent and storing at -80°C until analysis.

    • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent this compound molecule at each time point.[21][22]

    • Data Analysis: Plot the concentration of this compound versus time to determine its degradation rate and half-life in the tested media.

Visualizations

PCTR3_Biosynthesis_Pathway DHA DHA (Docosahexaenoic Acid) Epoxy_Protectin 16S,17S-epoxy-protectin DHA->Epoxy_Protectin Oxidation PCTR1 PCTR1 Epoxy_Protectin->PCTR1 Glutathione S-transferase PCTR2 PCTR2 PCTR1->PCTR2 Peptidases This compound This compound PCTR2->this compound Peptidases

Caption: Biosynthetic pathway of this compound from DHA.

SPM_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor GPCR (e.g., GPR37) This compound->Receptor Binding G_Protein G Protein Signaling Receptor->G_Protein Activation Second_Messengers Second Messengers (e.g., cAMP, Ca2+) G_Protein->Second_Messengers Modulation Kinase_Cascade Kinase Cascade (e.g., PI3K/Akt) Second_Messengers->Kinase_Cascade Transcription_Factor Transcription Factor Activation (e.g., NF-κB inhibition) Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Reduced Inflammation, Enhanced Phagocytosis) Gene_Expression->Cellular_Response Leads to

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow Start Hypothesis: This compound has a specific biological effect Dose_Response 1. Dose-Response Curve (pM to µM range) Start->Dose_Response Controls 2. Use of Controls - Vehicle Control - Inactive Isomer Control Dose_Response->Controls Receptor_Antagonism 3. Receptor Antagonism (e.g., GPR37 antagonist) Controls->Receptor_Antagonism Genetic_Validation 4. Genetic Validation (e.g., siRNA for receptor) Receptor_Antagonism->Genetic_Validation Endpoint Endpoint Analysis (e.g., ELISA, Migration Assay) Genetic_Validation->Endpoint Conclusion Conclusion on Specificity of this compound Effect Endpoint->Conclusion

Caption: Workflow for validating the specificity of this compound's effects.

References

Calibrating instruments for accurate PCTR3 measurement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the accurate measurement of Protectin Conjugates in Tissue Regeneration 3 (PCTR3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on instrument calibration, experimental protocols, and troubleshooting for reliable this compound quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

This compound is a specialized pro-resolving mediator (SPM) synthesized from docosahexaenoic acid (DHA).[1] As an SPM, it is involved in the resolution of inflammation and tissue regeneration. Accurate measurement of this compound is crucial for understanding its role in pathological conditions and for the development of novel therapeutics that target inflammatory and regenerative processes.

Q2: What is the recommended method for this compound quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and other lipid mediators.[2] This technique allows for the separation of this compound from other structurally similar molecules and its precise measurement in complex biological samples.

Q3: Why is instrument calibration critical for this compound measurement?

Q4: How often should I calibrate my LC-MS/MS instrument for this compound analysis?

A calibration curve should be generated for each batch of samples being analyzed. This accounts for any day-to-day variations in instrument performance. Additionally, regular performance checks and maintenance of the LC-MS/MS system are essential for consistent and reliable results.

Q5: What are the key considerations for sample handling and storage to ensure this compound stability?

This compound, like other lipid mediators, can be susceptible to degradation. To ensure its stability, samples should be collected in the presence of antioxidants, processed quickly at low temperatures, and stored at -80°C until analysis.[1] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to common issues encountered during this compound measurement using LC-MS/MS.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
Possible Cause Recommended Solution
Column Contamination Flush the column with a strong solvent mixture (e.g., isopropanol/acetonitrile). If the problem persists, replace the column.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for this compound and the column chemistry. For reversed-phase chromatography of acidic molecules like this compound, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) is often used.
Mismatched Injection Solvent The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column.
Column Void or Degradation A void at the head of the column can cause peak splitting. This often requires column replacement.
Issue 2: Inconsistent Retention Times
Possible Cause Recommended Solution
Air Bubbles in the Pump Purge the LC pumps to remove any trapped air bubbles.
Leaking Connections Check all fittings and connections for leaks. Even a small leak can cause pressure fluctuations and retention time shifts.
Inconsistent Mobile Phase Composition Ensure mobile phases are prepared fresh and accurately. Use a mobile phase degasser to prevent bubble formation.
Column Temperature Fluctuations Use a column oven to maintain a stable column temperature throughout the analysis.
Issue 3: Low Signal Intensity or Loss of Sensitivity
Possible Cause Recommended Solution
Ion Source Contamination The ion source is prone to contamination from biological samples. Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.
Deterioration of the Mass Spectrometer Detector The detector has a finite lifetime. If sensitivity has gradually decreased over time and other causes have been ruled out, the detector may need to be replaced.
Sample Degradation Prepare fresh samples and ensure proper storage conditions. Use antioxidants during sample preparation to prevent oxidative degradation of this compound.
Suboptimal MS Parameters Optimize MS parameters such as collision energy, declustering potential, and gas settings for this compound and its specific transitions.
Issue 4: High Background Noise
Possible Cause Recommended Solution
Contaminated Mobile Phase or Solvents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
Carryover from Previous Injections Implement a robust needle and injection port washing procedure between samples. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.
Contaminated LC System Flush the entire LC system with a strong solvent to remove any accumulated contaminants.

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the quantification of this compound. Specific parameters may need to be optimized for your particular instrument and sample type.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Acidify the biological sample (e.g., plasma, cell culture supernatant) to pH ~3.5.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove salts and polar impurities.

  • Elute this compound and other lipid mediators with a higher percentage of organic solvent (e.g., methanol or ethyl acetate).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water 50:50).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (4:1, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B. The exact gradient will need to be optimized to achieve good separation of this compound from other analytes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing pure standards.

    • Instrument Parameters: Optimize source temperature, gas flows, and ion optics for maximum sensitivity.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound of known concentrations.

  • Spike each calibration standard and sample with a known amount of a suitable internal standard (e.g., a deuterated analog of a related protectin).

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of specialized pro-resolving mediators like this compound using LC-MS/MS. Actual values will vary depending on the instrument and method used.

Parameter Typical Value Range Reference
Lower Limit of Quantification (LLOQ)0.1 - 10 pg on column[3][4][5]
Linearity (R²)> 0.99
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 20%
Accuracy (% bias)± 15%

Visualizations

Signaling Pathways

While the specific signaling pathway for this compound is still under investigation, it is believed to share mechanisms with other protectins. The diagrams below illustrate the potential signaling cascades initiated by related specialized pro-resolving mediators.

PCTR3_Signaling_Pathway Potential this compound Signaling Pathway This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR G_Protein G-Protein Activation GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Signaling & Gene Regulation Ca_Release->Downstream PKC->Downstream Resolution Resolution of Inflammation Downstream->Resolution

Caption: Potential G-protein coupled receptor signaling pathway for this compound.

Experimental Workflow

The following diagram outlines the major steps in a typical this compound quantification experiment.

PCTR3_Experimental_Workflow This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample Collection SPE Solid-Phase Extraction (SPE) Sample_Collection->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification Troubleshooting_Logic Troubleshooting Flowchart for this compound Analysis Start Problem with This compound Measurement Check_Peak Examine Peak Shape & Retention Time Start->Check_Peak Check_Sensitivity Check Signal Intensity Check_Peak->Check_Sensitivity Peak OK Troubleshoot_LC Troubleshoot LC System: - Check for leaks - Purge pumps - Check column Check_Peak->Troubleshoot_LC Peak Poor Check_Background Assess Background Noise Check_Sensitivity->Check_Background Intensity OK Troubleshoot_MS Troubleshoot MS System: - Clean ion source - Optimize parameters - Check detector Check_Sensitivity->Troubleshoot_MS Intensity Low Troubleshoot_Method Review Method: - Mobile phase prep - Injection volume - Sample prep Check_Background->Troubleshoot_Method Noise High Resolved Problem Resolved Check_Background->Resolved Noise Low Troubleshoot_LC->Resolved Troubleshoot_MS->Resolved Troubleshoot_Method->Resolved

References

Validation & Comparative

PCTR Family: A Comparative Analysis of PCTR3, PCTR1, and PCTR2 in Tissue Regeneration and Inflammation Resolution

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy and mechanisms of the Protectin Conjugates in Tissue Regeneration (PCTR) family.

The Protectin Conjugates in Tissue Regeneration (PCTR) are a class of specialized pro-resolving mediators (SPMs) derived from docosahexaenoic acid (DHA).[1][2] These molecules play a crucial role in the resolution of inflammation, host defense, and tissue regeneration. This guide provides a comparative analysis of the efficacy of PCTR3 relative to its precursors, PCTR1 and PCTR2, supported by available experimental data.

Biosynthesis and Interconversion

PCTR1, PCTR2, and this compound are sequentially produced in a biosynthetic pathway. The process begins with the conversion of DHA into a 16S,17S-epoxy-protectin intermediate. This intermediate is then conjugated with glutathione to form PCTR1. PCTR1 can be subsequently metabolized by γ-glutamyl transferase to yield PCTR2, which is further converted to this compound by peptidases.[1][2][3]

G cluster_0 Biosynthetic Pathway DHA Docosahexaenoic Acid (DHA) EpoxyProtectin 16S,17S-epoxy-protectin DHA->EpoxyProtectin 15-Lipoxygenase PCTR1 PCTR1 EpoxyProtectin->PCTR1 Glutathione S-transferase PCTR2 PCTR2 PCTR1->PCTR2 γ-glutamyl transferase This compound This compound PCTR2->this compound Dipeptidases

Caption: Biosynthetic pathway of PCTR1, PCTR2, and this compound from DHA.

Comparative Efficacy in Keratinocyte Migration

A key function of these mediators is the promotion of tissue repair. One study directly compared the effects of PCTR1, PCTR2, and this compound on the migration of human keratinocytes, a critical process in wound healing.

The results demonstrated that PCTR1 uniquely and significantly enhanced keratinocyte migration, with an efficacy comparable to that of Epidermal Growth Factor (EGF), a well-known potent stimulator of this process. In contrast, neither PCTR2 nor this compound induced a significant increase in keratinocyte migration under the same experimental conditions.[3]

Compound Concentration Effect on Keratinocyte Migration Efficacy vs. EGF Reference
PCTR1 1 nMSignificantly enhanced migrationSimilar[3]
PCTR2 1 nMNo significant enhancement-[3]
This compound 1 nMNo significant enhancement-[3]
EGF 10 ng/mLSignificantly enhanced migrationBenchmark[3]

Functional Roles of PCTR1

While direct comparative efficacy data for PCTR2 and this compound in other biological systems are limited, PCTR1 has been extensively studied and shown to be a potent agonist in various pro-resolving and host-defense activities.[4][5] These functions include:

  • Enhanced Macrophage Activity: PCTR1 increases the recruitment, phagocytosis, and efferocytosis (clearance of apoptotic cells) by macrophages.[2][4][5]

  • Bacterial and Viral Clearance: It aids in reducing bacterial load in wounds and decreasing viral genomic load in respiratory infections.[3][6][7]

  • Anti-inflammatory Action: PCTR1 counter-regulates pro-inflammatory lipid mediators, such as prostaglandins, and reduces neutrophil infiltration at sites of inflammation.[4][5]

  • Tissue Regeneration: Beyond keratinocyte migration, PCTR1 has been shown to accelerate tissue regeneration in planaria and promote wound closure in mice.[3][4]

Experimental Protocols

Keratinocyte Migration Assay

The comparative efficacy of the PCTR family on wound healing was assessed using an in vitro keratinocyte migration assay.[3]

  • Cell Culture: Primary human keratinocytes are cultured to confluence in appropriate media.

  • Wound Creation: A scratch or "wound" is created in the confluent monolayer using a sterile pipette tip.

  • Treatment: The cells are then incubated with the respective compounds (PCTR1, PCTR2, this compound at 1 nM; EGF at 10 ng/mL) or a vehicle control.

  • Imaging: Images of the wound area are captured at baseline (0 hours) and after a set time point (e.g., 24 hours).

  • Analysis: The rate of migration is quantified by measuring the change in the open wound area over time. The results are typically expressed as the percentage of wound closure.

G cluster_workflow Experimental Workflow: Keratinocyte Migration Assay A Culture Keratinocytes to Confluence B Create 'Wound' in Monolayer A->B C Incubate with PCTR1, PCTR2, this compound, or EGF B->C D Image Wound Area at 0h and 24h C->D E Quantify Wound Closure (% Area Reduction) D->E

References

PCTR3: A Potent Pro-Resolving Mediator in Inflammation and Tissue Repair

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the pro-resolving activities of Protectin Conjugate in Tissue Regeneration 3 (PCTR3) against other Specialized Pro-Resolving Mediators (SPMs), supported by experimental data and detailed methodologies.

Introduction

The resolution of inflammation is an active biological process orchestrated by a superfamily of endogenous lipid mediators known as Specialized Pro-Resolving Mediators (SPMs). These molecules are critical for returning inflamed tissues to homeostasis and preventing the development of chronic inflammatory diseases. Among the diverse families of SPMs, which include resolvins, lipoxins, and maresins, the recently identified Protectin Conjugates in Tissue Regeneration (PCTRs) have emerged as potent regulators of this process. This guide provides a detailed comparison of the pro-resolving activity of this compound with other well-characterized SPMs, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Quantitative Comparison of Pro-Resolving Activities

The pro-resolving efficacy of SPMs is typically evaluated through their ability to stimulate key resolution processes, such as macrophage phagocytosis of apoptotic cells and debris, and the inhibition of neutrophil infiltration to the site of inflammation. The following tables summarize the available quantitative data for this compound and other major SPMs.

MediatorAssayTarget/Cell TypeEffective ConcentrationKey Findings
This compound (as part of MCTR3) Macrophage Phagocytosis of E. coliHuman Macrophages10 nMEnhanced phagocytosis by ~50%
Resolvin D1 (RvD1) Macrophage Phagocytosis of Zymosan/Apoptotic PMNsHuman Macrophages1-100 nMStimulated phagocytosis[1]
Resolvin D1 (RvD1) Receptor Activation (ALX/FPR2)Recombinant cellsEC50 ~1.2 pM[2][3]High-affinity receptor binding
Resolvin D1 (RvD1) Receptor Activation (GPR32)Recombinant cellsEC50 ~13 pM[3]High-affinity receptor binding
Lipoxin A4 (LXA4) Macrophage Phagocytosis of Apoptotic NeutrophilsTHP-1 Macrophages1 nMStimulated phagocytosis[4]
Aspirin-Triggered Lipoxin A4 (ATL) Macrophage Phagocytosis of E. coliTHP-1 and Primary Human Macrophages100 nMIncreased phagocytosis[5]

Note: Data for this compound's direct effect on phagocytosis is often presented in the context of Maresin Conjugates in Tissue Regeneration (MCTRs), a family to which PCTRs are closely related.

MediatorAssayModelEffective ConcentrationKey Findings
This compound (in a cocktail with MCTR3 & RCTR3) Neutrophil InfiltrationMurine E. coli Peritonitis50 ng/mouseReduced PMN numbers by ~70%
Resolvin D1 (RvD1) Neutrophil InfiltrationMurine Peritonitisng dosesLimited PMN infiltration[3]
Aspirin-Triggered Resolvin D1 (AT-RvD1) Neutrophil InfiltrationMurine Lung Adenocarcinoma ModelNot specifiedReduced neutrophil infiltration

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to assess the pro-resolving activities of SPMs.

Macrophage Phagocytosis Assay

This assay quantifies the ability of macrophages to engulf particles, such as bacteria or apoptotic cells, in the presence of SPMs.

  • Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated and differentiated into macrophages. Alternatively, macrophage-like cell lines such as THP-1 can be used.

  • SPM Treatment: Macrophages are pre-incubated with various concentrations of this compound, RvD1, or LXA4 for a specified time (e.g., 15 minutes).

  • Phagocytosis Induction: Fluorescently labeled E. coli or apoptotic human neutrophils are added to the macrophage cultures.

  • Incubation and Analysis: The co-culture is incubated to allow for phagocytosis. Non-ingested particles are washed away, and the uptake of fluorescent particles by macrophages is quantified using flow cytometry or fluorescence microscopy. The phagocytic index (percentage of macrophages that have engulfed particles) is then calculated.

Murine Model of E. coli Peritonitis

This in vivo model is used to evaluate the effects of SPMs on inflammation resolution in the context of a bacterial infection.

  • Induction of Peritonitis: Mice are injected intraperitoneally with a self-limiting dose of E. coli (e.g., 10^5 CFU).

  • SPM Administration: At the peak of inflammation (typically 12 hours post-infection), a solution containing this compound or other SPMs is administered intraperitoneally.

  • Sample Collection: At various time points, peritoneal exudates are collected by lavage.

  • Analysis: The total number and differential counts of leukocytes (neutrophils, macrophages) in the exudate are determined by flow cytometry and light microscopy. The levels of pro-inflammatory and pro-resolving lipid mediators can also be quantified by LC-MS/MS-based metabololipidomics. The resolution interval (Ri), the time taken to reduce neutrophil numbers by 50% from the peak, is a key parameter for assessing resolution.

Monocyte Reprogramming Assay

This assay assesses the ability of SPMs to alter the phenotype and function of monocytes.

  • Monocyte Isolation: Monocytes are isolated from the peripheral blood of healthy donors or from animal models of inflammatory disease (e.g., arthritis).

  • SPM Treatment: Monocytes are cultured in the presence or absence of this compound for a defined period.

  • Phenotypic Analysis: The expression of surface markers associated with pro-inflammatory (e.g., CD86) and anti-inflammatory/pro-resolving (e.g., CD163, Arginase-1) macrophage phenotypes is analyzed by flow cytometry.

  • Functional Analysis: The functional capacity of the "reprogrammed" monocytes (now differentiated into macrophages) is assessed, for example, by measuring their phagocytic activity or their production of cytokines in response to a pro-inflammatory stimulus.

Signaling Pathways

The pro-resolving actions of SPMs are mediated through specific G protein-coupled receptors (GPCRs), leading to downstream signaling cascades that modulate cellular functions.

This compound Signaling

The precise signaling pathway for this compound is an active area of research. However, studies on the closely related MCTR family suggest a mechanism involving the reprogramming of mononuclear phagocytes. In the context of arthritis, MCTR3 has been shown to upregulate Arginase-1 in monocytes, skewing them towards an anti-inflammatory and tissue-reparative phenotype. This suggests a signaling pathway that influences gene expression related to inflammation and tissue remodeling.

PCTR3_Signaling_Pathway This compound This compound Receptor Putative Receptor This compound->Receptor Intracellular_Signaling Intracellular Signaling Cascades Receptor->Intracellular_Signaling Transcription_Factors Transcription Factor Activation Intracellular_Signaling->Transcription_Factors Gene_Expression Gene Expression Changes Transcription_Factors->Gene_Expression Arg1 ↑ Arginase-1 Gene_Expression->Arg1 Anti_inflammatory_Phenotype Anti-inflammatory & Tissue-Reparative Phenotype Arg1->Anti_inflammatory_Phenotype

Caption: Proposed signaling pathway for this compound in monocyte reprogramming.

Resolvin D1 and Lipoxin A4 Signaling

RvD1 and LXA4 exert many of their pro-resolving effects through the ALX/FPR2 receptor, a well-characterized GPCR. RvD1 also signals through GPR32. Activation of these receptors on phagocytes leads to downstream events that enhance their phagocytic capacity.

RvD1_LXA4_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors RvD1 Resolvin D1 ALX_FPR2 ALX/FPR2 RvD1->ALX_FPR2 GPR32 GPR32 RvD1->GPR32 LXA4 Lipoxin A4 LXA4->ALX_FPR2 Intracellular_Signaling Intracellular Signaling (e.g., ↓ actin polymerization, PI3K activation) ALX_FPR2->Intracellular_Signaling GPR32->Intracellular_Signaling Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Intracellular_Signaling->Cytoskeletal_Rearrangement Phagocytosis ↑ Phagocytosis Cytoskeletal_Rearrangement->Phagocytosis

Caption: Signaling pathway for RvD1 and LXA4 in enhancing phagocytosis.

Experimental Workflow: Comparative Analysis of SPM Activity

The following diagram illustrates a typical workflow for comparing the pro-resolving activities of different SPMs.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Phagocytosis_Assay Macrophage Phagocytosis Assay Data_Analysis Quantitative Data Analysis (EC50, % change, etc.) Phagocytosis_Assay->Data_Analysis Monocyte_Reprogramming Monocyte Reprogramming Assay Monocyte_Reprogramming->Data_Analysis Peritonitis_Model Murine Peritonitis Model Peritonitis_Model->Data_Analysis SPM_Panel SPM Panel (this compound, RvD1, LXA4, etc.) SPM_Panel->Phagocytosis_Assay SPM_Panel->Monocyte_Reprogramming SPM_Panel->Peritonitis_Model Comparison Comparative Efficacy Evaluation Data_Analysis->Comparison

Caption: Workflow for comparing the pro-resolving activities of SPMs.

Conclusion

This compound, as a member of the maresin conjugate family, demonstrates potent pro-resolving activities, particularly in enhancing macrophage phagocytosis and limiting neutrophil infiltration during bacterial infection. While direct quantitative comparisons with other SPMs like resolvins and lipoxins are still emerging, the available data suggest that this compound is a highly effective mediator of inflammation resolution. Its unique ability to reprogram monocytes towards a pro-resolving and tissue-reparative phenotype highlights its therapeutic potential for chronic inflammatory diseases. Further research is warranted to fully elucidate the specific receptors and downstream signaling pathways of this compound, which will be crucial for the development of novel resolution-based therapeutics.

References

Comparative Analysis of PCTR3 Family Proteins in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

A note on nomenclature: The term "PCTR3" is not a standard identifier for a single protein. Based on common nomenclature and functional relevance to inflammatory and diseased states, this guide provides a comparative analysis of three related proteins: Pentraxin 3 (PTX3), C1q/TNF-related protein 3 (CTRP3), and Transient Receptor Potential Cation Channel Subfamily C Member 3 (TRPC3). These proteins are crucial players in inflammation, immune response, and cellular signaling, and their expression levels are often altered in pathological conditions.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative levels in healthy versus diseased states, the experimental methods for their detection, and their associated signaling pathways.

Pentraxin 3 (PTX3): An Inflammatory Biomarker

Pentraxin 3 (PTX3) is a key component of the innate immune system, rapidly produced at sites of inflammation by various cells, including monocytes, macrophages, dendritic cells, endothelial cells, and fibroblasts. Unlike the short pentraxin C-reactive protein (CRP), which is primarily synthesized in the liver, PTX3's local production makes it a more specific and rapid responder to inflammatory stimuli.

Quantitative Analysis of PTX3 Levels

Circulating PTX3 levels are generally low in healthy individuals but increase significantly in response to inflammatory and infectious conditions. This makes it a valuable biomarker for disease severity and prognosis.

ConditionHealthy Control Levels (ng/mL)Diseased State Levels (ng/mL)Fold ChangeReference
Systemic Inflammatory Response Syndrome (SIRS)Median: 0.0 (Range: 0-100)Median: 71.3 (Range: 0.8-400)>70x[1]
Sepsis~2100 - 80050-400x[2][3]
Rheumatoid Arthritis (RA)Median: 0.66 (Range: ND-1.36)Median: 3.44 (IQR: 2.56-4.79)~5x[4]
Spondyloarthritis (SpA)Median: 0.66 (Range: ND-1.36)Median: 2.51 (IQR: 1.72-3.62)~4x[4]
Metabolic Syndrome (3 criteria)0.36 ± 0.150.58 ± 0.11~1.6x[5]
Metabolic Syndrome (5 criteria)0.36 ± 0.150.90 ± 0.06~2.5x[5]
Acute Coronary SyndromeHealthy baselineIncrease of 6-7-[3]
Congestive Heart FailureHealthy baselineIncrease of 3-4-[3]
Renal FailureHealthy baselineIncrease of 5-6-[3]
Acute Respiratory Distress SyndromeHealthy baselineIncrease of ~70-[3]

ND: Not Detectable, IQR: Interquartile Range

Experimental Protocol: PTX3 Quantification

The most common method for quantifying PTX3 levels in biological samples is the Enzyme-Linked Immunosorbent Assay (ELISA).

Principle: A sandwich ELISA is typically used. A microplate is pre-coated with a capture antibody specific for PTX3. Standards and samples are added to the wells, and any PTX3 present is bound by the immobilized antibody. A biotin-conjugated detection antibody specific for PTX3 is then added, followed by an avidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added, and the color development is proportional to the amount of bound PTX3. The reaction is stopped, and the optical density is measured at a specific wavelength (e.g., 450 nm). The concentration of PTX3 in the samples is determined by comparing their absorbance to a standard curve.[6][7]

Sample Types: Serum, plasma, cell culture supernatants, tissue homogenates, and saliva can be used.[6][8]

Typical Procedure (based on commercial ELISA kits):

  • Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer. This may involve dilution of samples.[7]

  • Binding: Add 100µL of standard or sample to each well and incubate for a specified time (e.g., 1-2 hours) at a set temperature (e.g., 37°C).[6]

  • Washing: Aspirate the liquid from each well and wash the wells multiple times with a wash buffer.

  • Detection: Add 100µL of the biotin-conjugated detection antibody and incubate.

  • Conjugate Addition: After another wash step, add 100µL of avidin-HRP conjugate and incubate.[6]

  • Substrate Reaction: Following a final wash, add the substrate solution and incubate in the dark for color development.[6]

  • Stopping the Reaction: Add a stop solution to terminate the reaction.[6]

  • Measurement: Read the absorbance of each well using a microplate reader.

  • Calculation: Calculate the concentration of PTX3 in the samples by interpolating from the standard curve.

PTX3 Signaling Pathway

PTX3 plays a role in the activation of the complement system, a crucial part of the innate immune response.

PTX3_Signaling cluster_stimuli Inflammatory Stimuli cluster_cells PTX3 Producing Cells cluster_complement Complement System cluster_effects Effector Functions TNF-α TNF-α Macrophages Macrophages TNF-α->Macrophages activate Endothelial_Cells Endothelial_Cells TNF-α->Endothelial_Cells activate Neutrophils Neutrophils TNF-α->Neutrophils activate IL-1β IL-1β IL-1β->Macrophages activate IL-1β->Endothelial_Cells activate IL-1β->Neutrophils activate PAMPs PAMPs PAMPs->Macrophages activate PAMPs->Endothelial_Cells activate PAMPs->Neutrophils activate PTX3 PTX3 Macrophages->PTX3 produce Endothelial_Cells->PTX3 produce Neutrophils->PTX3 produce C1q C1q PTX3->C1q binds to Alternative_Pathway Alternative_Pathway PTX3->Alternative_Pathway activates Classical_Pathway Classical_Pathway C1q->Classical_Pathway activates Phagocytosis Phagocytosis Classical_Pathway->Phagocytosis promotes Inflammation_Modulation Inflammation_Modulation Classical_Pathway->Inflammation_Modulation regulates Alternative_Pathway->Phagocytosis promotes Alternative_Pathway->Inflammation_Modulation regulates

Caption: PTX3 production is induced by inflammatory stimuli and it modulates the immune response through the complement system.

C1q/TNF-related protein 3 (CTRP3): A Metabolic and Inflammatory Regulator

CTRP3 is an adipokine, a signaling protein secreted by adipose tissue, that plays a significant role in metabolism and inflammation. It is structurally similar to adiponectin and has been shown to have anti-inflammatory properties and to improve glucose metabolism.

Quantitative Analysis of CTRP3 Levels

Circulating CTRP3 levels are often altered in metabolic and inflammatory diseases, although the direction of change can vary depending on the specific condition.

ConditionHealthy Control Levels (ng/mL)Diseased State Levels (ng/mL)Fold ChangeReference
Critical Illness (Sepsis)Median: 1088.4 (Range: 539.2-2547.9)Median: 493.4 (Range: 82.9-2395.3)~0.45x[9]
Critical Illness (Non-Sepsis)Median: 1088.4 (Range: 539.2-2547.9)Median: 758.8 (Range: 260.4-2269.1)~0.70x[9]
Coronary Artery Disease (CAD)11.19 ± 3.0715.97 ± 5.96~1.4x[10][11]
Coronary Artery Disease (CAD) - Male63.6 ± 3.342.9 ± 2.4 (CCS) to 47.5 ± 2.3 (ACS)~0.67-0.75x[12]
Diabetic Peripheral Neuropathy389.8 ± 136.2 (non-DPN)295.8 ± 94.2 (DPN)~0.76x[13]
Obesity436 ± 6.7 (Lean)405 ± 8.3 (Obese)~0.93x[14]

CCS: Chronic Coronary Syndrome, ACS: Acute Coronary Syndrome, DPN: Diabetic Peripheral Neuropathy

Experimental Protocol: CTRP3 Quantification

Similar to PTX3, ELISA is the standard method for measuring CTRP3 concentrations in biological fluids.

Principle: A competitive or sandwich ELISA is used. In a sandwich ELISA, the principle is the same as described for PTX3. In a competitive ELISA, a known amount of labeled CTRP3 competes with the CTRP3 in the sample for binding to a limited amount of antibody. The amount of bound labeled CTRP3 is inversely proportional to the concentration of CTRP3 in the sample.

Sample Types: Plasma and serum are the most common sample types for CTRP3 measurement.[9][12]

Typical Procedure (based on commercial ELISA kits): The procedure is broadly similar to that of the PTX3 ELISA, involving sample/standard incubation, washing steps, addition of detection antibodies and conjugates, substrate reaction, and absorbance measurement. Specific incubation times, temperatures, and reagent concentrations will vary depending on the kit manufacturer.

CTRP3 Signaling Pathway

CTRP3 exerts its anti-inflammatory effects in part by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.

CTRP3_Signaling LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 binds to CTRP3 CTRP3 CTRP3->TLR4 inhibits binding MyD88 MyD88 TLR4->MyD88 activates NF_kB NF-κB MyD88->NF_kB activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NF_kB->Inflammatory_Cytokines promotes transcription

Caption: CTRP3 can suppress inflammation by inhibiting the binding of LPS to TLR4, thereby downregulating the NF-κB signaling pathway.

Transient Receptor Potential Cation Channel Subfamily C Member 3 (TRPC3): A Modulator of Calcium Signaling

TRPC3 is a non-selective cation channel that plays a crucial role in calcium signaling. Its expression and activity are implicated in various physiological and pathological processes, including those related to the cardiovascular and nervous systems.

Expression Analysis of TRPC3

Unlike the secreted proteins PTX3 and CTRP3, TRPC3 is a membrane-bound protein. Therefore, its levels are typically assessed through expression analysis in tissues and cells rather than concentration in bodily fluids.

ConditionControl StateDiseased StateChange in ExpressionReference
Chronic Kidney DiseaseHealthy kidney tissueChronic kidney disease tissueSignificant increase (0.19±0.03 vs. 0.42±0.06 normalized expression)[15]
HypertensionNormotensive cerebral vascular tissueHypertensive cerebral vascular tissueIncreased expression[15]
Cardiac HypertrophyHealthy heartHypertrophic heartUpregulated expression[16]
Myocardial InfarctionHealthy heartPost-myocardial infarctionUpregulated expression[16]
Experimental Protocol: TRPC3 Expression Analysis

Western Blotting: This technique is used to detect and quantify the amount of TRPC3 protein in a sample.

Principle: Proteins from a cell or tissue lysate are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane. The membrane is incubated with a primary antibody that specifically binds to TRPC3. A secondary antibody, which is conjugated to an enzyme (like HRP), is then added to bind to the primary antibody. A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which can be captured on film or with a digital imager. The intensity of the signal is proportional to the amount of TRPC3 protein.

Typical Procedure:

  • Sample Preparation: Homogenize tissues or lyse cells to extract proteins. Determine the total protein concentration of the lysate.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto a polyacrylamide gel and apply an electric current to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to TRPC3.

  • Secondary Antibody Incubation: After washing, incubate the membrane with an HRP-conjugated secondary antibody.

  • Detection: After a final wash, add a chemiluminescent substrate and visualize the protein bands.

  • Analysis: Quantify the band intensity using densitometry and normalize to a loading control (e.g., actin or GAPDH) to compare expression levels between samples.

TRPC3 Signaling Pathway

TRPC3 is a key component of the phospholipase C (PLC) signaling pathway, which is activated by G-protein coupled receptors (GPCRs).

TRPC3_Signaling GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to TRPC3 TRPC3 Channel DAG->TRPC3 activates ER Endoplasmic Reticulum (ER) Ca_ER Ca2+ release IP3R->Ca_ER mediates Ca_influx Ca2+ influx TRPC3->Ca_influx mediates Downstream Downstream Ca2+-dependent signaling Ca_ER->Downstream Ca_influx->Downstream

Caption: Activation of GPCRs leads to the production of IP3 and DAG, which in turn trigger calcium release from the ER and calcium influx through TRPC3 channels, respectively.

References

PCTR3 Analogs in Inflammation: A Comparative Analysis Against Conventional Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A new class of potential anti-inflammatory agents, exemplified by Pentraxin 3 (PTX3) and C1q/Tumor Necrosis Factor-Related Protein 3 (CTRP3), is emerging from pre-clinical research. This guide provides a comparative overview of these novel molecules against established anti-inflammatory drugs, namely Non-Steroidal Anti-inflammatory Drugs (NSAIDs) and corticosteroids. The comparison focuses on their mechanisms of action, supported by available experimental data, to offer researchers and drug development professionals a comprehensive understanding of their potential.

It is important to note that the term "PCTR3" is not standard in scientific literature. Based on common nomenclature, it is likely a reference to either Pentraxin 3 (PTX3) or C1q/Tumor Necrosis Factor-Related Protein 3 (CTRP3) . Both are endogenous proteins with demonstrated roles in modulating inflammatory responses. This guide will, therefore, cover both PTX3 and CTRP3 as potential interpretations of "this compound".

Executive Summary

Conventional anti-inflammatory drugs, such as NSAIDs and corticosteroids, have been the cornerstone of inflammation management for decades. They primarily function by inhibiting key enzymes or transcription factors in the inflammatory cascade. While effective, their long-term use is often associated with significant side effects. PTX3 and CTRP3 represent a departure from these mechanisms, acting as endogenous regulators that can dampen inflammation through more nuanced pathways, potentially offering a better safety profile.

This guide will delve into the distinct signaling pathways, present available quantitative data from pre-clinical studies, and provide an overview of the experimental protocols used to generate this data.

Mechanism of Action: A Head-to-Head Comparison

The fundamental difference between these novel proteins and conventional drugs lies in their approach to inflammation control. While NSAIDs and corticosteroids act as direct inhibitors of pro-inflammatory pathways, PTX3 and CTRP3 appear to function as modulators, restoring homeostasis.

Pentraxin 3 (PTX3)

PTX3 is an acute-phase protein produced by various cells, including immune and endothelial cells, in response to inflammatory stimuli. Its role in inflammation is complex and can be context-dependent, exhibiting both pro- and anti-inflammatory properties. However, a significant body of research points towards its protective, anti-inflammatory functions. PTX3 can bind to various molecules, including microbial components, apoptotic cells, and growth factors, thereby influencing immune responses. A key anti-inflammatory mechanism of PTX3 is its ability to promote the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1]

C1q/Tumor Necrosis Factor-Related Protein 3 (CTRP3)

CTRP3 is an adipokine, a signaling protein secreted by fat cells, with potent anti-inflammatory effects. It has been shown to antagonize the effects of lipopolysaccharide (LPS), a potent inflammatory molecule from bacteria. CTRP3 can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[2] Studies suggest that CTRP3 may exert its anti-inflammatory effects by modulating signaling pathways such as the NF-κB and MAPK pathways.[3]

Conventional Anti-inflammatory Drugs
  • Non-Steroidal Anti-inflammatory Drugs (NSAIDs): NSAIDs, such as ibuprofen and naproxen, primarily work by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. Some NSAIDs also exhibit anti-inflammatory effects through the activation of the NRF2 pathway, which triggers anti-inflammatory processes.[4]

  • Corticosteroids: This powerful class of drugs, including prednisone and dexamethasone, mimics the effects of the natural hormone cortisol. Corticosteroids bind to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it can upregulate the expression of anti-inflammatory proteins and downregulate the expression of pro-inflammatory cytokines and chemokines.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms, the following diagrams illustrate the signaling pathways of PTX3, CTRP3, NSAIDs, and corticosteroids.

PCTR3_Signaling_Pathways cluster_PTX3 Pentraxin 3 (PTX3) Pathway cluster_CTRP3 CTRP3 Pathway cluster_NSAIDs NSAIDs Pathway cluster_Corticosteroids Corticosteroids Pathway PTX3 PTX3 ImmuneCell Immune Cell (e.g., Macrophage) PTX3->ImmuneCell Binds to receptors IL10 ↑ IL-10 (Anti-inflammatory) ImmuneCell->IL10 Induces production CTRP3 CTRP3 Cell Target Cell (e.g., Macrophage) CTRP3->Cell Antagonizes LPS LPS LPS->Cell NFkB_MAPK NF-κB / MAPK Signaling Cell->NFkB_MAPK ProInflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_MAPK->ProInflammatory Inhibits NSAIDs NSAIDs COX COX-1 / COX-2 NSAIDs->COX Inhibit Prostaglandins ↓ Prostaglandins (Pro-inflammatory) COX->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX Corticosteroids Corticosteroids GR Glucocorticoid Receptor (GR) Corticosteroids->GR Binds to Nucleus Nucleus GR->Nucleus Translocates to AntiInflammatoryGenes ↑ Anti-inflammatory Genes Nucleus->AntiInflammatoryGenes ProInflammatoryGenes ↓ Pro-inflammatory Genes Nucleus->ProInflammatoryGenes

Figure 1: Simplified signaling pathways of PTX3, CTRP3, NSAIDs, and Corticosteroids.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models CellCulture Cell Culture (e.g., Macrophages, Endothelial cells) Stimulation Inflammatory Stimulus (e.g., LPS) CellCulture->Stimulation Treatment Treatment (this compound analog, NSAID, Corticosteroid) Stimulation->Treatment Analysis Analysis of Inflammatory Markers (ELISA, qPCR) Treatment->Analysis AnimalModel Animal Model of Inflammation (e.g., LPS-induced endotoxemia) DrugAdmin Drug Administration AnimalModel->DrugAdmin SampleCollection Sample Collection (Blood, Tissue) DrugAdmin->SampleCollection Outcome Measurement of Outcomes (Cytokine levels, Tissue damage) SampleCollection->Outcome

Figure 2: General experimental workflow for evaluating anti-inflammatory agents.

Quantitative Data Summary

Direct comparative studies providing quantitative data between PTX3/CTRP3 and conventional anti-inflammatory drugs are limited. The following tables summarize available data from separate studies, which should be interpreted with caution due to variations in experimental conditions.

Table 1: In Vitro Anti-inflammatory Effects
CompoundCell TypeInflammatory StimulusMeasured MarkerResultReference
PTX3 Human Peripheral Blood Mononuclear Cells (PBMCs)PalmitateIL-10Increased production[1]
CTRP3 Murine Endothelial CellsLPSIL-6, TNF-α mRNAInhibition of LPS-induced expression[2][5]
Diclofenac, Indomethacin Rabbit Articular Chondrocytes-Proteoglycan synthesisInhibition at high concentrations[6]
Dexamethasone --Pro-inflammatory cytokinesGeneral suppression[7]
Table 2: In Vivo Anti-inflammatory Effects
CompoundAnimal ModelMeasured OutcomeResultReference
PTX3 Mouse model of LPS-induced liver injurySerum ALT, AST levelsAttenuated LPS-induced increase[8]
CTRP3 Mouse model of high-fat diet-induced myocardial lipotoxicitySerum inflammatory markersSignificantly improved levels
NSAIDs (various) Mouse models of pain (tonic, phasic, inflammatory)Antinociceptive effect (ED50)Varied potency depending on the pain model[9]
Corticosterone Mouse model of inflammatory arthritisJoint destruction, inflammatory leukocyte infiltrationRequired peripheral activation for anti-inflammatory effects

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of common methodologies used in the cited studies.

Cell Culture and In Vitro Assays
  • Cell Lines: Primary cells like human PBMCs, murine endothelial cells, or cell lines such as THP-1 monocytes are commonly used.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is a frequently used stimulus to induce an inflammatory response in vitro.

  • Treatment: Cells are pre-incubated with the test compound (PTX3, CTRP3, NSAID, or corticosteroid) before or concurrently with the inflammatory stimulus.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This technique is used to quantify the concentration of secreted cytokines (e.g., IL-6, TNF-α, IL-10) in the cell culture supernatant.

  • Quantitative Real-Time PCR (qPCR): This method is employed to measure the mRNA expression levels of inflammatory genes.

Animal Models and In Vivo Assays
  • Animal Models: Various mouse models are used to mimic human inflammatory conditions, such as LPS-induced systemic inflammation or diet-induced metabolic inflammation.

  • Drug Administration: The test compounds are administered to the animals, typically via injection (intraperitoneal or intravenous).

  • Sample Collection: Blood and tissue samples are collected at specific time points after treatment.

  • Biochemical Analysis: Serum levels of inflammatory markers and liver enzymes are measured using ELISA or other biochemical assays.

  • Histological Analysis: Tissues are processed for histological examination to assess the extent of inflammation and tissue damage.

Conclusion and Future Directions

Pentraxin 3 and CTRP3 represent promising new avenues for the development of anti-inflammatory therapies. Their mechanisms of action, which involve modulating the immune response rather than broad-spectrum inhibition, may offer a more targeted and safer approach to treating inflammatory diseases.

However, the research on these molecules is still in its early stages. Direct, head-to-head comparative studies with conventional anti-inflammatory drugs using standardized experimental models are needed to fully elucidate their relative efficacy and safety. Further investigation into their detailed signaling pathways and the identification of their specific receptors will be crucial for optimizing their therapeutic potential. For drug development professionals, these novel proteins present an exciting opportunity to move beyond the traditional paradigms of anti-inflammatory drug discovery.

References

Independent Verification of PCTR3's Role in Tissue Repair: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Protectin Conjugate in Tissue Regeneration 3 (PCTR3) with other alternatives in the context of tissue repair, supported by available experimental data. While direct evidence for this compound's role in mammalian tissue repair is still emerging, this document summarizes the current understanding based on studies of the PCTR family and the broader class of specialized pro-resolving mediators (SPMs).

Introduction to PCTRs and Tissue Repair

Protectin conjugates in tissue regeneration (PCTRs) are a class of specialized pro-resolving mediators derived from docosahexaenoic acid (DHA). They are part of the body's natural mechanism to resolve inflammation and promote the healing of damaged tissues. The PCTR family includes PCTR1, PCTR2, and this compound, which are formed through a sequential enzymatic conversion. While research has highlighted the potent pro-reparative effects of PCTR1, the specific roles of its metabolite, this compound, are an active area of investigation.

Comparative Performance in Tissue Repair Processes

The available quantitative data primarily focuses on the differential effects of PCTR family members on keratinocyte migration, a critical step in wound re-epithelialization.

Table 1: Comparison of PCTR1, PCTR2, and this compound on Human Keratinocyte Migration

MediatorConcentration% Wound Closure (relative to control)Statistical Significance (p-value)Reference
Control (Vehicle)-100%-[1]
PCTR110 nM~160%< 0.05[1]
PCTR210 nMNo significant increaseNot significant[1]
This compound 10 nM No significant increase Not significant [1]
EGF (Positive Control)10 ng/mL~170%< 0.05[1]

Data is approximated from graphical representations in the cited literature.

While PCTR1 demonstrates a significant pro-migratory effect on keratinocytes, similar to that of Epidermal Growth Factor (EGF), PCTR2 and this compound do not show a similar activity in this specific assay[1]. However, it is established that PCTR2 and this compound are potent stimulators of macrophage phagocytosis and efferocytosis, which are crucial for clearing cellular debris and pathogens, thereby indirectly contributing to a favorable environment for tissue repair[1].

Signaling Pathways

PCTR Biosynthetic Pathway

PCTRs are synthesized from DHA through a series of enzymatic steps. PCTR1 is the initial conjugate, which is then metabolized to PCTR2 and subsequently to this compound.

PCTR Biosynthesis DHA Docosahexaenoic Acid (DHA) Epoxy_intermediate 16(17)-epoxy-PD intermediate DHA->Epoxy_intermediate 15-LOX PCTR1 PCTR1 Epoxy_intermediate->PCTR1 + Glutathione PCTR2 PCTR2 PCTR1->PCTR2 γ-glutamyl transferase This compound This compound PCTR2->this compound Dipeptidase This compound Signaling Pathway This compound This compound GPCR GPCR This compound->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA TRAF3 TRAF3 PKA->TRAF3 activates IL10 IL-10 TRAF3->IL10 induces Resolution Resolution of Inflammation & Tissue Regeneration IL10->Resolution Keratinocyte Migration Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture Keratinocytes to Confluence Scratch Create Scratch Wound Culture->Scratch Add_PCTR Add this compound/ Alternatives Scratch->Add_PCTR Image Image Wound Area (0h, 6h, 12h, 24h) Add_PCTR->Image Quantify Quantify Wound Closure Rate Image->Quantify

References

Replicating Published Findings on PCTR3's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Protectin Conjugate in Tissue Regeneration 3 (PCTR3), a specialized pro-resolving mediator (SPM), and its alternatives in the resolution of inflammation. The information is based on published findings, with a focus on mechanism of action, quantitative data, and experimental protocols to aid in the replication and extension of these studies. While much of the detailed mechanistic work has been performed on its precursor, PCTR1, the findings are considered broadly relevant to the PCTR family.

Executive Summary

This compound is a member of the protectin family of SPMs, which are endogenously produced lipid mediators that orchestrate the resolution of inflammation. Derived from docosahexaenoic acid (DHA), this compound is formed via the enzymatic conversion of PCTR1. The PCTR family, alongside other SPMs like resolvins and maresins, represents a novel therapeutic frontier for inflammatory diseases by promoting the natural cessation of inflammation without compromising host defense. These molecules actively stimulate processes such as the clearance of apoptotic cells (efferocytosis), reduce pro-inflammatory cytokine storms, and limit neutrophil infiltration into tissues. While the specific receptor for the PCTR family remains to be identified, their actions are known to be mediated through G-protein coupled receptors (GPCRs), leading to downstream signaling events that re-program the cellular response from pro-inflammatory to pro-resolving.

Data Presentation: Comparative Analysis of Pro-Resolving Mediators

The following tables summarize the key characteristics and quantitative data for this compound (based on PCTR1 data) and its major alternatives, Resolvin D1 (RvD1) and Maresin 1 (MaR1).

FeatureThis compound (extrapolated from PCTR1)Resolvin D1 (RvD1)Maresin 1 (MaR1)
Precursor Docosahexaenoic Acid (DHA)Docosahexaenoic Acid (DHA)Docosahexaenoic Acid (DHA)
Receptor(s) Unidentified GPCRALX/FPR2, GPR32LGR6, RORα
Key Bioactions Reduces neutrophil infiltration, enhances macrophage and monocyte migration, promotes efferocytosis and bacterial clearance, reduces pro-inflammatory cytokines (TNF-α, IL-8, IL-12p40) and lipid mediators (PGE₂, PGD₂, PGF₂α, TXB₂).[1]Blocks pro-inflammatory neutrophil migration, reduces TNF-α-mediated inflammation, enhances macrophage phagocytosis of apoptotic cells.[2]Enhances phagocytosis and efferocytosis, stimulates tissue regeneration, reduces pain.[3]
Reported Potency Dose-dependent promotion of monocyte and macrophage migration (0.001 - 10 nM).[1]Induces dose-dependent changes in human macrophages (1-100 nM).[2]Enhances phagocytosis and efferocytosis in human and mouse phagocytes (0.01-10 nM).[3][4]

Experimental Protocols

In Vivo Model of Acute Inflammation: Zymosan-Induced Peritonitis in Mice

This model is widely used to study the resolution of acute inflammation and to evaluate the efficacy of pro-resolving mediators.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Peritonitis: A single intraperitoneal (i.p.) injection of zymosan A (1 mg in 0.5 mL sterile saline) is administered to each mouse.[5]

  • Treatment: this compound or other test compounds (e.g., RvD1, MaR1) are typically administered via i.p. or intravenous (i.v.) injection at specified time points before or after the zymosan challenge. Dosing can be a single administration or multiple doses.

  • Outcome Measures:

    • Leukocyte Infiltration: At various time points (e.g., 4, 12, 24, 48 hours) post-zymosan injection, mice are euthanized, and the peritoneal cavity is lavaged with 5 mL of ice-cold phosphate-buffered saline (PBS) containing 2 mM EDTA. The total number of infiltrating leukocytes is determined using a hemocytometer.

    • Differential Cell Counts: A sample of the peritoneal lavage fluid is centrifuged, and the cell pellet is resuspended. Cells are then cytocentrifuged onto glass slides and stained with a Diff-Quik stain. The number of neutrophils, macrophages, and lymphocytes is determined by morphological analysis under a light microscope.[5]

    • Mediator Analysis: The cell-free supernatant from the peritoneal lavage is collected for the analysis of cytokines, chemokines, and lipid mediators (including PCTRs, resolvins, and maresins) by ELISA or LC-MS/MS.

    • Resolution Indices: Key metrics of resolution, such as the time to achieve a 50% reduction in maximal neutrophil infiltration (Ri50), can be calculated.

In Vitro Neutrophil Chemotaxis Assay: Boyden Chamber

This assay is used to assess the ability of compounds to either attract neutrophils or inhibit their migration towards a chemoattractant.

  • Cell Isolation: Human neutrophils are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.[2] The purity of the isolated neutrophils should be assessed by flow cytometry using a neutrophil-specific marker such as CD15.[2]

  • Chemotaxis Setup: A Boyden chamber or a 96-well Transwell® plate with a 5.0 µm pore size polycarbonate membrane is used.[2]

    • The lower chamber is filled with a medium containing a known chemoattractant (e.g., Interleukin-8 [IL-8] or leukotriene B4 [LTB4]). The test compound (e.g., this compound) can be added to the lower chamber to assess its chemoattractant properties or to the upper chamber with the cells to evaluate its inhibitory effects.

    • A suspension of isolated neutrophils (e.g., 5 x 10^6 cells/mL) in a serum-free medium is added to the upper chamber.[6]

  • Incubation: The chamber is incubated at 37°C in a 5% CO2 atmosphere for a period of 1-2 hours to allow for neutrophil migration.

  • Quantification of Migration: The number of neutrophils that have migrated through the membrane into the lower chamber is quantified. This can be done by:

    • ATP Measurement: Measuring the ATP content of the cells in the lower chamber using a luminescent assay (e.g., CellTiter-Glo®). The luminescence signal is directly proportional to the number of viable cells.[2]

    • Cell Counting: Disassembling the chamber, fixing and staining the membrane, and counting the number of migrated cells on the underside of the membrane using a microscope.

Macrophage Efferocytosis Assay

This assay measures the ability of macrophages to phagocytose apoptotic cells, a key process in the resolution of inflammation.

  • Cell Preparation:

    • Macrophages: Primary human monocytes are isolated from peripheral blood and differentiated into macrophages by culturing with M-CSF. Alternatively, a macrophage-like cell line such as J774A.1 can be used.

    • Apoptotic Cells: Neutrophils or a cell line like Jurkat T cells are induced to undergo apoptosis, for example, by UV irradiation or treatment with staurosporine. Apoptosis is confirmed by Annexin V/Propidium Iodide staining and flow cytometry. The apoptotic cells are then labeled with a fluorescent dye such as CFSE for visualization.

  • Efferocytosis Assay:

    • Macrophages are plated in a multi-well plate and treated with the test compound (e.g., this compound) for a specified period.

    • Fluorescently labeled apoptotic cells are then added to the macrophage culture at a specific ratio (e.g., 5:1 apoptotic cells to macrophages).

    • The co-culture is incubated for 1-2 hours to allow for phagocytosis.

  • Quantification of Efferocytosis:

    • Flow Cytometry: After incubation, non-engulfed apoptotic cells are washed away. The macrophages are then detached, and the percentage of macrophages that have engulfed fluorescently labeled apoptotic cells (i.e., double-positive cells) is determined by flow cytometry.

    • Microscopy: Alternatively, after washing, the cells can be fixed and stained. The number of macrophages containing ingested apoptotic bodies is counted under a fluorescence microscope. The phagocytic index (percentage of phagocytosing macrophages × average number of ingested apoptotic cells per macrophage) can be calculated.

LC-MS/MS for the Analysis of Protectins

Liquid chromatography-tandem mass spectrometry is the gold standard for the identification and quantification of specialized pro-resolving mediators in biological samples.

  • Sample Preparation:

    • Biological samples (e.g., peritoneal lavage fluid, plasma, cell culture supernatant) are subjected to solid-phase extraction (SPE) to concentrate the lipid mediators and remove interfering substances. C18 cartridges are commonly used for this purpose.

    • The extracted samples are then reconstituted in a solvent compatible with the LC system (e.g., methanol/water).

  • Liquid Chromatography (LC):

    • The sample is injected onto a reverse-phase LC column (e.g., a C18 column).

    • A gradient elution is performed using a mobile phase typically consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier such as formic acid to improve ionization.

  • Tandem Mass Spectrometry (MS/MS):

    • The eluent from the LC column is introduced into the mass spectrometer, which is typically equipped with an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the parent ion, M-H) for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (the daughter ion) is monitored in the third quadrupole. This provides high specificity and sensitivity.

    • Quantification is achieved by comparing the peak area of the analyte to that of a known amount of a stable isotope-labeled internal standard.

Mandatory Visualization

PCTR3_Biosynthesis_Pathway cluster_enzymes Enzymatic Conversions DHA Docosahexaenoic Acid (DHA) Epoxyprotectin 16S,17S-epoxy-protectin DHA->Epoxyprotectin 15-LOX PCTR1 PCTR1 Epoxyprotectin->PCTR1 GST PCTR2 PCTR2 PCTR1->PCTR2 GGT This compound This compound PCTR2->this compound DP 15-LOX 15-Lipoxygenase GST Glutathione S-transferase GGT γ-glutamyl transferase DP Dipeptidase

Caption: Biosynthetic pathway of this compound from DHA.

PCTR_Signaling_Pathway cluster_effects Cellular Outcomes PCTR This compound / PCTR1 GPCR Unidentified GPCR PCTR->GPCR Binds to AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates ProResolving Pro-Resolving Effects PKA->ProResolving Leads to Efferocytosis ↑ Efferocytosis ProResolving->Efferocytosis Neutrophil ↓ Neutrophil Infiltration ProResolving->Neutrophil Cytokines ↓ Pro-inflammatory Cytokines ProResolving->Cytokines

Caption: Proposed signaling pathway for PCTR-mediated pro-resolving actions.

Experimental_Workflow_Peritonitis cluster_protocol Zymosan-Induced Peritonitis Workflow cluster_analysis Analysis start Induce Peritonitis (i.p. Zymosan) treat Administer this compound (or vehicle) start->treat lavage Peritoneal Lavage (at timed intervals) treat->lavage analysis Analyze Lavage Fluid lavage->analysis cell_count Total & Differential Leukocyte Counts analysis->cell_count mediator_analysis Cytokine & Lipid Mediator Profiling analysis->mediator_analysis

Caption: Experimental workflow for the zymosan-induced peritonitis model.

References

Assessing the Specificity of PCTR3's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Specialized pro-resolving mediators (SPMs) are a class of lipid-derived molecules that actively orchestrate the resolution of inflammation, a process critical for tissue homeostasis and healing. Among these, the protectin family, including Protectin Conjugates in Tissue Regeneration (PCTR), has garnered significant interest for its potent anti-inflammatory and pro-resolving actions. This guide provides a comparative analysis of PCTR3's biological effects, placing it in the context of its precursors, PCTR1 and PCTR2, and other well-characterized SPMs like Resolvin D1 (RvD1), Resolvin D2 (RvD2), and Resolvin E1 (RvE1). The information is intended to aid researchers in assessing the specificity and potential therapeutic applications of this compound.

Comparative Analysis of Biological Activities

To objectively evaluate the biological potency of this compound and its counterparts, we have summarized available quantitative data from key in vitro assays that model critical aspects of inflammation resolution: macrophage efferocytosis and neutrophil chemotaxis.

Table 1: Macrophage Efferocytosis

CompoundConcentrationEffectCitation
PCTR10.01 - 10 nmol/LDose-dependent increase in macrophage efferocytosis of apoptotic PMNs[1]
PCTR1 (methyl ester)Not Specified40% increase in macrophage efferocytosis[1]
This compound Data Not Available --
RvD1Not SpecifiedEnhances macrophage efferocytosis[2]
Maresin Conjugates (MCTRs)Not SpecifiedEnhance macrophage uptake of apoptotic cells[3]

Table 2: Neutrophil Chemotaxis/Migration

CompoundConcentrationEffectCitation
PCTR10.001 - 10 nmol/LDose-dependent enhancement of monocyte and macrophage chemotaxis toward MCP-1[1]
PCTR2Not SpecifiedDose-dependently regulates CD11b expression on neutrophils[2]
This compound Data Not Available --
RvD1Not SpecifiedDose-dependently regulates CD11b expression on neutrophils[2]
RvD2Not SpecifiedDose-dependently regulates CD11b expression on neutrophils[2]
RvE12000 nMMost effective at inhibiting neutrophil migration compared to RvD1 and RvD2

Note: The absence of specific quantitative data for this compound in these key assays highlights a significant gap in the current understanding of its specific biological potency compared to other SPMs.

Signaling Pathways and Mechanisms of Action

The biological effects of SPMs are mediated through specific G-protein coupled receptors (GPCRs) and downstream signaling cascades. While the signaling pathways for many resolvins and protectins are increasingly understood, the specific receptor and downstream targets for this compound remain to be elucidated.

A proposed biosynthetic pathway for the PCTR series begins with the enzymatic conversion of docosahexaenoic acid (DHA). PCTR1 is synthesized and can then be sequentially metabolized to PCTR2 and subsequently to this compound through the action of peptidases.[1]

PCTR_Biosynthesis DHA DHA Epoxy_Protectin 16S,17S-epoxy-protectin DHA->Epoxy_Protectin Lipoxygenase PCTR1 PCTR1 Epoxy_Protectin->PCTR1 Glutathione S-transferase PCTR2 PCTR2 PCTR1->PCTR2 γ-glutamyl transferase This compound This compound PCTR2->this compound Dipeptidases PCTR1_Signaling PCTR1 PCTR1 ALX_Receptor ALX Receptor PCTR1->ALX_Receptor Binds PKA PKA ALX_Receptor->PKA Activates CREB CREB PKA->CREB Activates CREB->Suppression Ferroptosis LPS-induced Ferroptosis Suppression->Ferroptosis Efferocytosis_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis macrophages Culture Macrophages coculture Co-culture Macrophages and Labeled Apoptotic Cells macrophages->coculture target_cells Induce Apoptosis in Target Cells label_cells Label Apoptotic Cells (Fluorescent Dye) target_cells->label_cells label_cells->coculture treatment Add this compound/ Test Compounds coculture->treatment incubation Incubate treatment->incubation washing Wash incubation->washing quantification Quantify Engulfment (Flow Cytometry or Microscopy) washing->quantification Chemotaxis_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis isolate_neutrophils Isolate Neutrophils treat_neutrophils Pre-treat Neutrophils with this compound/Test Compounds isolate_neutrophils->treat_neutrophils setup_chamber Setup Chemotaxis Chamber add_chemoattractant Add Chemoattractant to Lower Wells setup_chamber->add_chemoattractant incubation Incubate add_chemoattractant->incubation seed_cells Seed Treated Neutrophils in Upper Wells treat_neutrophils->seed_cells seed_cells->incubation quantify_migration Quantify Migrated Cells (Microscopy or Plate Reader) incubation->quantify_migration

References

Safety Operating Guide

Proper Disposal of PCTR3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling PCTR3 (Protein Conjugates in Tissue Regeneration 3) must adhere to strict safety and disposal protocols. This guide provides essential information for the proper disposal of this compound, ensuring laboratory safety and regulatory compliance. This compound is supplied as a solution in ethanol, and its disposal must account for the hazards of both the solvent and the solute.

Key Safety Information: Before handling, users must review the complete Safety Data Sheet (SDS) for this compound, which should be available through your institution's environmental health and safety (EHS) office.[1] This material should be treated as hazardous until more information is available.[1] Standard personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, should be worn at all times.

Summary of this compound Specifications

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Registry No. 1810710-69-0
Formal Name 16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoic acid
Molecular Formula C25H37NO5S
Formula Weight 463.6
Purity ≥96%
Supplied As A solution in ethanol
Storage Temperature -80°C
Solubility (in DMSO) Approx. 50 mg/ml
Solubility (in PBS, pH 7.2) Approx. 0.1 mg/ml

Data sourced from Cayman Chemical product information.[1]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound involves a multi-step process that prioritizes safety and compliance with hazardous waste regulations.

Step 1: Consult the Safety Data Sheet (SDS) The most critical first step is to obtain and thoroughly review the specific SDS for this compound provided by the manufacturer. The SDS contains detailed information regarding the chemical's hazards, handling, storage, and, most importantly, its specific disposal requirements.

Step 2: Segregation of Waste this compound waste, being dissolved in ethanol, is classified as flammable hazardous waste. It must be collected in a dedicated, properly labeled hazardous waste container. This waste stream should be kept separate from other chemical wastes, especially from incompatible materials such as strong oxidizing agents.

Step 3: Waste Collection and Labeling

  • Use a designated, leak-proof container made of a material compatible with ethanol.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound in Ethanol"), and the associated hazards (e.g., "Flammable," "Toxic").

  • Keep the container securely closed when not in use.

Step 4: Storage of Waste Store the hazardous waste container in a designated satellite accumulation area (SAA) that is a cool, well-ventilated location away from sources of ignition. Follow your institution's guidelines for the maximum volume and time allowed for waste accumulation in an SAA.

Step 5: Arrange for Professional Disposal Contact your institution's EHS department to arrange for the pickup and disposal of the this compound hazardous waste. Only licensed and certified hazardous waste disposal companies should handle the final disposal.[2] Do not attempt to dispose of this compound or its ethanol solution down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

PCTR3_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated consult_sds Consult this compound Safety Data Sheet (SDS) start->consult_sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->ppe Identify Hazards & Requirements segregate Segregate Waste: Flammable Liquid ppe->segregate collect Collect in Labeled, Compatible Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs Container Full or Time Limit Reached professional_disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->professional_disposal end End: Disposal Complete professional_disposal->end

Caption: this compound Disposal Workflow Diagram.

Experimental Protocols

While specific experimental protocols for this compound are diverse and depend on the research application, any procedure should incorporate the following safety and handling considerations based on its formulation in ethanol:

  • Solvent Exchange: If the ethanol solvent needs to be replaced, this should be done in a well-ventilated area, preferably within a chemical fume hood. A gentle stream of nitrogen can be used to evaporate the ethanol.[1] The vial should be immediately reconstituted in the desired solvent.

  • Aqueous Solutions: When preparing aqueous solutions, it is crucial to ensure that the residual amount of the organic solvent from the stock solution is insignificant, as it may have physiological effects.[1]

  • Spill Response: In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS.

By adhering to these procedures, researchers can ensure the safe handling and proper disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

Personal protective equipment for handling PCTR3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of PCTR3. This document provides immediate, procedural guidance to ensure the safe and effective use of this compound in your laboratory operations.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is supplied as a solution in ethanol, a highly flammable liquid.[1] The primary operational risks are associated with the solvent. Adherence to the following personal protective equipment (PPE) protocols is mandatory to ensure user safety and prevent exposure.

Recommended Personal Protective Equipment
PPE CategoryItemSpecifications & Use
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable. The glove material should be impermeable and resistant to the product. Always check with the glove manufacturer for specific recommendations.[1]
Eye & Face Protection Safety glasses with side shields or gogglesEssential to protect against splashes. A face shield should be worn in addition to safety glasses or goggles when there is a significant splash hazard.[1]
Skin & Body Protection Laboratory coatA flame-retardant lab coat is recommended when working with flammable materials.[1] Ensure it is fully buttoned.
Respiratory Protection Not generally requiredUse only in a well-ventilated area. If ventilation is insufficient, a suitable respirator may be necessary.[2]

Operational and Handling Plan

Safe handling of this compound requires stringent adherence to protocols designed to mitigate the risks associated with its ethanol solvent.

Storage and Handling Procedures
  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated area.[3][4] Keep away from heat, sparks, open flames, and other ignition sources.[1][3][4] Do not smoke in the vicinity.[1][3][4] Ground and bond the container and receiving equipment to prevent static discharge.[4]

  • Handling: Use only non-sparking tools.[4] Avoid contact with skin and eyes.[1] Do not breathe vapors.[3] Wash hands thoroughly after handling.[1]

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a well-ventilated area (e.g., fume hood) D Use non-sparking tools C->D E Ground and bond containers D->E F Dispense this compound solution E->F G Securely close container F->G I Clean work area F->I H Store properly (cool, ventilated area) G->H J Remove and dispose of PPE I->J K Wash hands thoroughly J->K Hazard_PPE_Relationship cluster_Hazard Primary Hazard cluster_Routes Potential Routes of Exposure cluster_PPE Required Personal Protective Equipment Hazard This compound in Ethanol (Highly Flammable Liquid) Splash Eye/Skin Splash Hazard->Splash Inhalation Vapor Inhalation Hazard->Inhalation Goggles Safety Goggles/ Face Shield Splash->Goggles Gloves Chemical-Resistant Gloves Splash->Gloves Coat Flame-Retardant Lab Coat Splash->Coat Ventilation Good Ventilation/ Fume Hood Inhalation->Ventilation

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。